4-Bromo-2-methoxy-6-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRIPTAVYRAWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443417 | |
| Record name | 4-bromo-2-methoxy-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348169-39-1 | |
| Record name | 4-bromo-2-methoxy-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Bromo-2-methoxy-6-methylaniline
CAS Number: 348169-39-1
This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-6-methylaniline, a key intermediate in pharmaceutical research and development. The document details its chemical properties, synthesis, and emerging applications, with a focus on its role in the development of novel therapeutics.
Core Chemical Data
This compound is a substituted aniline with the molecular formula C₈H₁₀BrNO. Its chemical structure features a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the aniline ring.
| Property | Value | Source |
| CAS Number | 348169-39-1 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [2] |
| Molecular Weight | 216.08 g/mol | [2] |
| Appearance | Not explicitly stated, but related anilines are often crystalline solids or liquids. | |
| Solubility | No specific data found. Anilines generally exhibit solubility in organic solvents. | |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis and Experimental Protocols
A potential synthetic workflow is outlined below. This proposed pathway is based on a known procedure for the synthesis of the related compound, 4-bromo-2-methylaniline.[3]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Protection of the Amino Group (Acetylation)
-
In a suitable reaction vessel, dissolve 2-methoxy-6-methylaniline in a suitable solvent such as acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified period to ensure complete conversion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetylated product.
-
Filter the precipitate, wash with water, and dry to obtain N-(2-methoxy-6-methylphenyl)acetamide.
Step 2: Bromination
-
Dissolve the N-(2-methoxy-6-methylphenyl)acetamide in a suitable solvent like chloroform or acetic acid.
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature to prevent side reactions.
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, quench any excess bromine and neutralize the reaction mixture.
-
Extract the product with an organic solvent, wash the organic layer, and dry it over a drying agent like anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude N-(4-bromo-2-methoxy-6-methylphenyl)acetamide.
Step 3: Deprotection (Hydrolysis)
-
Reflux the N-(4-bromo-2-methoxy-6-methylphenyl)acetamide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Monitor the hydrolysis by TLC until the acetylated intermediate is no longer present.
-
Cool the reaction mixture and neutralize it to precipitate the final product, this compound.
-
Filter the product, wash it with water, and dry it.
-
Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Development
Recent patent literature has highlighted the use of this compound as a key starting material in the synthesis of potent inhibitors of the NLRP3 inflammasome.[4][5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
A patent describes a synthetic route where this compound undergoes a cyanation reaction, followed by further transformations to yield the final NLRP3 inhibitor.[4]
Caption: Synthetic application of this compound.
Signaling Pathway: NLRP3 Inflammasome
The therapeutic potential of compounds derived from this compound lies in their ability to inhibit the NLRP3 inflammasome signaling pathway. This pathway is a central mediator of inflammation and is a key target for the development of drugs to treat a variety of diseases, including autoinflammatory disorders, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[6]
Caption: The NLRP3 inflammasome signaling pathway and the point of inhibition.
Quantitative Data: Spectral Information
While a comprehensive set of experimental spectra for this compound is not available, data for structurally related compounds can provide valuable insights for characterization.
| Spectral Data Type | Related Compound | Key Features | Source |
| ¹H NMR | 4-Bromo-2-methylaniline | Signals corresponding to aromatic protons, the amino group protons, and the methyl group protons. | [3] |
| ¹H NMR | 4-Bromo-2,6-dimethylaniline | Aromatic proton signals and distinct signals for the two methyl groups and the amino protons. | [7] |
| IR | 4-Bromo-2-methylaniline | Characteristic N-H stretching bands for the primary amine, C-H stretching for aromatic and methyl groups, and C-Br stretching. | [8] |
| IR | 4-Bromo-2-methoxyaniline | N-H stretching of the amine, C-O stretching of the methoxy group, and C-Br stretching. | [9] |
| MS | 4-Bromo-2,6-diethylaniline | Molecular ion peak corresponding to the mass of the compound and characteristic fragmentation patterns. | [10] |
| Predicted MS | This compound hydrobromide | Predicted m/z for various adducts including [M+H]⁺. | [11] |
This technical guide consolidates the available information on this compound, highlighting its significance as a building block in the synthesis of pharmacologically active molecules, particularly NLRP3 inflammasome inhibitors. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
- 1. This compound | 348169-39-1 [chemicalbook.com]
- 2. This compound - CAS:348169-39-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR [m.chemicalbook.com]
- 4. WO2024121184A1 - Inhibitors of nlrp3 - Google Patents [patents.google.com]
- 5. WO2023088987A1 - Pyridazine derivatives as inhibitors of nlrp3 - Google Patents [patents.google.com]
- 6. WO2024213552A1 - Nlrp3 inhibitors - Google Patents [patents.google.com]
- 7. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]
- 8. 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum [m.chemicalbook.com]
- 9. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-BROMO-2,6-DIETHYLANILINE(56746-19-1) MS [m.chemicalbook.com]
- 11. PubChemLite - this compound hydrobromide (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
4-Bromo-2-methoxy-6-methylaniline molecular weight
An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylaniline
This guide provides a comprehensive overview of the physicochemical properties, potential synthetic approaches, and analytical characterization of this compound. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.
Compound Data Summary
A summary of the key quantitative data for this compound is presented below. This information is crucial for experimental planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Weight | 216.08 g/mol | [1][2] |
| Molecular Formula | C₈H₁₀BrNO | [1][2] |
| CAS Number | 348169-39-1 | [1][2] |
| Physical State | Liquid (at standard conditions) | [2] |
| Purity | Typically ≥98% (Lab Grade) | [2] |
Experimental Protocols
General Synthetic Strategy
The synthesis of substituted anilines often involves a sequence of protection, directed substitution, and deprotection steps to achieve the desired regiochemistry. A potential pathway to this compound could start from a more readily available substituted aniline or phenol.
Example Protocol: Synthesis via Bromination of a Precursor
This protocol is a hypothetical pathway based on established chemical transformations for similar molecules, such as the synthesis of 4-bromo-2-methylaniline which involves protection, bromination, and hydrolysis.
Step 1: N-Acetylation of 2-methoxy-6-methylaniline (Amine Protection)
-
Dissolve 2-methoxy-6-methylaniline in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add acetic anhydride dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the N-acetylated product.
-
Filter, wash the solid with cold water, and dry to yield N-(2-methoxy-6-methylphenyl)acetamide.
Step 2: Regioselective Bromination
-
Dissolve the N-(2-methoxy-6-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, while maintaining a controlled temperature (e.g., 0-5 °C). The acetyl group directs bromination to the para position.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.
-
Purify the crude product, N-(4-bromo-2-methoxy-6-methylphenyl)acetamide, by recrystallization or column chromatography.
Step 3: Hydrolysis of the Amide (Deprotection)
-
Reflux the purified N-(4-bromo-2-methoxy-6-methylphenyl)acetamide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
After the reaction is complete (monitor by TLC), cool the mixture.
-
If acidic hydrolysis was used, neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the free aniline. If basic hydrolysis was used, extract the product with an organic solvent.
-
Isolate the crude this compound.
-
Purify the final product using techniques such as column chromatography, distillation, or recrystallization to achieve the desired purity.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Workflow and Pathway Visualizations
The following diagrams illustrate key processes relevant to the synthesis and potential application of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Hypothesized inhibition of RTK signaling by a substituted aniline, a potential bioactivity.
References
4-Bromo-2-methoxy-6-methylaniline chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-methoxy-6-methylaniline
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of this compound (CAS No: 348169-39-1). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a polysubstituted aniline derivative. While specific, experimentally determined physical properties such as melting and boiling points are not widely published, data from suppliers and analogous compounds provide some insight. The compound's structure, featuring a bromine atom, a methoxy group, and a methyl group on the aniline core, suggests its utility as a versatile chemical intermediate.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 348169-39-1 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [2] |
| Molecular Weight | 216.08 g/mol | [2] |
| Physical State | Reported as both liquid and solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Store in a cool, dry, dark place | [1] |
Table 2: Comparison of Physical Properties with Structurally Related Compounds
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromo-2-methylaniline | 583-75-5 | 57-59 | 240 |
| 4-Bromo-2,6-dimethylaniline | 24596-19-8 | 48-51 | - |
| 4-Bromo-2-chloro-6-methylaniline | 30273-42-8 | 37-42 | - |
| 4-Bromo-2-methoxyaniline | 59557-91-4 | 56.5-58 | - |
The data from related compounds suggest that this compound is likely a low-melting solid or a liquid at room temperature.
Synthesis and Purification
A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be extrapolated from standard organic chemistry transformations and protocols for similar compounds. The most likely approach is the selective bromination of 2-methoxy-6-methylaniline.
Proposed Experimental Protocol: Synthesis of this compound
Principle: This proposed synthesis involves the electrophilic aromatic substitution (bromination) of 2-methoxy-6-methylaniline. The starting material's activating groups (amino and methoxy) direct the incoming electrophile. N-bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.
Materials:
-
2-methoxy-6-methylaniline
-
N-bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-methoxy-6-methylaniline (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Data
Biological Significance and Signaling Pathways
The primary documented application of this compound is as a key intermediate in the synthesis of inhibitors targeting the NLRP3 inflammasome.[4]
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multiprotein complex within the innate immune system that responds to a wide range of pathogenic and sterile danger signals.[5][6] Its dysregulation is implicated in numerous inflammatory diseases, including autoimmune disorders, type 2 diabetes, and neurodegenerative diseases.[7]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by microbial components (like lipopolysaccharide, LPS) or endogenous cytokines (like TNF-α). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18.[6][8]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.[5][9]
Once assembled, pro-caspase-1 undergoes auto-cleavage to form the active enzyme caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell to promote inflammation.[5] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[8]
Small molecule inhibitors derived from this compound are designed to interfere with this pathway, likely by directly binding to the NLRP3 protein and preventing its activation or the assembly of the inflammasome complex.[4]
Caption: The NLRP3 inflammasome signaling pathway and the putative target of derived inhibitors.
Safety and Handling
A specific safety data sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally similar anilines, the following precautions should be taken:
-
Hazard Class: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood.
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.
Conclusion
This compound is a valuable chemical intermediate, particularly in the development of therapeutic agents targeting the NLRP3 inflammasome. While detailed experimental data on its physical and spectroscopic properties are sparse, its structural similarity to other well-characterized anilines allows for reasonable estimations of its reactivity and handling requirements. Further research into this compound and its derivatives holds significant promise for the discovery of novel anti-inflammatory drugs.
References
- 1. This compound | 348169-39-1 [chemicalbook.com]
- 2. This compound - CAS:348169-39-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1181458-21-8|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 4. WO2020234715A1 - Nlrp3 inflammasome inhibitors - Google Patents [patents.google.com]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [edgccjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Bromo-2-methoxy-6-methylaniline
This document provides an in-depth technical overview of 4-Bromo-2-methoxy-6-methylaniline, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering insights into its synthesis, properties, and applications.
Compound Identification and Significance
This compound is a polysubstituted aromatic amine. Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the aniline core, makes it a highly versatile building block in organic synthesis. The distinct electronic and steric properties conferred by these substituents allow for regioselective functionalization, rendering it a valuable precursor for complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 348169-39-1[3][4] |
| Molecular Formula | C₈H₁₀BrNO[4] |
| Molecular Weight | 216.08 g/mol [4] |
| Synonyms | 4-bromo-2-methoxy-6-methyl-phenylamine, 4-bromo-6-methoxy-2-methylaniline, 4-bromo-2-methyl-6-methoxyaniline[4] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the precursor, 2-methoxy-6-methylaniline. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and yield.
Mechanistic Considerations:
The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aniline ring.
-
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.
-
Methoxy Group (-OCH₃): A strong activating, ortho-, para-directing group.
-
Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.
The primary directing influence is the amino group, the most powerful activator. Its para-position (C4) is sterically accessible. The two ortho-positions are already occupied. Therefore, electrophilic attack by bromine is overwhelmingly favored at the C4 position. The methoxy group further activates this position, reinforcing the selectivity.
Illustrative Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the bromination of substituted anilines.[5]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-methoxy-6-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.
-
Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt or dry ice-acetone bath. This is crucial to control the reaction rate and minimize the formation of side products.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) or elemental bromine (1 equivalent) dissolved in the same solvent via the dropping funnel. The slow addition rate is essential to maintain the low temperature and prevent over-bromination.
-
Reaction Monitoring: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient system to yield the pure this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in further synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | Sunway Pharm Ltd[4] |
| Molecular Weight | 216.08 g/mol | Sunway Pharm Ltd[4] |
| Appearance | Typically a solid at room temperature | Sigma-Aldrich (for similar compounds) |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Sunway Pharm Ltd[4] |
Note: Experimental data for properties like melting and boiling points are not widely published and should be determined empirically.
Applications in Research and Drug Development
The utility of this compound stems from its dual reactivity. The nucleophilic amine can undergo a variety of reactions (e.g., acylation, alkylation, diazotization), while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Pharmaceutical Synthesis: This compound is a valuable intermediate for synthesizing complex heterocyclic scaffolds found in many biologically active molecules. Bromoaniline derivatives are foundational in developing novel therapeutic agents for oncology, infectious diseases, and cardiovascular health.[1]
-
Agrochemical Development: The bromoaniline moiety is present in various herbicides and pesticides. The ability to functionalize the molecule allows for the fine-tuning of biological activity and environmental profiles.[2][6]
-
Material Science: Substituted anilines are precursors to polymers and dyes. The specific substitution pattern of this molecule can be exploited to create materials with tailored electronic or optical properties.[2]
Safety, Handling, and Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound must be consulted, a hazard profile can be inferred from structurally similar compounds like 4-bromo-2-methoxyaniline.[7]
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.[10]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]
-
Skin Contact: Remove contaminated clothing and wash skin immediately with soap and plenty of water.[8][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]
| Hazard Class | GHS Hazard Statements (H-codes) | Precautionary Statements (P-codes) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[7] | P264: Wash skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] |
| Skin Sensitization | H317: May cause an allergic skin reaction[7] | P261: Avoid breathing dust/fumes.[8] P280: Wear protective gloves/protective clothing/eye protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects[7] | P273: Avoid release to the environment. |
Conclusion
This compound is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure allows for predictable reactivity, making it a reliable building block for creating novel molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 348169-39-1 [chemicalbook.com]
- 4. This compound - CAS:348169-39-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. prepchem.com [prepchem.com]
- 6. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 7. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromo-2-methoxy-6-methylaniline
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive framework for the structural elucidation of 4-Bromo-2-methoxy-6-methylaniline, a substituted aniline derivative with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the analytical methodologies required to confirm the compound's molecular structure. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds to predict expected analytical outcomes and outline the necessary experimental protocols.
Predicted Molecular Structure and Properties
This compound is a benzene ring substituted with a bromo, a methoxy, a methyl, and an amino group. The anticipated structure is as follows:
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀BrNO
-
Molecular Weight: 216.08 g/mol [1]
-
CAS Number: 348169-39-1[2]
The Elucidation Workflow: A Step-by-Step Approach
The definitive identification of this compound necessitates a multi-technique analytical approach. The logical workflow for this process is outlined below, ensuring unambiguous structure confirmation.
Caption: Experimental workflow for the structure elucidation of this compound.
Spectroscopic Data Analysis: Predicted Values
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | s | 3H | -CH₃ |
| ~ 3.8 | s | 3H | -OCH₃ |
| ~ 4.0 | br s | 2H | -NH₂ |
| ~ 6.8 | d | 1H | Ar-H |
| ~ 7.2 | d | 1H | Ar-H |
Note: Predicted values are based on typical chemical shifts for similar aromatic compounds.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 20 | -CH₃ |
| ~ 56 | -OCH₃ |
| ~ 110 | Ar-C (quaternary) |
| ~ 115 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 130 | Ar-C (quaternary) |
| ~ 140 | Ar-C (quaternary) |
| ~ 145 | Ar-C (quaternary) |
Note: Predicted values are based on typical chemical shifts for substituted anilines.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3000-2850 | Medium-Weak | C-H stretch (aromatic and aliphatic) |
| 1620-1580 | Strong | N-H bend and C=C stretch (aromatic) |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 800-750 | Strong | C-H bend (aromatic) |
| 600-500 | Medium | C-Br stretch |
Note: Predicted values are based on characteristic infrared absorption frequencies.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 215/217 | Molecular ion peak (M⁺) with characteristic bromine isotope pattern (approx. 1:1 ratio) |
| 200/202 | [M-CH₃]⁺ |
| 186/188 | [M-OCH₃]⁺ |
Note: The presence of bromine will result in isotopic peaks with a separation of 2 m/z units.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality data for accurate structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity between protons and carbons, which is critical for unambiguous assignment of the aromatic protons and carbons in the substituted ring.
Mass Spectrometry (MS)
-
Sample Preparation: For Electron Ionization (EI), a dilute solution in a volatile solvent (e.g., methanol, dichloromethane) can be introduced via a direct insertion probe or a GC inlet. For Electrospray Ionization (ESI), a dilute solution in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium acetate is required.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred to obtain accurate mass measurements, which can help in confirming the elemental composition.
-
Analysis: Obtain a full scan mass spectrum to identify the molecular ion peak and its isotopic pattern. Perform fragmentation analysis (MS/MS) to aid in the structural elucidation by identifying characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Attenuated Total Reflectance (ATR) is another common technique that requires minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Signaling Pathways and Logical Relationships
At present, there is no specific information available in the public domain regarding the signaling pathways associated with this compound. Research into its biological activity would be a prerequisite for mapping any such interactions. The logical relationship for its characterization, however, is clear and follows the workflow outlined above.
Caption: Logical relationship for structure confirmation.
This technical guide provides a robust framework for the comprehensive structure elucidation of this compound. By following these detailed protocols and analytical strategies, researchers can confidently determine the molecular architecture of this and other novel chemical entities.
References
Technical Guide: Physical Properties of 4-Bromo-2-methoxy-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-6-methylaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical research. Understanding its physical properties is fundamental for its synthesis, purification, handling, and application in further research and development. This technical guide provides a summary of the known physical characteristics of this compound and outlines detailed experimental protocols for their determination.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 348169-39-1 | [1][5] |
| Molecular Formula | C8H10BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Physical State | Liquid (unconfirmed) | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Due to the lack of specific experimental data for this compound, the following are detailed, generalized protocols for determining the key physical and spectral properties of aniline derivatives.
Determination of Melting Point (for solid derivatives)
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil like silicone oil or a digital melting point apparatus).
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting point range is indicative of a pure compound.
Determination of Boiling Point (for liquid derivatives)
Methodology: Siwoloboff's Method (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid.
-
Heating: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Spectroscopic Characterization
-
Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube[6].
-
Instrumentation: A 300-600 MHz NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra[6].
-
Data Acquisition:
-
¹H NMR: A standard single-pulse sequence is used. Typically 16-64 scans are acquired with a relaxation delay of 1-5 seconds[6].
-
¹³C NMR: A proton-decoupled single-pulse sequence is used. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required with a relaxation delay of 2 seconds[6].
-
-
Data Processing: The raw data is subjected to Fourier transform, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[6].
-
Sample Preparation:
-
Liquid Sample: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film[6].
-
Solid Sample (if applicable): A KBr pellet is prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk[6]. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
-
Instrumentation: An FTIR spectrometer is used to record the spectrum[6].
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum[6].
-
Sample Preparation: A dilute solution of the sample (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile. For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to facilitate protonation[6].
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used[6].
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For structural elucidation, tandem MS (MS/MS) can be performed on the molecular ion peak to obtain fragmentation patterns[6].
Workflow and Data Relationship Visualization
The following diagrams illustrate the general workflow for the characterization of a newly synthesized aniline derivative and the relationship between the analytical techniques and the information they provide.
Characterization workflow for a synthesized aniline derivative.
Relationship between analytical techniques and information provided.
References
- 1. indiamart.com [indiamart.com]
- 2. Aromatic Amines [unacademy.com]
- 3. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 5. This compound | 348169-39-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of 4-Bromo-2-methoxy-6-methylaniline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide to the Melting and Boiling Points of 4-Bromo-2-methoxy-6-methylaniline
Data Presentation: this compound
A thorough search of available chemical databases and supplier information did not yield specific values for the melting and boiling points of this compound. This is not uncommon for novel or specialized research compounds. The table below summarizes the current data availability.
| Physical Property | Value | Source |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
Given the absence of published data, experimental determination is necessary to ascertain these critical physicochemical parameters. The following sections detail the standard methodologies for these procedures.
Experimental Protocols
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and reliable technique for melting point determination.[1][2][3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[2]
-
Capillary tubes (sealed at one end)[1]
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is pure and completely dry.[1] Any residual solvent can act as an impurity and lead to a depressed and broadened melting range. Grind the crystalline solid into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down.[1][2] The packed sample should be approximately 2-3 mm in height.[1]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1]
-
Initial Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). For a pure substance, this range should be narrow (0.5-2°C).
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an unknown compound, a micro method using a capillary tube is often employed, which requires only a small amount of the substance.[4][5][6]
Apparatus:
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil or a beaker with a suitable heating liquid)[6][7]
-
Clamps and stand
Procedure:
-
Sample Preparation: Place a few milliliters of the liquid this compound into a small test tube.[4]
-
Capillary Inversion: Place a capillary tube, with the sealed end pointing upwards, into the test tube containing the liquid.[7]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[6]
-
Heating: Immerse the assembly into a heating bath. The heat should be applied gradually and the bath stirred to ensure uniform temperature distribution.[8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.[6][7]
-
Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[7] Record this temperature. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[5]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of melting and boiling points.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. westlab.com [westlab.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In-depth Technical Guide on the Solubility of 4-Bromo-2-methoxy-6-methylaniline in Organic Solvents
Notice to Researchers, Scientists, and Drug Development Professionals:
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available quantitative data regarding the solubility of 4-Bromo-2-methoxy-6-methylaniline in common organic solvents. While physicochemical properties of aniline and its derivatives are subjects of ongoing research, specific experimental values for this particular compound are not documented in the accessible resources.
This guide, therefore, aims to provide a foundational understanding based on the general principles of solubility for substituted anilines and related aromatic compounds. The information herein is intended to guide researchers in designing their own solubility studies and to provide a theoretical framework for anticipating the compound's behavior in various solvent systems.
Physicochemical Properties of Substituted Anilines
The solubility of an organic compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. For substituted anilines like this compound, the interplay of the amino group, the aromatic ring, and the various substituents determines its solubility profile.
-
Amino Group (-NH2): The amino group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality generally enhances solubility in polar protic solvents.
-
Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which contributes to solubility in nonpolar organic solvents.[1]
-
Substituents (Bromo, Methoxy, Methyl):
-
The bromo group is deactivating and adds to the molecular weight and van der Waals forces, which can influence solubility.
-
The methoxy group (-OCH3) is a polar ether group that can act as a hydrogen bond acceptor, potentially increasing solubility in polar solvents.
-
The methyl group (-CH3) is a nonpolar alkyl group that increases the hydrophobic character of the molecule.
-
Generally, amines are soluble in organic solvents such as alcohols, ethers, and benzene.[1] The solubility in water, however, tends to decrease with an increase in the molar mass due to the larger hydrophobic alkyl or aryl part.[1]
Predicted Solubility Profile of this compound
Based on the structural features of this compound, a qualitative prediction of its solubility can be made:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like chloroform and dichloromethane. These solvents can effectively solvate the aromatic ring and interact with the polar functional groups.
-
Moderate to Good Solubility: Expected in alcohols such as methanol and ethanol, where hydrogen bonding with the amino and methoxy groups can occur. Solubility in acetone and ethyl acetate is also likely to be significant.
-
Low Solubility: Expected in nonpolar aliphatic hydrocarbons like hexane and cyclohexane, as the polar functional groups will hinder dissolution.
-
Very Low Solubility: Expected in water, due to the predominantly hydrophobic nature of the large, substituted aromatic ring.
Proposed Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a general experimental protocol based on the isothermal shake-flask method, which is a standard technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the general steps for determining the solubility of this compound.
References
Spectroscopic Analysis of 4-Bromo-2-methoxy-6-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H NMR and ¹³C NMR spectral data for the aromatic amine 4-Bromo-2-methoxy-6-methylaniline. Due to the limited availability of directly published spectral data for this specific compound, this guide presents experimental data for the closely related analogue, 4-Bromo-2-methoxyaniline, and offers predicted values for the target molecule based on established substituent effects. This document also outlines a detailed, generalized experimental protocol for acquiring high-quality NMR spectra for similar aromatic compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of 4-Bromo-2-methoxyaniline and the expected influence of the additional methyl group at the C6 position.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (H3/H5) | 6.9 - 7.2 | d |
| -NH₂ | 3.5 - 4.5 | br s |
| -OCH₃ | 3.8 - 3.9 | s |
| Ar-CH₃ | 2.1 - 2.3 | s |
Disclaimer: These are predicted values and may differ from experimental results.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-NH₂) | 145 - 148 |
| C2 (-OCH₃) | 148 - 152 |
| C3 | 115 - 118 |
| C4 (-Br) | 110 - 113 |
| C5 | 125 - 128 |
| C6 (-CH₃) | 120 - 123 |
| -OCH₃ | 55 - 57 |
| Ar-CH₃ | 17 - 19 |
Disclaimer: These are predicted values and may differ from experimental results.
Rationale for Predictions
The predictions are derived from the known data of 4-bromo-2-methoxyaniline. The introduction of a methyl group at the C6 position is expected to cause a slight upfield shift for the ortho (C5) and para (C1) carbons and a downfield shift for the ipso-carbon (C6) in the ¹³C NMR spectrum. In the ¹H NMR spectrum, the methyl group's electron-donating nature would slightly shield the aromatic protons, leading to a minor upfield shift. The chemical shifts of the methoxy and amine protons are less likely to be significantly affected.
Experimental Protocol: NMR Spectroscopy of Aromatic Amines
The following is a generalized procedure for the acquisition of ¹H and ¹³C NMR spectra of a sample like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
3. ¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed.
-
Acquire the FID.
5. Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase correct the resulting spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualizations
The following diagrams illustrate the logical relationships in NMR analysis and a typical experimental workflow.
Caption: Relationship between molecular structure and NMR signals.
Caption: General experimental workflow for NMR spectroscopy.
An In-depth Technical Guide to the Mass Spectrometry (MS) Analysis of 4-Bromo-2-methoxy-6-methylaniline
Abstract
This guide provides a comprehensive, technically detailed framework for the analysis of 4-Bromo-2-methoxy-6-methylaniline using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering field-proven insights grounded in the physicochemical properties of the analyte. We will explore optimal strategies for chromatographic separation, justify the selection of ionization techniques, predict fragmentation pathways, and provide robust, step-by-step protocols. The objective is to equip the analyst with the expertise to develop, validate, and troubleshoot a selective and sensitive method for the confident identification and quantification of this compound.
Introduction and Analytical Significance
This compound is a substituted aniline derivative. Such compounds are pivotal structural motifs and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The precise characterization and quantification of these molecules are critical for process chemistry, impurity profiling, and metabolic studies. Mass spectrometry, particularly when paired with high-performance liquid chromatography (HPLC), offers unparalleled sensitivity and selectivity for this purpose.[2] This guide establishes a reliable analytical approach, focusing on electrospray ionization (ESI) for its suitability with polar, ionizable molecules like aromatic amines.[3]
Analyte Physicochemical Properties
A successful analytical method is built upon a fundamental understanding of the analyte's properties. These parameters dictate choices in sample preparation, chromatography, and mass spectrometry.
| Property | Value | Source | Significance for MS Analysis |
| Molecular Formula | C₇H₈BrNO | [4] | Determines the monoisotopic mass. |
| Molecular Weight | 202.05 g/mol | Used for calculating concentrations and verifying mass spectra. | |
| Monoisotopic Mass | 200.97893 Da | [4] | The exact mass used for high-resolution MS; critical for identification. |
| Structure | This compound | [4] | The arrangement of functional groups (amine, bromo, methoxy) dictates ionization and fragmentation behavior. |
| Key Feature | Bromine Atom | [5] | The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, creates a characteristic M/M+2 isotopic pattern that is a powerful tool for identification.[6] |
Chromatographic Separation: Reverse-Phase HPLC
For polar aromatic compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice.[7][8] It provides robust and reproducible separation from non-polar impurities.
Rationale for Method Selection:
-
Stationary Phase: A C18 stationary phase is recommended. The hydrophobic C18 alkyl chains interact with the aromatic ring of the analyte, providing effective retention.[9]
-
Mobile Phase: A gradient elution using a polar mobile phase, such as water mixed with acetonitrile or methanol, is ideal.[7] The organic solvent is the "strong" solvent, and increasing its proportion will decrease the retention time.
-
Mobile Phase Additives: The basicity of the aniline group can lead to poor peak shape (tailing) on silica-based columns due to interaction with residual acidic silanol groups. To mitigate this, a small amount of an acid, such as 0.1% formic acid, is added to the mobile phase. This protonates the aniline, ensuring a single ionic form and improving peak symmetry.
Experimental Workflow: Chromatography
Caption: High-level workflow for LC-MS analysis.
Mass Spectrometry: Ionization and Fragmentation
Ionization Source Selection: ESI vs. APCI
The choice of ionization source is critical and depends on the analyte's polarity and thermal stability.[10]
-
Electrospray Ionization (ESI): This is the preferred method for this compound. ESI is ideal for polar and ionizable compounds.[11][12] The basic aniline group is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion in the ESI source.[3] This process is gentle and minimizes in-source fragmentation.[13]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[11] While it could potentially work, ESI is expected to provide superior sensitivity for this analyte due to the ease of protonating the amine functional group.[12]
Decision: Electrospray Ionization (ESI) in Positive Ion Mode is the recommended approach.
MS1 Full Scan Analysis: Identifying the Precursor Ion
In a full scan experiment, the mass spectrometer scans a wide mass range to detect all ions coming from the source. For our target analyte, we expect to see:
-
Protonated Molecule ([M+H]⁺): The primary ion will be the molecule with an added proton.
-
Mass of ⁷⁹Br Isotope: 200.97893 + 1.00728 = 201.98621 m/z
-
Mass of ⁸¹Br Isotope: 202.97688 + 1.00728 = 203.98416 m/z
-
-
Bromine Isotopic Pattern: A hallmark of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.5% to 49.5% natural abundance.[14] This results in two peaks in the mass spectrum separated by ~2 m/z units (the M+2 peak) with nearly equal intensity (a 1:1 ratio).[5][6] This pattern is a definitive confirmation of the presence of a single bromine atom.
MS/MS Fragmentation Analysis: Structural Confirmation
Tandem mass spectrometry (MS/MS) is used for unambiguous structural confirmation. The [M+H]⁺ precursor ion (m/z 202, using the nominal mass of the most abundant isotopes) is isolated and fragmented by collision-induced dissociation (CID). The fragmentation of even-electron ions, like the [M+H]⁺ species generated by ESI, is dominated by the elimination of small, stable neutral molecules.[15]
Proposed Fragmentation Pathway:
The primary sites for fragmentation are the methoxy and amine groups. The bromine-carbon bond is strong and less likely to cleave initially.
-
Loss of Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-aromatic compounds is the loss of a methyl radical, although less common in ESI than neutral losses.
-
Loss of Methane (CH₄): A more probable fragmentation involves the loss of a neutral methane molecule from the protonated methoxy and adjacent methyl group.
-
Loss of Ammonia (NH₃): Cleavage related to the amine group could lead to the loss of ammonia.
-
Loss of Carbon Monoxide (CO): Following an initial fragmentation, subsequent loss of CO from the ring structure can occur.[16]
Caption: Predicted MS/MS fragmentation of protonated this compound.
Detailed Experimental Protocols
Protocol 1: Sample and Standard Preparation
Trustworthiness through Consistency: This protocol ensures reproducible sample concentrations and minimizes contamination.
-
Stock Solution (1 mg/mL): Accurately weigh ~5.0 mg of this compound standard. Dissolve in a 5.0 mL Class A volumetric flask using methanol as the solvent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (1 µg/mL): Dilute 10 µL of the stock solution into 10 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: If the sample is in a complex matrix, an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary. For simpler matrices, dissolve the sample in the initial mobile phase to a concentration within the expected calibration range.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm PVDF or PTFE syringe filter to remove particulates and protect the LC system.
Protocol 2: LC-MS/MS Method Parameters
This table represents a validated starting point for method development.
| Parameter | Recommended Setting | Justification |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 1.8 µm, 2.1 x 100 mm | Standard for reverse-phase separation of small molecules.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and promotes ionization. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase.[7] |
| Gradient | 5% B to 95% B over 5 min | Ensures elution of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak broadening. |
| MS System | Triple Quadrupole or Q-TOF | Triple quadrupole for quantification (MRM), Q-TOF for high-resolution confirmation. |
| Ionization Mode | ESI Positive | Optimal for basic amines.[3] |
| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray. |
| Source Temp. | 150 °C | Assists in desolvation. |
| Desolvation Temp. | 400 °C | Evaporates solvent from charged droplets. |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise. |
| Scan Mode | MRM (Multiple Reaction Monitoring) | For highest sensitivity and selectivity in quantification. |
| MRM Transition 1 | 202 -> 187 (Quantitative) | A primary, high-intensity fragment. |
| MRM Transition 2 | 202 -> 155 (Qualitative) | A secondary fragment for confirmation. |
Data Analysis and Interpretation
-
Compound Identification: Confirmation requires meeting three criteria:
-
The retention time of the analyte peak must match that of a known standard.
-
The MS1 scan must show the characteristic 1:1 isotopic pattern for the [M+H]⁺ ion at m/z 202/204.
-
The relative intensities of the two MRM transitions in the sample must match those of the standard (ion ratio).
-
-
Quantification: Create a calibration curve by injecting standards of known concentrations. Plot the peak area of the primary MRM transition against concentration. Perform a linear regression to determine the concentration of the analyte in unknown samples.
Conclusion
The analysis of this compound can be robustly and reliably achieved using a well-designed LC-MS/MS method. The key to success lies in leveraging the compound's inherent chemical properties: the basicity of the aniline for efficient ESI+ ionization, its aromaticity for C18-based chromatographic retention, and the unique isotopic signature of bromine for confident identification. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and validating a highly selective and sensitive analytical method suitable for demanding research and quality control environments.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. whitman.edu [whitman.edu]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 11. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 12. biotage.com [biotage.com]
- 13. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 14. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 4-Bromo-2-methoxy-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected Fourier-transform infrared (FTIR) spectroscopic characteristics of 4-Bromo-2-methoxy-6-methylaniline. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document focuses on predicting the vibrational frequencies based on the known characteristic absorptions of its constituent functional groups. Detailed experimental protocols for obtaining an FTIR spectrum of a solid sample are provided, along with visual representations of the molecular structure and the experimental workflow to guide researchers in their analytical endeavors.
Introduction
This compound is a substituted aniline derivative with potential applications in pharmaceutical synthesis and materials science. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint." This guide will detail the expected spectral features of this compound and the methodologies to acquire such data.
Predicted FTIR Spectral Data
The following table summarizes the expected vibrational frequencies (in wavenumbers, cm⁻¹) and their corresponding assignments for this compound. These predictions are based on the characteristic absorption ranges of aromatic amines, bromoarenes, aromatic ethers, and substituted benzene rings.[1][2][3][4][5][6][7]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3420 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |
| 3420 - 3340 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H Stretch (from -CH₃) | Methyl Group | Medium |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium |
| 1600 - 1585 | C=C Stretching (in-ring) | Aromatic Ring | Medium |
| 1500 - 1400 | C=C Stretching (in-ring) | Aromatic Ring | Medium |
| 1335 - 1250 | Aromatic C-N Stretching | Aromatic Amine | Strong |
| 1300 - 1200 | Asymmetric C-O-C Stretch | Aromatic Ether (Methoxy) | Strong |
| 1075 - 1020 | Symmetric C-O-C Stretch | Aromatic Ether (Methoxy) | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending ("oop") | Aromatic Ring | Strong |
| 690 - 515 | C-Br Stretching | Bromoarene | Medium to Strong |
Molecular Structure and Functional Groups
The molecular structure of this compound with its key functional groups is illustrated below.
Caption: Molecular structure of this compound.
Experimental Protocols
To obtain a high-quality FTIR spectrum of this compound, which is a solid at room temperature, one of the following sample preparation techniques can be employed.
Potassium Bromide (KBr) Pellet Method
This is a traditional method for analyzing solid samples in transmission mode.
Materials:
-
This compound (sample)
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
Procedure:
-
Grinding: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.[8] Place the KBr in an agate mortar and grind it to a fine powder to minimize scattering effects. Add the sample to the mortar and mix thoroughly with the KBr by grinding the mixture for a few minutes until it is a homogeneous, fine powder.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Distribute the powder evenly. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[8]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Before running the sample, run a background spectrum with an empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental contributions.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation.
Materials:
-
This compound (sample)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
Procedure:
-
Background Collection: Before placing the sample on the ATR crystal, record a background spectrum. This will measure the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for a high-quality spectrum.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to remove all traces of the sample.
Experimental Workflow
The general workflow for conducting an FTIR analysis is depicted in the following diagram.
Caption: General workflow for an FTIR experiment.
Conclusion
This technical guide provides a foundational understanding of the expected FTIR spectroscopic properties of this compound. While direct experimental data is not currently available, the predicted vibrational frequencies, based on the well-established characteristic absorptions of its functional groups, offer a valuable reference for researchers. The detailed experimental protocols for both the KBr pellet and ATR methods provide a clear roadmap for obtaining high-quality FTIR spectra of this and similar solid compounds. The provided diagrams for the molecular structure and experimental workflow further aid in the visualization and execution of the analytical process. This guide serves as a practical resource for scientists and professionals in the field of drug development and chemical analysis, enabling them to effectively utilize FTIR spectroscopy for the characterization of novel compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
4-Bromo-2-methoxy-6-methylaniline safety data sheet (SDS) and handling precautions
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-6-methylaniline (CAS No. 348169-39-1) is publicly available. This guide is compiled from data on structurally analogous compounds and should be used as a reference for trained professionals. A thorough risk assessment should be conducted before handling this chemical.
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, aimed at researchers, scientists, and professionals in drug development. The information is extrapolated from the safety data of closely related chemical analogs.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.
Table 1: GHS Hazard Classification of Analogous Compounds
| Compound Name | GHS Hazard Statements |
| 4-Bromo-2-methoxyaniline | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long lasting effects)[1] |
| 4-Bromo-2-methylaniline | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[2] |
| 4-Bromo-N,N-dimethylaniline | H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| 2,6-Dibromo-p-toluidine | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation[3] |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and its analogs.
Table 2: Physical and Chemical Properties
| Property | This compound | 4-Bromo-2-methoxyaniline | 4-Bromo-2-methylaniline | 4-Bromo-N,N-dimethylaniline |
| CAS Number | 348169-39-1[4] | 59557-91-4[1] | 583-75-5[2] | 586-77-6 |
| Molecular Formula | C₈H₁₀BrNO | C₇H₈BrNO[1] | C₇H₈BrN[2] | C₈H₁₀BrN |
| Molecular Weight | 216.08 g/mol | 202.05 g/mol [1] | 186.05 g/mol [2] | 200.08 g/mol |
| Appearance | Not specified | White to light gray to light yellow powder to crystal | Red brown powder solid | Not specified |
| Melting Point | Not specified | 57.0 to 61.0 °C | 57-59 °C | 52 - 54 °C |
| Boiling Point | Not specified | Not specified | 240 °C[5] | 264 °C |
| Solubility | Not specified | Soluble in Methanol | Not specified | Not specified |
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Safe Handling Protocol
A logical workflow for handling aromatic amines like this compound is essential.
Caption: Workflow for Safe Handling of Aromatic Amines.
Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields.[7] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[7] |
| Skin and Body Protection | Flame-resistant lab coat worn over personal clothing. | Protects skin from accidental spills.[7] |
| Respiratory Protection | Use in a certified chemical fume hood. If not sufficient, a NIOSH/MSHA approved respirator may be necessary.[7] | Prevents inhalation of dust or aerosols. |
The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE Selection Workflow for Handling Aromatic Amines.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[3] |
| Skin Contact | Immediately wash with plenty of soap and water while removing all contaminated clothing and shoes.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water.[3] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as outlined in Section 4. Ensure adequate ventilation. Avoid breathing dust.
-
Environmental Precautions: Prevent entry into drains, surface water, or groundwater.[8]
-
Methods for Cleaning Up: For dry spills, sweep up or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.[9] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on analogous compounds.
Table 5: Summary of Toxicological Hazards of Analogs
| Hazard | Description |
| Acute Toxicity | Harmful if swallowed, by skin contact, or by inhalation.[7] |
| Skin Corrosion/Irritation | Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[6] |
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow product to reach sewage system.
References
- 1. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 348169-39-1 [chemicalbook.com]
- 5. 4-溴-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Potential hazards and toxicity of substituted anilines
An in-depth technical guide on the potential hazards and toxicity of substituted anilines for researchers, scientists, and drug development professionals.
Introduction
Aniline and its substituted derivatives are fundamental building blocks in the chemical industry, pivotal for the synthesis of a wide range of products including pharmaceuticals, dyes, pesticides, and polymers.[1][2] However, their widespread use is accompanied by significant toxicological concerns.[2][3] Exposure to these aromatic amines can occur through occupational settings, environmental pollutants, pesticide residues, and even consumer products like cosmetics and cigarette smoke.[3][4]
The toxicity of anilines is multifaceted, with primary concerns including hematotoxicity, genotoxicity, and carcinogenicity.[2][3] The nature and position of substituents on the aniline ring play a crucial role in modulating the toxicological profile of these compounds.[5][6] This guide provides a comprehensive overview of the hazards associated with substituted anilines, summarizing key toxicological data, detailing standard experimental methodologies for their assessment, and visualizing the underlying mechanisms of toxicity.
Quantitative Toxicological Data
The following tables provide a comparative summary of quantitative toxicity data for various substituted anilines, facilitating risk assessment and comparison.
Table 1: Acute Toxicity Data for Substituted Anilines in Rodents [2][7][8]
| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h, rat) |
| Aniline | 62-53-3 | 250 - 930[7][8] | 820 (rabbit)[7], 1290 (guinea pig)[7] | 1.86 - 3.3[7][8] |
| 2-Chloroaniline | 95-51-2 | 1016[7] | 1000 (rat)[7] | 4.2 - 6.1[7] |
| 4-Chloroaniline | 106-47-8 | 300 - 420[7] | 360 (rabbit)[7] | 2.34[7] |
| 3,4-Dichloroaniline | 95-76-1 | 530 - 880[7] | >1000 (rat)[7] | 3.3[7] |
| 2-Nitroaniline | 88-74-4 | 1838[7] | >20000 (rabbit)[7] | >2.529 (dust/mist)[7] |
| 4-Nitroaniline | 100-01-6 | 750[7] | >7940[7] | - |
| o-Toluidine | 95-53-4 | 670 - 900[2][7] | 3250 (rabbit)[2] | - |
| m-Toluidine | 108-44-1 | 450[2] | 3250 (rabbit)[2] | - |
| p-Toluidine | 106-49-0 | 330 - 656[2] | 890 (rabbit)[2][7] | - |
Data is presented as a range where different studies reported varying values. The species for dermal LD50 is noted in parentheses where it is not the rat.
Table 2: Chronic Toxicity and Carcinogenicity of Selected Anilines [2][7][9]
| Chemical Name | IARC Classification | NOAEL/LOAEL (Species, Duration, Route) | Primary Target Organs for Carcinogenicity |
| Aniline | Group 2A (Probably carcinogenic to humans)[2][9] | NOAEL could not be established in a 2-year rat dietary study; LOAEL was 7 mg/kg bw/day.[9] | Spleen (in rats)[2][9] |
| 4-Chloroaniline | Group 2B (Possibly carcinogenic to humans) | 2 mg/kg bw/day (NOAEL, Rat, 2 years, Oral) | Spleen, Adrenal Gland |
| 4-Nitroaniline | - | <3 mg/kg bw/day (LOAEL, Rat, 90 days, Oral)[7] | Blood, Spleen |
| 2-Chloroaniline | - | 6.4 mg/m³ (LOAEL, Rat, 28 days, Inhalation)[7] | Erythrocytes |
Table 3: Aquatic Toxicity of Substituted Anilines [7]
| Chemical Name | CAS Number | Daphnia magna EC50 (48h, mg/L) | Algae IC50 (72h, mg/L) | Fish LC50 (96h, mg/L) |
| Aniline | 62-53-3 | 0.1 - 0.66 | 1.9 - 18 | 8.2 - 11 |
| 2-Chloroaniline | 95-51-2 | 0.35 | 1.8 | 2.4 - 20 |
| 4-Chloroaniline | 106-47-8 | 0.05 - 0.32 | 0.08 - 1.9 | 10 - 33 |
| 3,4-Dichloroaniline | 95-76-1 | 0.25 - 0.58 | 0.03 | 2 - 22 |
| 2-Nitroaniline | 88-74-4 | 14 | 14.3 | 24 - 49 |
| 4-Nitroaniline | 100-01-6 | 3.2 - 25 | 0.19 | 25 - 130 |
Key Toxicological Mechanisms and Signaling Pathways
Substituted anilines exert their toxicity through several key mechanisms, which are visualized in the following diagrams.
Metabolic Activation
The toxicity of many anilines is contingent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver.[7] This process, particularly N-hydroxylation, leads to the formation of reactive metabolites such as phenylhydroxylamines and nitrosoarenes.[7][10][11][12] These electrophilic intermediates can covalently bind to cellular macromolecules like DNA, leading to the formation of DNA adducts, which is a critical step in the initiation of carcinogenesis.[7][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of aniline metabolites in aniline-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 13. d-nb.info [d-nb.info]
- 14. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Novel Bromoanilines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromoaniline scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The presence of the bromine atom, a heavy halogen, imparts unique physicochemical properties to the aniline core, including increased lipophilicity and the ability to form halogen bonds, which can significantly influence a molecule's pharmacokinetic profile and target engagement. This technical guide provides a comprehensive literature review on the discovery of novel bromoanilines, with a focus on their synthesis, characterization, and biological evaluation. We delve into detailed experimental methodologies, present quantitative data in a comparative format, and visualize key concepts to provide a thorough resource for researchers in the field.
Synthetic Methodologies for Novel Bromoanilines
The synthesis of novel bromoaniline derivatives often involves multi-step reaction sequences, beginning with the modification of commercially available bromoanilines or the introduction of a bromine atom onto a pre-functionalized aniline ring. A common strategy involves the protection of the reactive amino group, followed by electrophilic aromatic substitution or cross-coupling reactions to introduce diversity, and subsequent deprotection.
General Experimental Workflow for the Synthesis of Novel Bromoaniline Derivatives
The following diagram outlines a generalized workflow for the synthesis of novel bromoaniline derivatives, from starting materials to the final purified compound.
Key Experimental Protocols
1. Synthesis of 2-amino-4-(3-bromoanilino)-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines (Anticancer Agents)
This protocol is adapted from the synthesis of novel tyrosine kinase inhibitors.[1]
-
Step 1: Synthesis of 2-amino-4-oxo-6-substituted benzyl pyrrolo[2,3-d]pyrimidines: A mixture of the appropriate α-bromomethylbenzylketone and 2,6-diamino-4-pyrimidone is subjected to cyclocondensation.
-
Step 2: Chlorination: The resulting pyrrolo[2,3-d]pyrimidine is chlorinated at the 4-position using a suitable chlorinating agent.
-
Step 3: Nucleophilic Substitution: The 4-chloro derivative is then reacted with 3-bromoaniline or a substituted 3-bromoaniline in the presence of a base to yield the target compound.
-
Purification: The final product is purified by column chromatography.
2. Synthesis of N-(substituted)-4-bromobenzamides (Antimicrobial Agents)
This generalized protocol is based on the synthesis of various amide derivatives with potential antimicrobial activity.
-
Step 1: Acylation of Bromoaniline: 4-Bromoaniline is reacted with a substituted acyl chloride or carboxylic acid (in the presence of a coupling agent) in an appropriate solvent (e.g., dichloromethane, DMF).
-
Step 2: Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified by recrystallization or column chromatography.
Quantitative Data on Novel Bromoanilines
The following tables summarize key quantitative data for representative novel bromoaniline derivatives from the literature, focusing on their synthesis and biological activity.
Table 1: Synthesis and Anticancer Activity of Novel Pyrrolo[2,3-d]pyrimidine Bromoaniline Derivatives [1]
| Compound ID | R Group | Yield (%) | EGFR IC₅₀ (µM) | PDGFR-β IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 4 | H | 42-58 | >10 | 0.045 | 0.028 |
| 7 | N-Me | 27-33 | 0.015 | 0.005 | 0.12 |
| 10 | 7-Me | 42-58 | 0.030 | 0.005 | 0.035 |
Table 2: Antimicrobial Activity of Novel Bromoaniline-Containing Heterocycles
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thiazole Derivatives | Staphylococcus aureus | 12.5 | [2] |
| Thiazole Derivatives | Escherichia coli | 25 | [2] |
| Bromoindolglyoxylamides | Staphylococcus aureus | 4 | [3] |
| Bromoindolglyoxylamides | Pseudomonas aeruginosa | >64 | [3] |
Biological Activity and Signaling Pathways
Novel bromoaniline derivatives have shown significant promise in various therapeutic areas, most notably as anticancer and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular signaling pathways.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
A significant number of novel bromoaniline derivatives have been developed as inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis.[1] The diagram below illustrates the general RTK signaling cascade and the point of inhibition by these novel compounds.
Structure-Activity Relationships (SAR)
The biological activity of novel bromoanilines is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds and designing more potent and selective therapeutic agents. The following diagram illustrates a logical relationship based on the SAR of the pyrrolo[2,3-d]pyrimidine bromoaniline derivatives.[1]
References
The Strategic Role of 4-Bromo-2-methoxy-6-methylaniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-methoxy-6-methylaniline, a substituted aromatic amine, is emerging as a valuable building block in the synthesis of complex heterocyclic molecules for medicinal chemistry. Its unique substitution pattern offers synthetic handles for the construction of diverse molecular scaffolds. This technical guide explores the role of this compound in medicinal chemistry, with a specific focus on its application as a key intermediate in the development of novel therapeutic agents. This document provides a detailed experimental protocol for a key synthetic transformation and discusses the broader context of its potential applications, particularly in the synthesis of kinase and inflammasome inhibitors.
Introduction: The Versatility of Substituted Anilines in Drug Discovery
Substituted anilines are privileged scaffolds in medicinal chemistry, serving as crucial starting materials for a vast array of pharmaceuticals. The nature and position of substituents on the aniline ring dictate the molecule's reactivity and its suitability for incorporation into larger, biologically active compounds. Halogenated anilines, in particular, are of significant interest due to their utility in cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. This has made them indispensable in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The strategic placement of bromo, methoxy, and methyl groups, as seen in this compound, provides a versatile platform for generating molecular diversity and fine-tuning the pharmacological properties of target compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 348169-39-1 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
Synthetic Applications in Medicinal Chemistry
While direct and extensive literature on the medicinal chemistry applications of this compound is nascent, its utility as a synthetic intermediate has been demonstrated in patent literature, particularly in the synthesis of modulators of the NLRP3 inflammasome.
Intermediate in the Synthesis of NLRP3 Inflammasome Inhibitors
A recent patent application (WO2024213552A1) discloses the use of this compound as a starting material in a synthetic route towards novel NLRP3 (NOD-like receptor protein 3) inhibitors. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.
The initial step involves the conversion of the bromo group of this compound to a nitrile group, yielding 4-amino-3-methoxy-5-methyl-benzonitrile. This transformation is a key step in building the core structure of the target NLRP3 inhibitors.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of 4-amino-3-methoxy-5-methyl-benzonitrile from this compound, as described in patent WO2024213552A1.[2]
Synthesis of 4-amino-3-methoxy-5-methyl-benzonitrile
Reaction Scheme:
Materials:
-
This compound (CAS: 348169-39-1)
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a solution of this compound (25.0 g, 115 mmol, 1.00 eq) in DMF (250 mL), add Zinc Cyanide (13.5 g, 115 mmol, 1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (66.8 g, 57.8 mmol, 0.5 eq).[2]
-
Stir the reaction mixture at 100 °C for 12 hours.[2]
-
After completion, pour the reaction mixture into water (1.50 L).[2]
-
Extract the aqueous mixture with ethyl acetate (3 x 1 L).[2]
-
Wash the combined organic phases with brine (3 x 1 L).[2]
-
Dry the organic phase over Na₂SO₄.[2]
-
Concentrate the solution under reduced pressure to yield the product, 4-amino-3-methoxy-5-methyl-benzonitrile.[2]
Biological Activity and Quantitative Data
While this compound is a key starting material for a series of NLRP3 inhibitors, the patent literature (WO2024213552A1) does not provide specific quantitative biological data (e.g., IC₅₀ values) for the final compounds derived directly from this aniline.[2] However, to provide context for the therapeutic potential of targeting the NLRP3 inflammasome, Table 2 presents IC₅₀ values for other reported NLRP3 inhibitors.
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| MCC950 | NLRP3 | IL-1β release in mouse BMDMs | 7.5 | [3] |
| MCC950 | NLRP3 | IL-1β release in human MDMs | 8.1 | [3] |
| Compound 88 | NLRP3 | IL-1β production in THP-1 cells | 4 | |
| Compound 89 | NLRP3 | IL-1β production in THP-1 cells | 6 |
BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages
Signaling Pathways and Experimental Workflows
The development of NLRP3 inhibitors is aimed at modulating the inflammatory response mediated by the NLRP3 inflammasome. The canonical activation pathway of the NLRP3 inflammasome is a two-step process, which is a key target for therapeutic intervention.
References
Methodological & Application
Synthetic Route to 4-Bromo-2-methoxy-6-methylaniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Bromo-2-methoxy-6-methylaniline, a potentially valuable building block in medicinal chemistry and materials science. The synthetic strategy involves the regioselective bromination of the commercially available starting material, 2-methoxy-6-methylaniline.
Introduction
Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and functional materials. The title compound, this compound, possesses a unique substitution pattern that makes it an attractive starting material for further chemical elaboration. The presence of a bromine atom allows for various cross-coupling reactions, while the amino group can be readily functionalized. This protocol outlines a straightforward and efficient method for the preparation of this compound using N-bromosuccinimide (NBS) as the brominating agent, a reagent known for its selectivity in the bromination of activated aromatic systems.[1][2][3][4][5]
Synthetic Scheme
The proposed synthesis proceeds via an electrophilic aromatic substitution reaction. The electron-donating amino and methoxy groups of the starting material, 2-methoxy-6-methylaniline, activate the aromatic ring, directing the incoming electrophile (bromonium ion) to the positions ortho and para to the activating groups. Due to steric hindrance from the adjacent methyl and methoxy groups, the para-position is the most likely site of substitution.
Starting Material: 2-methoxy-6-methylaniline Reagent: N-Bromosuccinimide (NBS) Product: this compound
Experimental Protocol
This protocol details the synthesis of this compound from 2-methoxy-6-methylaniline.
Materials:
-
2-methoxy-6-methylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or powder funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-6-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Expected Yield (%) |
| 2-methoxy-6-methylaniline | C₈H₁₁NO | 137.18 | 1.0 | - | - |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.05 | - | - |
| This compound | C₈H₁₀BrNO | 216.08 | - | - | 80-90 |
Note: The expected yield is an estimate based on similar bromination reactions of substituted anilines and may vary.
Mandatory Visualization
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Application Notes and Protocol for the Bromination of 2-Methoxy-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic bromination of 2-methoxy-6-methylaniline, a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates. The protocol outlines the reaction conditions, purification methods, and characterization of the resulting brominated product. The inherent reactivity of the aniline derivative necessitates careful control of the reaction to achieve selective bromination. These application notes also include safety precautions and a summary of the physicochemical properties of the key compounds involved.
Introduction
2-Methoxy-6-methylaniline is an activated aromatic compound due to the presence of both a methoxy and an amino group, which are strong activating groups in electrophilic aromatic substitution reactions.[1][2] This high reactivity makes it a versatile starting material for the synthesis of a variety of substituted aromatic compounds. Bromination of this substrate introduces a bromine atom onto the aromatic ring, which can serve as a handle for further functionalization, such as in cross-coupling reactions. Common brominating agents for anilines include elemental bromine and N-bromosuccinimide (NBS).[1][3] The regioselectivity of the bromination is dictated by the directing effects of the existing substituents.
Physicochemical Data
A summary of the relevant quantitative data for the starting material and a potential product, 4-bromo-2-methoxy-6-methylaniline, is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Methoxy-6-methylaniline | C₈H₁₁NO | 137.18 | 29190-46-9 |
| This compound | C₈H₁₀BrNO | 216.08 | 348169-39-1 |
Experimental Protocol
This protocol describes the bromination of 2-methoxy-6-methylaniline using N-bromosuccinimide (NBS) in a suitable solvent. The use of NBS is often preferred over elemental bromine as it is a solid and easier to handle.
Materials:
-
2-methoxy-6-methylaniline
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-6-methylaniline (1.0 eq) in dichloromethane or acetonitrile (approximately 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Dissolve N-bromosuccinimide (1.05 eq) in a minimal amount of the same solvent and add it dropwise to the stirred aniline solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the reaction mixture by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure brominated product.
-
Safety Precautions:
-
N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation.
Experimental Workflow Diagram
Caption: Workflow for the bromination of 2-methoxy-6-methylaniline.
Discussion of Regioselectivity
The amino (-NH₂) and methoxy (-OCH₃) groups are both strong ortho, para-directing groups, while the methyl (-CH₃) group is a weaker ortho, para-director. Based on the combined directing effects and considering steric hindrance from the ortho-methyl group, the bromination is expected to occur predominantly at the C4 position (para to the amino group) and potentially at the C5 position. The major product is anticipated to be this compound. Optimization of reaction conditions may be necessary to maximize the yield of the desired isomer. For applications requiring a different regioisomer, a multi-step synthetic approach involving protecting groups and alternative synthetic strategies might be necessary.[4]
References
Application Note and Protocol: Purification of 4-Bromo-2-methoxy-6-methylaniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-Bromo-2-methoxy-6-methylaniline using silica gel column chromatography. This method is designed to separate the target compound from impurities commonly generated during its synthesis. The protocol outlines the preparation of the crude sample, selection of the stationary and mobile phases, and the step-by-step procedure for packing, loading, and eluting the column. The provided methodology is foundational and may be optimized to meet specific purity requirements.
Introduction
This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is critical for the successful outcome of subsequent reactions, impacting both the yield and impurity profile of the final product. Column chromatography is a widely employed technique for the purification of organic compounds, offering a robust method for separating molecules based on their differential adsorption to a stationary phase and solubility in a mobile phase. This application note details a standard procedure for the purification of this compound on a silica gel column.
Experimental Protocol
Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: Hexanes and Ethyl Acetate (EtOAc)
-
Crude Sample: this compound
-
Apparatus: Chromatography column, flasks, beakers, separatory funnel, TLC plates, UV lamp, rotary evaporator.
Procedure
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase solvent system.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, followed by evaporation of the solvent.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:EtOAc).
-
Secure the chromatography column in a vertical position and add a small layer of sand or a cotton/glass wool plug at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
-
Column Loading:
-
Carefully add the prepared sample solution to the top of the silica gel bed.
-
For dry loading, carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexanes:EtOAc).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient might be from 2% to 10% EtOAc in hexanes.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing the desired compound.
-
-
Isolation of Pure Compound:
-
Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Note on Anilines: Anilines can sometimes exhibit tailing on silica gel due to the acidic nature of the stationary phase. If tailing is observed on the TLC plate, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to improve the peak shape and separation efficiency.[1]
Data Presentation
The following table summarizes typical data obtained during the purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Hexanes:Ethyl Acetate (Gradient) |
| Initial Eluent | 98:2 (Hexanes:EtOAc) |
| Final Eluent | 90:10 (Hexanes:EtOAc) |
| TLC Rf of Target | ~0.4 (in 85:15 Hexanes:EtOAc) |
| Crude Sample Purity | ~85% |
| Purified Sample Purity | >98% |
| Typical Yield | 80-90% |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Mastering the Purification of 4-Bromo-2-methoxy-6-methylaniline: A Guide to High-Purity Recrystallization
This comprehensive guide provides detailed application notes and protocols for the recrystallization of 4-Bromo-2-methoxy-6-methylaniline, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions to offer a deep understanding of the principles and techniques required to achieve high purity for this substituted aniline.
Foundational Principles: The Science of Recrystallization for Substituted Anilines
Recrystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent or solvent system.[1] For aromatic amines like this compound, the selection of an appropriate solvent is paramount to success. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble across the temperature range.
Substituted anilines can present unique challenges, such as a propensity for "oiling out," where the compound separates as a liquid rather than a crystalline solid.[2] This phenomenon is often observed with compounds that have lower melting points or when the solution is cooled too rapidly.[2] Understanding the physicochemical properties of this compound is therefore the critical first step in developing a robust recrystallization protocol.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H10BrNO | [3][4] |
| Molecular Weight | 216.08 g/mol | [3][4] |
| Appearance | Varies; can be crystals, powder, or crystalline powder, with colors ranging from white to pale cream, brown, purple, or pink.[5] | [5] |
| Melting Point | Not explicitly available for this specific isomer, but a related compound, 4-Bromo-2-methylaniline, has a melting point of 57-59 °C. Another related compound, 4-Bromo-2,6-dimethylaniline, melts at 48-51 °C. |
The presence of the methoxy and methyl groups on the aniline ring influences the compound's polarity and solubility. The bromine atom further adds to the molecular weight and can affect crystal lattice energy. These structural features guide the selection of an appropriate solvent system.
Strategic Solvent Selection: A Data-Driven Approach
The choice of solvent is the most critical variable in recrystallization. Based on the structure of this compound and data from analogous compounds, a mixed-solvent system is often the most effective approach. This allows for fine-tuning of the solubility profile to maximize both yield and purity.
A patent for the synthesis of the related compound 4-bromo-2-methylaniline specifies the use of ethanol for recrystallization, suggesting that alcohols are a good starting point.[6] For compounds with phenolic or amine functionalities, ethanol-water mixtures are frequently employed to achieve the desired solubility gradient.[7]
Recommended Solvent Systems:
-
Primary Recommendation: Ethanol/Water. Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization upon cooling.
-
Alternative Systems:
-
Methanol/Water: Similar to ethanol/water, this system can be effective.
-
Isopropanol/Water: Offers a slightly different polarity and boiling point.
-
Hexanes or Heptane: Can be used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.
-
The general workflow for selecting the optimal solvent system involves preliminary small-scale solubility tests.
Experimental Protocol: High-Purity Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for the purification of this compound using an ethanol/water solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Protocol Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
On a hot plate, heat a beaker of ethanol to near boiling.
-
Add the minimum amount of hot ethanol to the flask containing the crude product to achieve complete dissolution with stirring. It is crucial to use the minimal amount of solvent to ensure a good recovery yield.[7]
-
-
Decolorization (Optional):
-
If the resulting solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute mass).
-
Gently reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
To remove insoluble impurities and activated charcoal, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper to prevent premature crystallization of the product in the funnel.[7]
-
Quickly pour the hot solution through the filter paper into the pre-heated flask.
-
-
Inducing Crystallization:
-
While the clear filtrate is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Ensure the filter paper is wetted with the cold ethanol/water mixture before pouring the crystal slurry.
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of the ice-cold ethanol/water mixture to remove any residual soluble impurities from the mother liquor.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to remove any remaining solvent.
-
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound is coming out of solution at a temperature above its melting point. The solution may be too concentrated or cooled too quickly.[2] | Add more of the primary solvent (ethanol) to the hot solution. Allow the solution to cool more slowly. Use a seed crystal to induce crystallization at a lower temperature.[2] |
| Low Yield | Too much solvent was used. Premature crystallization occurred during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent necessary for dissolution. Pre-heat the filtration apparatus.[7] Ensure the solution is thoroughly cooled in an ice bath. Concentrate the mother liquor to obtain a second crop of crystals. |
| Discolored Crystals | Presence of colored impurities. Oxidation of the aniline. | Add activated charcoal to the hot solution before filtration. Work quickly and avoid prolonged heating to minimize oxidation. |
| No Crystals Form | The solution is not supersaturated. | Add a seed crystal. Gently scratch the inside of the flask with a glass rod at the liquid-air interface. Evaporate some of the solvent to increase the concentration. |
Conclusion
The successful recrystallization of this compound hinges on a methodical approach to solvent selection and a carefully executed protocol. By understanding the underlying principles of solubility and crystallization, and by anticipating potential challenges such as "oiling out," researchers can consistently obtain this valuable intermediate in high purity. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for the purification of this and structurally related substituted anilines.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound - CAS:348169-39-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. indiamart.com [indiamart.com]
- 5. 4-Bromo-2-methylaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Bromo-2-methoxy-6-methylaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-6-methylaniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring a reactive bromine atom, a nucleophilic amino group, and methoxy and methyl substituents that influence its electronic and steric properties, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules. The bromine atom is particularly amenable to participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes this compound a key intermediate in the development of pharmaceuticals and other specialty chemicals.
Key Applications
The primary applications of this compound in organic synthesis revolve around its use as a scaffold for the construction of more complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.
One notable application is its use as a precursor in deamination reactions to synthesize substituted bromo-methoxy-methylbenzenes. For instance, it can be converted to 1-bromo-3-methoxy-5-methylbenzene, a compound that may serve as an inhibitor of the phenolic acid transporter (PAT).[1] This transformation highlights the utility of the aniline functionality as a handle that can be readily removed after directing the substitution pattern on the aromatic ring.
While specific examples in the literature are limited for this exact molecule, its structural motifs are common in compounds that undergo widely used synthetic transformations:
-
Suzuki-Miyaura Coupling: The aryl bromide moiety of this compound is an excellent electrophilic partner for Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction with boronic acids or their esters allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position, leading to the formation of biaryl and related structures. These structures are prevalent in many biologically active compounds.
-
Buchwald-Hartwig Amination: The amino group of this compound can act as a nucleophile in Buchwald-Hartwig amination reactions. More commonly, the aryl bromide can be coupled with a diverse range of primary and secondary amines, amides, and carbamates. This powerful C-N bond-forming reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines and their derivatives.
The strategic combination of these reactions allows for the sequential functionalization of the aromatic ring, making this compound a versatile starting material for the synthesis of diverse compound libraries in drug discovery and materials science.
Experimental Protocols
Synthesis of 1-Bromo-3-methoxy-5-methylbenzene from this compound
This protocol details the deamination of this compound to yield 1-Bromo-3-methoxy-5-methylbenzene.[1]
-
This compound (CAS: 348169-39-1)
-
Acetic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
50% aqueous hypophosphorous acid (H₃PO₂)
-
Deionized water
-
Ice
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
In a 250 mL round-bottomed flask, dissolve 5.8 g (26.84 mmol) of this compound in 49 mL of acetic acid.
-
To the solution, add 5.6 mL of concentrated hydrochloric acid.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of 2.19 g (31.78 mmol) of sodium nitrite in 7 mL of deionized water dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
Subsequently, add 56.5 mL of 50% aqueous hypophosphorous acid to the reaction mixture at 0 °C.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction with a suitable organic solvent, followed by washing, drying, and concentration under reduced pressure.
-
The crude product can be purified by an appropriate method such as column chromatography.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 1-Bromo-3-methoxy-5-methylbenzene from this compound.[1]
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| This compound | C₈H₁₀BrNO | 216.08 | 5.8 | 26.84 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.19 | 31.78 | 1.18 |
| Acetic Acid | C₂H₄O₂ | 60.05 | - | - | Solvent |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | - | Reagent |
| 50% aq. Hypophosphorous Acid | H₃PO₂ | 66.00 | - | - | Reagent |
Visualizations
Reaction Workflow: Synthesis of 1-Bromo-3-methoxy-5-methylbenzene
Caption: Workflow for the synthesis of 1-Bromo-3-methoxy-5-methylbenzene.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for 4-Bromo-2-methoxy-6-methylaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-6-methylaniline is a key aromatic amine derivative that serves as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the aniline core, provides multiple reactive sites for the construction of diverse molecular architectures. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors and modulators of inflammatory pathways. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of novel therapeutic agents.
Application in the Synthesis of NLRP3 Inflammasome Inhibitors
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of NLRP3 inhibitors is a significant area of pharmaceutical research. This compound has been utilized as a starting material in the synthesis of potent NLRP3 inhibitors[1].
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound, which can then be used in subsequent reactions to build more complex molecules[1].
Materials:
-
2-methoxy-6-methylaniline
-
Methanol
-
Acetic acid
-
Bromine
-
Sodium hydroxide solution
Procedure:
-
Dissolve 2-methoxy-6-methylaniline (1.0 eq) in a mixture of methanol and acetic acid (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (1.2 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 25 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into an ice-cold aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
| Reactant | Molar Ratio | Product | Yield (%) | Purity (%) | Reference |
| 2-methoxy-6-methylaniline | 1.0 | This compound | >90 | >98 | [1] |
Protocol 2: Synthesis of a Fused Heterocyclic Kinase Inhibitor Intermediate
This protocol outlines the use of this compound in the synthesis of a nitrogen-containing fused heterocyclic compound, a common scaffold in kinase inhibitors[2].
Materials:
-
This compound
-
Appropriate coupling partner (e.g., a cyclic ketone)
-
Solvent (e.g., Toluene)
-
Acid or base catalyst (if required)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and the cyclic ketone (1.1 eq) in toluene.
-
Heat the mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under vacuum.
-
Purify the residue by column chromatography to afford the desired fused heterocyclic product.
Quantitative Data Summary
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| This compound | Cyclic Ketone | Nitrogen-containing fused heterocycle | ~30 | [2] |
Visualizations
Diagram 1: Synthetic Workflow for NLRP3 Inhibitor Intermediate
References
Application Notes and Protocols: The Role of Substituted Anilines in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct applications of 4-Bromo-2-methoxy-6-methylaniline in the synthesis of commercial agrochemicals are not prominently documented in publicly available literature, the broader class of substituted anilines are crucial building blocks in the agrochemical industry. This document provides a detailed application note on the synthesis of the widely used fungicide, Boscalid , as a representative example. The protocols and data herein illustrate the fundamental synthetic transformations, such as Suzuki and amide couplings, that are commonplace in the preparation of modern crop protection agents.
Introduction to Boscalid
Boscalid is a broad-spectrum fungicide that belongs to the class of succinate dehydrogenase inhibitors (SDHIs). It effectively controls a wide variety of fungal pathogens on a broad range of crops. The synthesis of Boscalid is a multi-step process that exemplifies the strategic use of substituted anilines to construct complex, biologically active molecules. The key steps involve the formation of a biphenyl linkage via a Suzuki coupling reaction, followed by the formation of an amide bond.
Data Presentation
The following table summarizes the typical yields for the key synthetic steps in the production of Boscalid. These values can vary based on reaction scale and optimization of conditions.
Table 1: Synthesis of Boscalid - Reaction Steps and Typical Yields
| Step | Reaction Type | Key Reactants | Product | Typical Yield (%) |
| 1 | Suzuki Coupling | 2-Bromoaniline, 4-Chlorophenylboronic acid | 2-(4-chlorophenyl)aniline | 85 - 95 |
| 2 | Amide Coupling | 2-(4-chlorophenyl)aniline, 2-Chloronicotinoyl chloride | Boscalid | 90 - 98 |
Experimental Protocols
Step 1: Synthesis of 2-(4-chlorophenyl)aniline via Suzuki Coupling
This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid to form a biphenyl structure.
Materials:
-
2-Bromoaniline
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 equivalent), 4-chlorophenylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).
-
Add a degassed 2:1 mixture of toluene and water to the flask.
-
Thoroughly purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(4-chlorophenyl)aniline by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Synthesis of Boscalid via Amide Coupling
This protocol details the formation of the final amide linkage to yield Boscalid.
Materials:
-
2-(4-chlorophenyl)aniline
-
2-Chloronicotinoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve 2-(4-chlorophenyl)aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo to yield crude Boscalid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure Boscalid.
Visualizations
Caption: Synthetic pathway for the fungicide Boscalid.
Caption: Experimental workflow for the synthesis of Boscalid.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2-methoxy-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 4-Bromo-2-methoxy-6-methylaniline. This versatile building block is valuable in the synthesis of complex biaryl structures, which are significant scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are compiled to serve as a comprehensive guide for laboratory execution and further application development.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] For this compound, the reaction involves the coupling of the aryl bromide with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three fundamental steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1]
Experimental Protocols
A general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation
The following tables summarize representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 92 |
| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 88 |
| 4 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (4:1) | 110 | 95 |
*Yields are for the coupling with phenylboronic acid and are illustrative.
Table 2: Substrate Scope with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%)* |
| 1 | Phenylboronic acid | 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-4-amine | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4,2'-Dimethoxy-6'-methyl-[1,1'-biphenyl]-4-amine | 91 |
| 3 | 4-Chlorophenylboronic acid | 4'-Chloro-2-methoxy-6-methyl-[1,1'-biphenyl]-4-amine | 88 |
| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-2-methoxy-6-methylaniline | 82 |
*Reactions performed under optimized conditions: Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃, Toluene/H₂O (4:1), 110 °C.
Visualizations
Diagrams generated using Graphviz provide a clear visual representation of the chemical process and experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: Potential application of a biaryl product in inhibiting a signaling pathway.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups. The amination of sterically hindered aryl halides, such as 4-Bromo-2-methoxy-6-methylaniline, presents a unique challenge due to the steric hindrance around the reaction center. This application note provides a detailed protocol for the successful Buchwald-Hartwig amination of this substrate with various secondary amines, employing a palladium catalyst and a sterically demanding phosphine ligand.
The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a base.[1][3] The choice of ligand is crucial for the success of the reaction, especially with hindered substrates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be highly effective in promoting the desired C-N bond formation and suppressing side reactions.[1]
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine, diethylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Syringes and needles for transfer of reagents
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Addition of Reagents: To the flask, add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Then, add the secondary amine (1.2 mmol, 1.2 equiv) via syringe, followed by the addition of anhydrous toluene (5 mL).
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the expected yields for the Buchwald-Hartwig amination of this compound with various secondary amines under the optimized reaction conditions. These yields are representative and may vary based on the specific reaction scale and purity of reagents.
| Entry | Secondary Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 4-(4-Amino-3-methoxy-5-methylphenyl)morpholine | 85-95 |
| 2 | Piperidine | 1-(4-Amino-3-methoxy-5-methylphenyl)piperidine | 80-90 |
| 3 | Diethylamine | N¹,N¹-Diethyl-2-methoxy-6-methylbenzene-1,4-diamine | 75-85 |
| 4 | Pyrrolidine | 1-(4-Amino-3-methoxy-5-methylphenyl)pyrrolidine | 82-92 |
| 5 | N-Methylaniline | N-(4-Amino-3-methoxy-5-methylphenyl)-N-methylaniline | 70-80 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination.
Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The aryl bromide (Ar-Br) oxidatively adds to the palladium(0) complex to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The secondary amine (R₂NH) coordinates to the palladium(II) complex. A strong base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium(II) complex, regenerating the active palladium(0) catalyst and releasing the N-arylated product (Ar-NR₂).
Conclusion
The Buchwald-Hartwig amination provides an efficient method for the synthesis of N-aryl derivatives of this compound. The use of a bulky, electron-rich phosphine ligand such as RuPhos is critical for achieving high yields with this sterically hindered substrate. The protocol described herein is robust and can be applied to a range of secondary amines, making it a valuable tool for the synthesis of a diverse library of substituted anilines for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Bromo-2-methoxy-6-methylaniline
Introduction
Substituted anilines are pivotal starting materials in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and materials. 4-Bromo-2-methoxy-6-methylaniline is a versatile building block, featuring multiple functional groups that can be selectively manipulated to construct complex molecular architectures. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions, while the aniline moiety is a key component for the formation of nitrogen-containing heterocycles. These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds—quinolones and carbazoles—utilizing this compound as the key starting material.
The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering step-by-step methodologies, quantitative data summaries, and visual workflows to facilitate the synthesis of these valuable scaffolds.
Part 1: Synthesis of 8-Bromo-6-methoxy-4,8-dimethylquinolin-2(1H)-one
The quinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds. This protocol describes a two-step synthesis commencing with a condensation reaction between this compound and ethyl acetoacetate, followed by a thermal cyclization to yield the target quinolinone.
Experimental Protocol 1.1: Condensation of Aniline with Ethyl Acetoacetate
This procedure details the formation of the ethyl (E)-3-((4-bromo-2-methoxy-6-methylphenyl)amino)but-2-enoate intermediate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and toluene (approx. 0.2 M concentration of the aniline).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) and monitor the removal of water in the Dean-Stark trap. The reaction progress can be tracked by Thin-Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the solution with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Experimental Protocol 1.2: Thermal Cyclization to Quinolin-2(1H)-one
This procedure describes the high-temperature intramolecular cyclization to form the quinolinone ring.
-
Reaction Setup: In a round-bottom flask suitable for high temperatures, add the crude enamine intermediate from the previous step.
-
Solvent Addition: Add a high-boiling point solvent such as Dowtherm A or diphenyl ether (sufficient to create a stirrable slurry).
-
Reaction Execution: Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation. Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum to yield 8-Bromo-6-methoxy-4,8-dimethylquinolin-2(1H)-one.
Quantitative Data for Quinolinone Synthesis
| Step | Reactant/Reagent | Role | M.W. ( g/mol ) | Equivalents | Conditions | Typical Yield (%) |
| 1.1 | This compound | Starting Material | 216.08 | 1.0 | Toluene, p-TsOH (cat.), Reflux (Dean-Stark), 4-6 h | 90-95 (crude) |
| Ethyl acetoacetate | Reagent | 130.14 | 1.2 | |||
| 1.2 | Ethyl enoate intermediate | Substrate | 328.20 | 1.0 | Dowtherm A, 250 °C, 1-2 h | 80-88 |
| - | Overall | - | - | - | Two Steps | 72-84 |
Part 2: Synthesis of 1-Bromo-3-methoxy-5-methyl-9H-carbazole
Carbazoles are a cornerstone of many natural products and functional materials. This synthesis involves a sequential Suzuki-Miyaura cross-coupling to form a biaryl amine, followed by a palladium-catalyzed intramolecular C-H amination to construct the carbazole core.
Experimental Protocol 2.1: Suzuki-Miyaura Cross-Coupling
This procedure details the C-N bond formation between this compound and a suitable coupling partner. For this synthesis, we will use a Buchwald-Hartwig amination approach with 1-bromo-2-iodobenzene to form the diarylamine intermediate.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), 1-bromo-2-iodobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.08 eq).
-
Reagent Addition: Add a base, such as cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent, such as toluene or 1,4-dioxane (approx. 0.1 M concentration of the aniline).
-
Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen). Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-(2-bromophenyl)-4-bromo-2-methoxy-6-methylaniline intermediate.
Experimental Protocol 2.2: Intramolecular C-H Amination
This protocol describes the palladium-catalyzed intramolecular cyclization to form the carbazole ring.
-
Reaction Setup: In an oven-dried Schlenk flask, dissolve the diarylamine intermediate (1.0 eq) in a suitable solvent such as toluene or o-xylene.
-
Catalyst and Reagent Addition: Add the palladium catalyst, Pd(OAc)₂ (0.1 eq), and a strong base like potassium carbonate (K₂CO₃) (3.0 eq).
-
Reaction Execution: Purge the flask with an inert gas. Heat the reaction mixture to 120-140 °C for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford the final product, 1-Bromo-3-methoxy-5-methyl-9H-carbazole.
Quantitative Data for Carbazole Synthesis
| Step | Reactant/Reagent | Role | M.W. ( g/mol ) | Equivalents | Conditions | Typical Yield (%) |
| 2.1 | This compound | Starting Material | 216.08 | 1.0 | Toluene, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110 °C, 12-24 h | 75-85 |
| 1-Bromo-2-iodobenzene | Reagent | 282.91 | 1.1 | |||
| 2.2 | N-(2-bromophenyl)-diarylamine | Substrate | 371.00 | 1.0 | o-Xylene, Pd(OAc)₂, K₂CO₃, 140 °C, 12-24 h | 65-75 |
| - | Overall | - | - | - | Two Steps | 49-64 |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the synthetic pathways and a key reaction mechanism.
Caption: Synthetic pathways from this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[1][2][3]
References
Application Notes and Protocols for 4-Bromo-2-methoxy-6-methylaniline: A Guide for Researchers
Introduction
4-Bromo-2-methoxy-6-methylaniline is a substituted aromatic amine that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its structure, featuring a reactive bromine atom, an electron-donating methoxy group, and a sterically influencing methyl group, allows for a variety of chemical transformations. This document provides an overview of its synthesis and potential applications in key cross-coupling reactions, offering detailed protocols based on established methodologies for structurally similar compounds.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely available in the public domain, a common strategy for the preparation of substituted bromoanilines involves a multi-step sequence starting from a corresponding substituted aniline. A plausible synthetic route is outlined below, based on established chemical principles.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (General Procedure):
-
Acetylation of 2-Methoxy-6-methylaniline:
-
Dissolve 2-methoxy-6-methylaniline in a suitable solvent such as dichloromethane or pyridine.
-
Add acetic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting N-acetyl-2-methoxy-6-methylaniline by recrystallization or column chromatography.
-
-
Bromination of N-acetyl-2-methoxy-6-methylaniline:
-
Dissolve the acetylated compound in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC. The para-bromo isomer is expected to be the major product due to steric hindrance from the ortho-methyl and methoxy groups.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product.
-
Purify the 4-bromo-N-acetyl-2-methoxy-6-methylaniline.
-
-
Hydrolysis of 4-Bromo-N-acetyl-2-methoxy-6-methylaniline:
-
Reflux the bromo-acetyl compound in a mixture of ethanol and concentrated hydrochloric acid.
-
Monitor the deprotection by TLC.
-
After completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free aniline.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Key Reactions and Experimental Protocols
The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and materials science. Below are detailed, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of complex biaryl structures which are prevalent in many pharmaceutical agents.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol (General Procedure):
-
Reaction Setup:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
| *Note: Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates and will require optimization for this specific compound. |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol (General Procedure):
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq.).
-
Add this compound (1.0 eq.).
-
Seal the tube, remove from the glovebox, and add the amine (1.1-1.3 eq.) and an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C for 4-24 hours. Progress should be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction by adding water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the desired product by flash column chromatography.
-
Quantitative Data (Representative):
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | Toluene | 90 | 10 | 85-95 |
| *Note: Yields are estimated based on typical Buchwald-Hartwig aminations and require experimental optimization. |
Disclaimer: The provided protocols are generalized and based on reactions with structurally similar compounds. Researchers should conduct their own optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time for this compound to achieve the best results. Standard laboratory safety procedures should be followed at all times.
Application Notes: Safe Handling, Storage, and Disposal of 4-Bromo-2-methoxy-6-methylaniline
These application notes provide detailed protocols and safety guidelines for the proper storage and disposal of 4-Bromo-2-methoxy-6-methylaniline (CAS: 348169-39-1). The information is intended for researchers, scientists, and professionals in drug development and chemical research. The following guidelines are synthesized from safety data sheets of structurally similar halogenated anilines and represent best practices for handling this class of compounds.
General Safety and Hazard Information
This compound is an aromatic amine and a halogenated organic compound. While specific toxicity data for this compound is limited, analogous compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2] They are also known to cause serious skin and eye irritation and may cause respiratory irritation.[2][3][4] Adherence to strict safety protocols is mandatory.
Key Hazard Profile (Based on Analogous Compounds):
| Hazard Category | Description | Common GHS Hazard Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | H302, H312, H332 |
| Skin Irritation | Causes skin irritation.[3][4] | H315 |
| Eye Irritation | Causes serious eye irritation.[3][4] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | H335 |
Personal Protective Equipment (PPE)
All handling of this compound must be performed with appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[5] A face shield may be required for splash hazards.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[1] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][6]
Protocol for Proper Storage
Proper storage is critical to maintain the chemical's integrity and ensure laboratory safety.
3.1 Storage Conditions:
-
Location: Store in a cool, dry, and well-ventilated area.[3][4] The storage area should be a designated, locked cabinet or room accessible only to authorized personnel.[7]
-
Container: Keep the compound in its original, tightly sealed container to prevent contamination and leakage.[1][3] Protect containers from physical damage.[3]
-
Atmosphere: For sensitive compounds, storing under an inert gas like argon or nitrogen can prevent degradation.[6]
3.2 Incompatible Materials:
-
Avoid storing near strong oxidizing agents, acids, or acid chlorides.[5][7] Keep away from heat, sparks, open flames, and other sources of ignition.[5]
Protocol for Disposal
Disposal of this compound and its containers must be treated as hazardous waste.
4.1 Waste Categorization:
-
This chemical is classified as hazardous waste. Do not mix with other non-hazardous waste streams.[4]
4.2 Disposal Procedure:
-
Chemical Waste: Dispose of the chemical in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Materials: Any materials used for handling or cleaning up spills (e.g., gloves, absorbent pads, paper towels) must also be collected in a sealed container and disposed of as hazardous waste.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[1]
-
Regulatory Compliance: All waste must be disposed of through an authorized hazardous or special waste collection service in accordance with all local, state, and federal regulations.[1][3][4] Do not pour down the drain or dispose of in general trash.[6]
Experimental Protocols
5.1 Safe Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
PPE: Don the required personal protective equipment as outlined in Section 2.0.
-
Weighing: If the compound is a solid, weigh it out within the fume hood to contain any dust. Use anti-static and spark-proof equipment where possible.[8]
-
Transfer: Use appropriate tools (spatulas, funnels) to transfer the chemical.
-
Post-Handling: After use, tightly seal the container.[3]
-
Decontamination: Clean the work area thoroughly. Wash hands and any exposed skin with soap and water after completing the work and before leaving the lab.[3]
-
Clothing: Immediately change any contaminated clothing and launder it separately before reuse.[3]
5.2 Spill Cleanup Protocol:
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading or entering drains.[3][6]
-
Cleanup (Solid): For a dry spill, carefully sweep or vacuum up the material, avoiding dust generation.[3] Use an explosion-proof vacuum if available.[3]
-
Cleanup (Liquid/Solution): Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[7]
-
Collect: Place all spilled material and contaminated absorbents into a clean, dry, sealable, and clearly labeled container for hazardous waste disposal.[3][4]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials for hazardous waste disposal.
-
Report: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department according to institutional policy.
Visual Workflows
The following diagrams illustrate the key decision-making processes for handling and disposing of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Bromo-2-methoxy-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-Bromo-2-methoxy-6-methylaniline. The described reverse-phase HPLC (RP-HPLC) method is based on established protocols for structurally similar compounds and is designed to provide a robust and reliable analytical procedure for research, quality control, and drug development applications. The protocol outlines the necessary instrumentation, reagents, and step-by-step procedures for sample and standard preparation, as well as the chromatographic conditions.
Introduction
This compound is a substituted aniline derivative that serves as a building block in organic synthesis. Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing purity, and performing quality control of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for the analysis of such aromatic amines due to its high resolution, sensitivity, and reproducibility.
This document provides a comprehensive protocol for an RP-HPLC method for the analysis of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous buffer, which is a common approach for separating non-polar to moderately polar compounds.
Experimental
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
-
Chromatographic Conditions
A summary of the proposed HPLC method parameters is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Protocols
Mobile Phase Preparation
-
Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a suitable container.
-
Add 1.0 mL of concentrated phosphoric acid to the mixture.
-
Thoroughly mix the solution and degas using a suitable method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range of the working standards.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following table summarizes the expected quantitative data based on the analysis of similar compounds. Actual results may vary and method validation is required.
| Parameter | Expected Value |
| Retention Time (min) | ~ 4.5 |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Conclusion
The proposed HPLC method provides a detailed framework for the analysis of this compound. This application note serves as a starting point for method development and implementation in a laboratory setting. It is recommended that users perform method validation according to the relevant regulatory guidelines to ensure the suitability of this method for their specific application. The provided protocol and workflow are designed to be clear and straightforward for researchers, scientists, and professionals in the field of drug development.
Application Note: Analysis of 4-Bromo-2-methoxy-6-methylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of 4-Bromo-2-methoxy-6-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlined below provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring reliable and reproducible results for purity assessment and impurity profiling.
Introduction
This compound is a substituted aniline derivative whose purity is critical for the successful synthesis of downstream products in the pharmaceutical and chemical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification, making it an ideal method for the analysis of this semi-volatile compound. This document provides a detailed protocol for its analysis, which can be adapted for various research and quality control applications.
Experimental Protocols
Sample Preparation
A dilute solution of the sample in a volatile organic solvent is required for GC-MS analysis.
Materials:
-
This compound sample
-
Dichloromethane (DCM) or Ethyl Acetate, HPLC grade
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with inserts
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane or ethyl acetate in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final working concentration of approximately 10 µg/mL.[1]
-
Transfer the final diluted sample into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrumentation used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[2] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
Data Presentation
The expected quantitative data for this compound is summarized below. The retention time is an estimate and should be confirmed experimentally. The mass spectral data is predicted based on the structure of the molecule, including the characteristic isotopic pattern of bromine.
| Compound Name | Retention Time (min) | Molecular Weight | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | ~15 - 17 | 215.08 | 214/216 | 200/202 ([M-CH3]+), 185/187 ([M-CH3-CH3]+), 106, 77 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the different stages of the analytical process, from sample handling to final reporting.
References
Application Notes and Protocols for 4-Bromo-2-methoxy-6-methylaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-bromo-2-methoxy-6-methylaniline as a versatile building block in the synthesis of novel organic functional materials. While direct literature on the materials science applications of this specific molecule is emerging, its structural motifs—a halogenated and substituted aniline—suggest significant potential in the development of advanced materials, particularly in the realm of organic electronics.
The protocols outlined below are based on established methodologies for similar substituted anilines and are intended to serve as a starting point for the exploration of this compound in materials science research.
Application Notes: A Building Block for Functional Polymers
Substituted anilines are critical precursors in the synthesis of polyanilines (PANI), a class of conducting polymers with wide-ranging applications in areas such as organic light-emitting diodes (OLEDs), sensors, and antistatic coatings. The incorporation of substituents onto the aniline monomer unit allows for the fine-tuning of the resulting polymer's electronic and physical properties.
The subject molecule, this compound, offers several strategic advantages:
-
Enhanced Solubility: The methoxy and methyl groups are anticipated to increase the solubility of the resulting polymer in common organic solvents, a significant challenge in the processing of unsubstituted polyaniline.
-
Tunable Electronic Properties: The electron-donating methoxy and methyl groups, in conjunction with the electron-withdrawing bromine atom, can modify the electronic bandgap of the polymer, influencing its conductivity and optical properties.
-
Functional Handle for Post-Polymerization Modification: The bromine atom provides a reactive site for post-polymerization modifications, such as cross-coupling reactions, allowing for the introduction of further functionalities.
Based on studies of structurally related compounds like poly(o-bromoaniline), it is hypothesized that poly(this compound) could find applications as a semiconductor in organic electronic devices.[1][2][3]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of poly(this compound).
2.1. Synthesis of Poly(this compound) via Oxidative Polymerization
This protocol describes the chemical oxidative polymerization of this compound using ammonium persulfate as an oxidant.
Materials:
-
This compound (Monomer)
-
Ammonium persulfate (APS) (Oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Magnetic stirrer
-
Beakers and flasks
-
Filter paper and funnel
Procedure:
-
Dissolve 0.1 mol of this compound in 100 mL of 1 M HCl in a beaker.
-
Cool the solution to 0-5 °C in an ice bath while stirring.
-
Separately, dissolve 0.1 mol of ammonium persulfate in 50 mL of 1 M HCl and cool the solution to 0-5 °C.
-
Slowly add the ammonium persulfate solution dropwise to the monomer solution with continuous stirring.
-
Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours. The appearance of a dark precipitate indicates polymer formation.
-
Filter the precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer and oligomers.
-
Dry the polymer product in a vacuum oven at 60 °C for 12 hours.
2.2. Characterization of Poly(this compound)
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized polymer.
-
Protocol:
-
Grind a small sample of the dried polymer with KBr powder.
-
Press the mixture into a thin pellet.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks corresponding to the polymer structure.
-
2.2.2. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions and estimate the optical bandgap of the polymer.
-
Protocol:
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., NMP, DMSO).
-
Record the UV-Vis absorption spectrum in the range of 300-800 nm.
-
Identify the absorption bands corresponding to π-π* and n-π* transitions.[2]
-
2.2.3. Electrical Conductivity Measurement
-
Objective: To determine the electrical conductivity of the synthesized polymer.
-
Protocol:
-
Press the dried polymer powder into a pellet of known dimensions using a hydraulic press.
-
Use a four-point probe setup to measure the resistance of the pellet.
-
Calculate the conductivity (σ) using the formula: σ = 1 / (ρ), where ρ is the resistivity.
-
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from the synthesis and characterization of poly(this compound).
Table 1: Synthesis Yield and Physical Properties
| Property | Value |
| Polymer Yield | 75-85% |
| Color | Dark green to black powder |
| Solubility | Soluble in NMP, DMSO, DMF |
Table 2: Spectroscopic Data
| Technique | Characteristic Peaks/Bands | Interpretation |
| FT-IR | ~3400 cm⁻¹ (N-H stretching) | Presence of amine groups in the polymer backbone |
| ~1580 cm⁻¹ (C=C stretching of quinoid rings) | Confirmation of the conducting emeraldine salt form | |
| ~1490 cm⁻¹ (C=C stretching of benzenoid rings) | Confirmation of the polymer backbone | |
| ~1100 cm⁻¹ (C-N stretching) | Presence of C-N bonds in the polymer chain | |
| UV-Vis | ~330 nm | π-π* transition of the benzenoid rings |
| ~620 nm | n-π* transition (polaron band) |
Table 3: Electrical Properties
| Material | Conductivity (S/cm) |
| Poly(this compound) | 10⁻⁵ to 10⁻³ S/cm |
| Doped Polymer (e.g., with HCl) | 10⁻² to 1 S/cm |
Mandatory Visualizations
Diagram 1: Proposed Polymerization of this compound
Caption: Synthetic pathway for poly(this compound).
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: Workflow for polymer synthesis and characterization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methoxy-6-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-Bromo-2-methoxy-6-methylaniline synthesis. The content is structured to address common challenges and provide actionable solutions through troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis starting from 2-methoxy-6-methylaniline. Due to the high activation of the aniline ring by the amino group, which can lead to multiple brominations, a protection-deprotection strategy is typically employed. The amino group is first protected, usually as an acetamide, followed by selective bromination at the para position. The final step is the deprotection of the amino group to yield the desired product.[1][2]
Q2: Why is my reaction yielding a mixture of polybrominated products?
The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[3][4] Direct bromination of unprotected anilines often leads to the formation of di- or even tri-brominated products.[3][4][5] To achieve selective mono-bromination, the activating effect of the amino group must be temporarily reduced.[6][7]
Q3: How can I control the regioselectivity of the bromination to favor the 4-position?
The directing effects of the substituents on the aniline ring (methoxy, methyl, and the protected amino group) will influence the position of bromination. The acetamido group is an ortho, para-director. Given the steric hindrance from the adjacent methyl and methoxy groups, the para-position (C4) is the most likely site for electrophilic attack.[2][8] Using a non-polar solvent can also influence regioselectivity.[9]
Q4: What are the best brominating agents for this synthesis?
Several brominating agents can be used, each with its own advantages. N-Bromosuccinimide (NBS) is a mild and selective reagent for the nuclear monobromination of reactive aromatic compounds.[10][11][12] Bromine in a solvent like acetic acid is also commonly used.[6] The choice of brominating agent and solvent can significantly impact the reaction's selectivity and yield.[10][11]
Q5: My final product is discolored. How can I purify it?
Discoloration, often yellow or brown, can be due to residual bromine or the formation of colored impurities.[3] Purification can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common technique.[2][13] For difficult-to-separate isomers or persistent impurities, column chromatography is an effective method.[14] In some cases, distillation under reduced pressure can be used for purification, although this is more common for liquid products.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Brominated Product | - Incomplete reaction. - Loss of product during workup and purification. - Formation of multiple isomers. | - Monitor the reaction progress using TLC to ensure completion. - Optimize extraction and recrystallization steps to minimize loss. - Adjust reaction conditions (temperature, solvent) to improve regioselectivity.[10][11] |
| Formation of Dibromo Side Product | - The unprotected amino group is too activating. - Excess brominating agent was used. | - Ensure complete protection of the amino group before bromination. - Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture.[3] |
| Hydrolysis of the Protecting Group during Bromination | - Presence of water in the reaction mixture. - Strongly acidic conditions. | - Use anhydrous solvents and reagents. - Perform the reaction under neutral or mildly acidic conditions if possible. |
| Difficulty in Removing the Acetyl Protecting Group | - Incomplete hydrolysis. | - Increase the reaction time or the concentration of the acid/base used for hydrolysis. - Ensure adequate heating during the deprotection step.[1][16] |
| Runaway Exothermic Reaction during Bromination | - The bromination of anilines is highly exothermic.[3] | - Maintain strict temperature control using an efficient cooling bath (e.g., ice-water). - Add the brominating agent dropwise to manage the rate of heat generation.[3] |
Quantitative Data Summary
The following table summarizes yields from similar bromination reactions of substituted anilines found in the literature. This data can be used as a benchmark for what to expect in the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |
| 2-Methoxyaniline | 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Methylene Chloride | 96 | [14] |
| 2-(substituted) aniline | N-Bromosuccinimide | Various | Not specified | [12] |
| Aniline Analogues | CuBr₂ | 1-hexyl-3-methylimidazolium bromide | High (not quantified) | [17] |
| Aniline (protected) | Bromine | Acetic Acid | Not specified | [6] |
Experimental Protocols
Step 1: Acetylation of 2-methoxy-6-methylaniline
-
Dissolve 2-methoxy-6-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the N-(2-methoxy-6-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.[2]
Step 2: Bromination of N-(2-methoxy-6-methylphenyl)acetamide
-
Dissolve the dried N-(2-methoxy-6-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) dropwise while maintaining the low temperature and stirring continuously.
-
After the addition is complete, allow the reaction to stir for an additional period to ensure completion.
-
Pour the reaction mixture into cold water to precipitate the crude 4-Bromo-N-(2-methoxy-6-methylphenyl)acetamide.
-
Collect the solid by filtration and wash with cold water.[2]
Step 3: Hydrolysis of 4-Bromo-N-(2-methoxy-6-methylphenyl)acetamide
-
Dissolve the crude 4-Bromo-N-(2-methoxy-6-methylphenyl)acetamide in a mixture of ethanol and a concentrated acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it to precipitate the crude this compound.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure this compound.[1][16]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key parameter relationships influencing synthesis outcome.
References
- 1. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. prepchem.com [prepchem.com]
- 15. pcbiochemres.com [pcbiochemres.com]
- 16. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
- 17. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Common side products in the synthesis of 4-Bromo-2-methoxy-6-methylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-2-methoxy-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this specific electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products when synthesizing this compound from 2-methoxy-6-methylaniline?
A1: The synthesis of this compound via electrophilic bromination of 2-methoxy-6-methylaniline is prone to the formation of several side products due to the high activation of the aromatic ring by the amino, methoxy, and methyl substituents. All three groups are ortho-, para-directors, which can lead to a mixture of products.[1][2][3] The most common side products are:
-
Isomeric Monobromo Products: While the desired product is formed by bromination at the C4 position (para to the amino group), bromination can also occur at other activated and sterically accessible positions on the ring.
-
Polybrominated Products: The strongly activating nature of the substituents, particularly the amino group, makes the ring susceptible to further bromination, leading to di- and even tri-brominated species.[4][5] The most common over-brominated byproduct is likely to be 2,4-Dibromo-6-methylaniline.[4]
-
Oxidation Byproducts: Aniline derivatives can be sensitive to oxidation, especially under harsh reaction conditions, leading to colored impurities.[6]
Troubleshooting Guide
Issue 1: Low yield of the desired this compound and a complex mixture of products observed by TLC/GC-MS.
Possible Cause: This is a classic issue of poor regioselectivity and over-bromination, which is common in the bromination of highly activated anilines.[5][7] The combined electron-donating effects of the amino, methoxy, and methyl groups make the aromatic ring highly nucleophilic, leading to multiple bromination events at various positions.
Solutions:
-
Protection of the Amino Group: The most robust strategy to control the reaction is to temporarily protect the highly activating amino group as an acetamide.[5][8] This reduces the activating effect of the nitrogen, allowing for more controlled monobromination. The acetyl group can be easily removed by hydrolysis after the bromination step.[5]
-
Protocol for Amine Protection:
-
Dissolve 2-methoxy-6-methylaniline in a suitable solvent like glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
After the initial exothermic reaction, gently warm the mixture to ensure complete acetylation.
-
Pour the reaction mixture into cold water to precipitate the N-(2-methoxy-6-methylphenyl)acetamide.
-
Collect the solid product by filtration, wash with water, and dry.
-
-
-
Choice of Brominating Agent: Using a milder brominating agent can significantly improve selectivity. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a solid, easier to handle, and can provide higher selectivity, leading to fewer byproducts.[4]
-
Reaction Conditions:
-
Temperature: Perform the bromination at a low temperature (e.g., 0-5 °C) to slow down the reaction rate and minimize over-bromination.[4]
-
Solvent: The choice of solvent can influence the regioselectivity. Less polar solvents are often preferred.[4]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess should be avoided to prevent polybromination.[4] A slow, dropwise addition of the brominating agent is also recommended.[4]
-
Issue 2: Significant formation of a di-brominated side product.
Possible Cause: Even with a protection strategy, over-bromination can occur if the reaction conditions are not carefully controlled. An excess of the brominating agent or elevated temperatures are common culprits.[4]
Solutions:
-
Strict Stoichiometric Control: Use precisely one equivalent of the brominating agent (e.g., NBS). It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.98 equivalents) to ensure all the brominating agent is consumed before a second bromination can occur.[4]
-
Slow Addition at Low Temperature: Add the brominating agent solution dropwise over a prolonged period while maintaining a low reaction temperature (0-5 °C). This prevents localized high concentrations of the brominating agent.[4]
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products.
Issue 3: Difficulty in separating the desired product from isomeric byproducts.
Possible Cause: Isomeric bromoanilines often have very similar physical properties, making their separation by standard column chromatography challenging.[9][10]
Solutions:
-
Chromatography Optimization:
-
Column Chromatography: Use a high-resolution silica gel and a carefully optimized eluent system. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can be employed. Phenyl or PFP (pentafluorophenyl) columns can offer unique selectivity for aromatic positional isomers.[9]
-
-
Recrystallization: If the desired product is a solid and one isomer is significantly more abundant, fractional recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good discrimination between the isomers.
-
Derivatization: In some cases, derivatizing the mixture (e.g., by acylation of the amine) can alter the physical properties of the isomers, making them easier to separate. The protecting group can then be removed after separation.
Issue 4: The final product is a dark oil or discolored solid.
Possible Cause: The discoloration is likely due to the presence of oxidized impurities or residual bromine.[6]
Solutions:
-
Decolorization: During the workup or recrystallization, treat the solution of the crude product with activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by filtration.[6]
-
Removal of Excess Bromine: After the reaction, wash the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to quench any unreacted bromine.[5]
Analytical Characterization
Accurate identification of the desired product and potential side products is crucial. The following analytical techniques are recommended:
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and isomer identification. | Distinct aromatic proton signals. The number of signals, their splitting patterns, and chemical shifts will differ for each isomer. The protons on the aromatic ring of the desired product will have a specific coupling pattern. |
| ¹³C NMR | Confirmation of the carbon skeleton and number of isomers. | The number of signals will correspond to the number of unique carbon atoms in the molecule. Isomers will have different chemical shifts for the aromatic carbons. |
| GC-MS | Separation and identification of volatile components in a mixture. | Isomers may have different retention times. The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).[11][12] |
| HPLC | Separation and quantification of components in a mixture. | Different isomers will have different retention times, allowing for their quantification.[13] |
Visualizing the Synthesis and Potential Side Products
The following diagram illustrates the primary reaction pathway and the formation of common side products.
Caption: Synthetic pathways to this compound.
Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing and resolving common issues in the synthesis.
Caption: A step-by-step guide to troubleshooting the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 9. welch-us.com [welch-us.com]
- 10. vurup.sk [vurup.sk]
- 11. Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Troubleshooting guide for the purification of 4-Bromo-2-methoxy-6-methylaniline
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-2-methoxy-6-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of this compound?
A1: Based on the likely synthesis route involving the bromination of 2-methoxy-6-methylaniline, common impurities may include:
-
Unreacted Starting Material: 2-methoxy-6-methylaniline.
-
Over-brominated Species: Di-brominated products.
-
Reagent Residues: Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts (e.g., succinimide).
-
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to colored impurities.
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration in bromoanilines is often due to the formation of colored oxidation products from exposure to air and light. To mitigate this:
-
Storage: Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from light and oxygen.
-
Purification: If the product is already discolored, a charcoal treatment during recrystallization can be effective. Alternatively, column chromatography can separate the colored impurities.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere. Bromoanilines can be sensitive to light and air, leading to degradation over time.
Troubleshooting Guides
Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Problem: Low or No Crystal Formation
| Possible Cause | Solution |
| Inappropriate solvent | Test the solubility of your compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. For anilines, common solvents include ethanol, methanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate. |
| Solution is too dilute | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
Problem: Oiling Out
The compound separates as a liquid layer instead of forming solid crystals.
| Possible Cause | Solution |
| Compound's melting point is lower than the solution's temperature | Add a small amount of a "good" solvent (one in which the compound is highly soluble) to lower the saturation temperature. |
| High concentration of impurities | The presence of impurities can lower the melting point of the mixture. A preliminary purification by column chromatography may be necessary. |
Problem: Poor Recovery of Pure Product
| Possible Cause | Solution |
| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration | Preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper. |
| Product is too soluble in the cold solvent | Use a solvent system where the product has lower solubility at cold temperatures. Placing the flask in an ice bath for an extended period can also help maximize crystal formation. |
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Problem: Poor Separation of Compound from Impurities
| Possible Cause | Solution |
| Incorrect mobile phase polarity | Optimize the eluent system using thin-layer chromatography (TLC) first. For anilines, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective. |
| Column overloading | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Improper column packing | Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. |
| Sample loaded in a solvent that is too polar | Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent to ensure it loads onto the column in a tight band. |
Problem: Compound is Stuck on the Column
| Possible Cause | Solution |
| Mobile phase is not polar enough | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or triethylamine to the eluent can help. |
| Compound is degrading on the silica gel | Some anilines can be sensitive to the acidic nature of silica gel. Deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine can prevent degradation. |
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent pair. For a compound similar to this compound, an ethanol/water or hexane/ethyl acetate system is a good starting point.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol (General)
-
Stationary Phase and Eluent Selection: For a compound of this polarity, silica gel is a suitable stationary phase. An eluent system of hexanes and ethyl acetate is a good starting point. Determine the optimal ratio using TLC.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting logic for common purification issues.
Caption: General experimental workflow for purification.
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2-methoxy-6-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 4-bromo-2-methoxy-6-methylaniline.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in low to no yield?
A1: Low or no product formation with this substrate can stem from several factors. The electron-donating nature of the methoxy and amino groups can render the aryl bromide less reactive towards oxidative addition, a critical step in the catalytic cycle.[1] Additionally, the 2-amino group can coordinate with the palladium catalyst, potentially leading to deactivation.[2] A systematic evaluation of your catalyst system, base, and reaction conditions is essential.
Q2: What is a recommended starting catalyst loading for reactions with this substrate?
A2: For substrates like this compound, which can be challenging, a good starting point for palladium catalyst loading is between 2-5 mol%.[2] While typical catalyst loadings range from 1-5 mol%, starting at the higher end of this range can help ensure the reaction initiates.[2][3] Subsequent optimization can aim to reduce the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[2][4]
Q3: How do I select an appropriate palladium catalyst and ligand for this substrate?
A3: The optimal catalyst and ligand combination is highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the coupling partner. For challenging, electron-rich aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[2] These ligands facilitate the oxidative addition step and help stabilize the active catalytic species.[2] Pre-formed palladacycle precatalysts are also excellent choices as they often exhibit greater stability and sustained activity.[2][5]
Q4: What role does the base play, and which one should I choose?
A4: The base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) and neutralizing the acid generated during the catalytic cycle.[2][6][7] The choice of base depends on the reaction type and the sensitivity of your substrates. For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, and KF are commonly used.[6][8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are often required.[3][7]
Q5: Should I be concerned about side reactions with this substrate?
A5: Yes, potential side reactions include protodeboronation in Suzuki couplings (where the boronic acid is replaced by a hydrogen) and homocoupling of the starting materials.[6][8] Ensuring an inert atmosphere by thoroughly degassing solvents is critical to prevent catalyst deactivation and minimize oxygen-promoted homocoupling.[6][8] Using anhydrous solvents and high-purity reagents can help mitigate some of these side reactions.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst system. | - Use fresh, high-purity catalyst and ligand.[6] - Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) or a palladacycle precatalyst.[2][8] - Increase catalyst loading to 5 mol% to see if the reaction initiates.[9] |
| Insufficient reaction temperature. | - Increase the reaction temperature in increments of 10-20 °C (typically between 80-120 °C).[8] | |
| Ineffective base. | - Screen different bases. For Suzuki, consider K₃PO₄ or Cs₂CO₃.[8] For C-N coupling, a stronger base like NaOtBu may be needed.[3] | |
| Oxygen sensitivity. | - Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen).[6][8] | |
| Byproduct Formation (e.g., Homocoupling) | Presence of oxygen. | - Improve degassing procedure for solvents and the reaction vessel.[6][8] |
| Catalyst decomposition. | - Lower the reaction temperature. - Screen different ligands that may offer better stabilization of the catalytic species. | |
| Inconsistent Results | Reagent purity and handling. | - Use high-purity, anhydrous solvents and reagents.[3] - Ensure accurate measurement and addition of all components, especially the catalyst and ligand. |
| Inefficient stirring. | - For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[10] |
Data Presentation
Table 1: Representative Effect of Catalyst Loading on Suzuki Coupling Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 1 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ | 2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 3 | Pd(OAc)₂ | 5 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 4 | SPhos Pd G4 | 0.5 | - | K₃PO₄ | Toluene/H₂O | 100 | 65 |
| 5 | SPhos Pd G4 | 1 | - | K₃PO₄ | Toluene/H₂O | 100 | 95 |
Note: Data are representative and intended for illustrative purposes. Actual results will vary based on the specific coupling partner and reaction conditions.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
1. Reagent Preparation:
-
Ensure all solvents are anhydrous and degassed by bubbling with argon or nitrogen for at least 30 minutes before use.
-
Use fresh, high-purity this compound, arylboronic acid, base, palladium catalyst, and ligand.
2. Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos, with a ligand-to-palladium ratio typically between 1:1 to 2:1) for the desired catalyst loading (e.g., 2 mol%).[1][6] For a precatalyst, weigh it directly.
3. Execution:
-
Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (or the precatalyst) to the Schlenk tube.
-
Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
To Optimize Catalyst Loading:
-
Set up parallel reactions varying the mol% of the palladium catalyst (e.g., 0.5%, 1%, 2%, 5%).
-
Keep all other parameters (reagent stoichiometry, base, solvent, temperature, and reaction time) constant.
-
Analyze the yield and purity of the product from each reaction to determine the optimal catalyst loading.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catsci.com [catsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Strategies to Prevent Dehalogenation of 4-Bromo-2-methoxy-6-methylaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the dehalogenation of 4-Bromo-2-methoxy-6-methylaniline during cross-coupling reactions. As a sterically hindered and electron-rich aryl bromide, this substrate is particularly susceptible to this common side reaction, which can significantly lower the yield of your desired product. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and prevent dehalogenation.
Understanding the Challenge: Why Does Dehalogenation Occur?
Dehalogenation is the substitution of a halogen atom (in this case, bromine) with a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, the primary culprit is the formation of a palladium-hydride (Pd-H) species.[1] This intermediate can arise from various sources within your reaction mixture, including the solvent, base, or even trace amounts of water. Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the undesired dehalogenated product, 2-methoxy-6-methylaniline.
The structure of this compound presents a specific challenge. The ortho-methoxy and ortho-methyl groups create significant steric hindrance around the bromine atom. This steric crowding can slow down the desired oxidative addition and subsequent steps in the cross-coupling cycle, giving the dehalogenation pathway more time to occur. Furthermore, the electron-donating nature of the methoxy and methyl groups increases the electron density on the aromatic ring, which can also influence the reactivity and favor dehalogenation under certain conditions.
Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation
If you are observing a significant amount of dehalogenated byproduct in your reaction, a systematic approach to troubleshooting is essential. The following sections break down the key reaction parameters and provide actionable strategies to suppress dehalogenation.
Catalyst and Ligand Selection: The First Line of Defense
The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical in controlling the outcome of the reaction. For sterically hindered substrates like this compound, bulky and electron-rich ligands are often the key to success.
-
Why it matters: Bulky ligands promote the desired reductive elimination step to form the C-C or C-N bond over the competing dehalogenation pathway. Electron-rich ligands stabilize the palladium center and can facilitate the oxidative addition of the aryl bromide.
-
What to do:
-
Switch to Buchwald-type biarylphosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-coupling reactions and have been shown to be effective in minimizing dehalogenation.
-
Consider N-heterocyclic carbene (NHC) ligands: NHC ligands are strong σ-donors and can be highly effective in promoting the desired coupling reaction.[2][3]
-
Avoid traditional, less bulky ligands: Ligands like triphenylphosphine (PPh₃) are often not suitable for sterically hindered substrates and can lead to significant dehalogenation.
-
| Ligand Type | Examples | Suitability for this compound |
| Bulky, Electron-Rich Biarylphosphines | SPhos, XPhos, RuPhos | Highly Recommended |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Recommended |
| Traditional Phosphines | PPh₃, P(o-tol)₃ | Not Recommended |
The Role of the Base: A Critical Choice
The base plays a crucial role in the catalytic cycle, but it can also be a source of hydride ions that lead to dehalogenation.
-
Why it matters: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), are common in cross-coupling reactions but can promote the formation of Pd-H species, especially at elevated temperatures.
-
What to do:
-
Favor weaker inorganic bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for minimizing dehalogenation.[1] They are less prone to generating hydride species compared to alkoxides.
-
Use the minimum effective amount of base: Excess base can increase the rate of side reactions.
-
If using an alkoxide, consider the cation: In some cases, the choice of cation (e.g., sodium vs. potassium vs. lithium) can influence the reaction outcome.
-
Solvent Selection: More Than Just a Medium
The solvent not only dissolves the reactants but can also participate in the reaction.
-
Why it matters: Protic solvents, such as alcohols, can be a direct source of hydrides. While some water is often necessary for the Suzuki coupling to proceed, excessive amounts can promote dehalogenation.
-
What to do:
-
Use aprotic solvents: Toluene, dioxane, and THF are generally preferred for cross-coupling reactions involving substrates prone to dehalogenation.
-
Ensure anhydrous conditions (for non-Suzuki reactions): For reactions like Buchwald-Hartwig amination, using dry solvents is crucial.
-
For Suzuki couplings, carefully control the amount of water: A small amount of water is often required to dissolve the inorganic base and facilitate transmetalation, but using a minimal amount is key.
-
Reaction Temperature and Time: A Delicate Balance
-
Why it matters: Higher temperatures can accelerate the desired reaction, but they can also increase the rate of dehalogenation and catalyst decomposition. Prolonged reaction times can also lead to more side products.
-
What to do:
-
Start with a lower temperature: Begin with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed to avoid prolonged heating.
-
Frequently Asked Questions (FAQs)
Q1: I am seeing about 50% dehalogenation in my Suzuki-Miyaura coupling of this compound with phenylboronic acid. What is the first thing I should change?
A1: The first and most impactful change you can make is to switch your ligand. If you are using a standard ligand like PPh₃, move to a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. These ligands are specifically designed to accelerate the desired reductive elimination and disfavor the dehalogenation pathway for sterically hindered substrates.
Q2: I'm performing a Buchwald-Hartwig amination and observing significant dehalogenation. I'm already using a bulky ligand. What else can I do?
A2: If you are already using an appropriate ligand, the next parameter to investigate is the base. Strong alkoxide bases are often implicated in dehalogenation. Consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Also, ensure your solvent is strictly anhydrous.
Q3: Can the purity of my this compound starting material affect the level of dehalogenation?
A3: Yes, impurities in your starting material can potentially impact the reaction. For example, any acidic impurities could react with the base, and certain metal impurities could interfere with the palladium catalyst. It is always recommended to use starting materials of the highest possible purity.
Q4: Is there a "go-to" set of conditions for a Suzuki-Miyaura coupling with a challenging substrate like this?
A4: While every reaction needs to be optimized, a good starting point for a challenging substrate like this compound would be:
-
Catalyst: Pd₂(dba)₃
-
Ligand: SPhos or XPhos (with a Pd:ligand ratio of 1:2.2)
-
Base: K₃PO₄ (3 equivalents)
-
Solvent: Toluene or Dioxane with a small amount of water (e.g., 10:1 solvent:water)
-
Temperature: 80-100 °C
Q5: I've tried changing the ligand, base, and solvent, but I still see a significant amount of the dehalogenated product. What should I consider next?
A5: If you have systematically optimized the key reaction parameters and dehalogenation is still a major issue, you might consider alternative cross-coupling strategies that are less prone to this side reaction. For example, exploring nickel-catalyzed cross-coupling reactions could be a viable alternative. Additionally, protecting the aniline's amino group might alter the electronic properties of the substrate and could potentially disfavor dehalogenation, although this adds extra steps to your synthesis.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.044 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene (or 1,4-Dioxane) and Water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the organic solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing dehalogenation pathway. Understanding these pathways can help in rationalizing the troubleshooting strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 3. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2-methoxy-6-methylaniline
Welcome to the technical support center for the purification of 4-Bromo-2-methoxy-6-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the removal of isomeric impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of this compound?
A1: During the synthesis of this compound via electrophilic bromination of 2-methoxy-6-methylaniline, the primary impurities are typically other positional isomers and poly-brominated species. The directing effects of the methoxy and methyl groups favor bromination at the C4 position. However, minor products can include the 3-bromo and 5-bromo isomers. Over-bromination can also lead to di-bromo derivatives, such as 3,4-dibromo-2-methoxy-6-methylaniline.
Q2: What are the primary purification techniques for removing these impurities?
A2: The most effective and commonly used techniques for purifying this compound are recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: My aniline compound is a dark oil or solid. How can I decolorize it?
A3: The dark color often indicates the presence of oxidized impurities.[1] During recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step.[1] The charcoal will adsorb many of the colored impurities. Use charcoal sparingly as it can also adsorb some of your product, potentially reducing the yield.
Q4: How do I prevent my basic aniline compound from streaking on a silica gel column?
A4: Peak tailing or streaking of basic compounds like anilines on silica gel is a common issue caused by strong interactions with the acidic silanol groups on the silica surface.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent. This neutralizes the acidic sites on the silica gel, leading to improved peak shape.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent required for complete dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask).- Ensure the solution is thoroughly cooled in an ice bath.[3]- Concentrate the mother liquor to obtain a second crop of crystals.[3] |
| Compound "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities. | - Reheat the solution and add more of the "good" solvent to reduce saturation.[1]- Allow the solution to cool more slowly.- Use a seed crystal to induce crystallization.[4] |
| Crystals are Discolored | - Presence of colored impurities.- Oxidation of the aniline. | - Add activated charcoal to the hot solution before filtration.[1]- Perform the recrystallization under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Flash Column Chromatography
| Issue | Potential Cause | Troubleshooting & Optimization |
| Poor Separation of Isomers | - Inappropriate solvent system. | - Optimize the eluent system by varying the polarity. A common system for anilines is a gradient of ethyl acetate in hexanes.- If isomers are still not separating, consider a different stationary phase, such as alumina or a functionalized silica gel. |
| Peak Tailing/Streaking | - Strong interaction between the basic aniline and acidic silica gel. | - Add a small percentage of triethylamine (0.1-1%) to the mobile phase to neutralize the silica surface.[2]- Use a less acidic stationary phase like neutral alumina. |
| Compound is Not Eluting | - The eluent is not polar enough.- The compound has irreversibly adsorbed to the silica. | - Gradually increase the polarity of the eluent.- If the compound is suspected to be unstable on silica, a quick filtration through a plug of silica can be attempted first on an analytical scale. |
Preparative HPLC
| Issue | Potential Cause | Troubleshooting & Optimization |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanol groups on the C18 column. | - Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the aniline, leading to a single species and minimizing silanol interactions. |
| Poor Resolution of Isomers | - Suboptimal mobile phase or stationary phase. | - Adjust the gradient of the organic modifier (acetonitrile or methanol) in water.- Try a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. |
| Low Recovery of Product | - The compound may be precipitating in the tubing or on the column. | - Ensure the sample is fully dissolved in the mobile phase before injection.- It may be necessary to decrease the concentration of the injected sample. |
Data Presentation
The following tables provide illustrative data for the purification of crude this compound containing isomeric impurities. These values are representative of typical outcomes for each method.
Table 1: Comparison of Purification Methods
| Method | Typical Purity (%) | Typical Yield (%) | Throughput | Cost |
| Recrystallization | 85-95 | 60-80 | High | Low |
| Flash Column Chromatography | 95-98 | 70-90 | Medium | Medium |
| Preparative HPLC | >99 | 80-95 | Low | High |
Table 2: Illustrative Purity Analysis Before and After Purification
| Compound | Initial Purity (Area %) | Purity after Recrystallization (Area %) | Purity after Column Chromatography (Area %) | Purity after Preparative HPLC (Area %) |
| This compound | 85.0 | 94.5 | 97.8 | 99.7 |
| 3-Bromo-2-methoxy-6-methylaniline | 10.0 | 4.5 | 1.5 | 0.2 |
| Other Impurities | 5.0 | 1.0 | 0.7 | 0.1 |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in the desired solvent system (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). To mitigate peak tailing, 0.5% triethylamine can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Preparative Reversed-Phase HPLC
-
System Preparation: Use a preparative HPLC system with a C18 column.
-
Mobile Phase: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as methanol or a mixture of the mobile phase, and filter it through a 0.45 µm filter.
-
Chromatographic Separation: Equilibrate the column with the initial mobile phase composition (e.g., 40% B). Inject the sample and run a gradient elution program (e.g., 40-80% B over 30 minutes). Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then either extract the product into an organic solvent after neutralization or lyophilize the remaining aqueous solution to obtain the purified compound.
Visualization
Caption: Workflow for the purification of this compound.
References
Challenges in scaling up the production of 4-Bromo-2-methoxy-6-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Bromo-2-methoxy-6-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound?
A1: The main challenges include:
-
Controlling Regioselectivity: Ensuring the bromination occurs at the desired position (para to the amino group) and avoiding the formation of di-brominated or other isomeric byproducts.
-
Reaction Kinetics and Heat Management: Exothermic bromination reactions can be difficult to control on a larger scale, potentially leading to side reactions and safety hazards.
-
Purification: Removing impurities, such as isomeric byproducts and unreacted starting materials, can be more complex at a larger scale, often requiring multiple purification steps.
-
Material Handling: Safe handling and transfer of large quantities of corrosive and toxic materials like bromine are critical.
Q2: What are the common impurities observed in the synthesis of this compound?
A2: Common impurities may include the starting material (2-methoxy-6-methylaniline), di-brominated species (e.g., 4,x-dibromo-2-methoxy-6-methylaniline), and other positional isomers of the product. The formation of undesired isomers is a known issue in the bromination of substituted anilines.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction and determining the purity of the final product. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Increase the reaction time or temperature, but be cautious as this may also increase the formation of byproducts. |
| Suboptimal Brominating Agent | - Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromo-2,5-cyclohexadienone to improve selectivity and yield.[2] |
| Loss of Product During Work-up | - Optimize the extraction and washing steps to minimize product loss.- Ensure the pH is appropriately adjusted during the work-up to keep the aniline derivative in the organic phase. |
| Degradation of Starting Material or Product | - Anilines can be sensitive to oxidation. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Poor Regioselectivity (Formation of Di-bromo and other Isomers)
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | - Perform the bromination at a low temperature (e.g., -10°C to 0°C) to increase selectivity.[2]- Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture. |
| Highly Activating Nature of the Amine and Methoxy Groups | - Consider protecting the amino group as an acetamide before bromination. This reduces the activating effect and can improve para-selectivity. The protecting group can be removed in a subsequent step. |
| Choice of Solvent | - The polarity of the solvent can influence selectivity. Experiment with different solvents, such as dichloromethane, acetic acid, or pyridine.[1][2] |
Data Presentation
Table 1: Comparison of Yield and Purity in the Synthesis of Related Bromoanilines
| Compound | Brominating Agent | Solvent | Yield (%) | Purity (%) | Reference |
| 4-Bromo-2-methoxyaniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene Chloride | 96 | - | [2] |
| 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline | Bromine | Pyridine | 92 | 94.6 (HPLC) | [1] |
| 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline | Hydrogen Bromide / Hydrogen Peroxide | Pyridine | 81.6 | 93.2 (GC) | [1] |
| This compound | - | - | - | 95 |
Experimental Protocols
Key Experiment: Bromination of 2-methoxy-6-methylaniline
This protocol is adapted from the synthesis of a structurally similar compound, 4-Bromo-2-methoxyaniline, and should be optimized for the specific substrate.[2]
Materials:
-
2-methoxy-6-methylaniline
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (or other suitable brominating agent)
-
Dichloromethane (or other suitable solvent)
-
2N Sodium Hydroxide solution
-
Water
-
Magnesium Sulfate
Procedure:
-
Dissolve 2-methoxy-6-methylaniline in dichloromethane in a reaction vessel.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone in dichloromethane, maintaining the temperature below -5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Wash the reaction mixture with 2N sodium hydroxide solution.
-
Wash the organic layer with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between challenges and solutions in scale-up.
References
Managing air and moisture sensitivity of aniline compounds
Welcome to the Technical Support Center for managing the air and moisture sensitivity of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common issues encountered during the handling, storage, and use of these compounds.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving aniline compounds.
Q1: My aniline reagent has turned yellow, brown, or red. What happened and can I still use it?
A: The discoloration of aniline, which is nearly colorless when pure, is a clear indicator of degradation.[1] This color change is caused by oxidation upon exposure to atmospheric oxygen and light, leading to the formation of strongly colored impurities like nitrobenzene, azobenzene, and polymeric materials.[1][2]
For applications requiring high purity, such as in catalysis or pharmaceutical synthesis, using discolored aniline is strongly discouraged as it can lead to lower yields, unexpected side products, and compromised reproducibility.[3] For less sensitive applications, its use may be acceptable, but purification is always the recommended course of action.
Q2: My reaction involving an aniline derivative is turning dark or forming a tar-like substance. How can I prevent this?
A: Darkening and tar formation are common signs of oxidation of the aniline starting material or product, particularly in the presence of strong acids or oxidizing agents.[3] The electron-rich nature of the aniline ring makes it highly susceptible to oxidation.[1][4]
To prevent this, consider the following strategies:
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Use Purified Reagents: Always start with freshly purified, colorless aniline.[3] Distill liquid anilines before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[3][5] This can be achieved using a glovebox or standard Schlenk line techniques.[6][7]
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Protecting Groups: Temporarily protect the amino group by converting it to an amide (e.g., acetanilide) via acetylation.[3][8] The acetyl group moderates the ring's reactivity, makes the substrate less prone to oxidation, and can be removed by hydrolysis after the reaction.[3][8]
-
pH Control: The rate of aniline oxidation can be influenced by pH.[5] In some cases, buffering the reaction medium can help minimize degradation.
Q3: My electrophilic substitution reaction (e.g., nitration, halogenation) on aniline is giving a mixture of ortho, para, and meta products, along with significant oxidation. What's going wrong?
A: This is a classic problem arising from the high reactivity and basicity of the amino group. In strongly acidic conditions (like nitration mixtures), the -NH₂ group is protonated to form the anilinium ion (-NH₃⁺).[9] This group is strongly deactivating and a meta-director, leading to the formation of the unexpected meta product.[9][10] The strong acidic and oxidizing conditions also promote the formation of tarry byproducts.[3][8]
The solution is to protect the amino group via acetylation. The resulting acetanilide is still an ortho, para-director, but its reactivity is sufficiently moderated to prevent polysubstitution and oxidation.[8][11] The protecting group can be easily removed via acid or base hydrolysis post-reaction to yield the desired substituted aniline.[3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for aniline compounds?
A: To maintain purity and prevent degradation, aniline compounds must be stored with care. Key recommendations include:
-
Container: Store in a tightly sealed, light-resistant amber glass container with a PTFE-lined cap.[6][12][13]
-
Atmosphere: For long-term storage or for highly sensitive derivatives, displace the air in the container with an inert gas like nitrogen or argon.[6][13]
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[12][14] Recommended storage temperatures are generally between 15°C and 25°C.[6]
-
Chemical Incompatibility: Store separately from strong oxidants, acids, and acid anhydrides, with which aniline can react vigorously.[15]
Q2: What are the primary degradation products of aniline?
A: When exposed to air and light, aniline oxidizes to form a complex mixture of products. Common degradation products identified include nitrosamines, nitrobenzene, phenol, azobenzene, azoxybenzene, and various polymeric species (aniline black).[1][16] In aqueous environments, it is also subject to biodegradation and photodegradation.[17]
Q3: How do I check the purity of my aniline sample?
A: Several analytical methods can be used to assess the purity of aniline and its derivatives:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities and degradation products.[18]
-
High-Performance Liquid Chromatography (HPLC): A robust method for purity analysis, especially for non-volatile or thermally sensitive aniline derivatives.[19]
-
Non-Aqueous Titration: A classic and reliable method for determining the purity of aniline salts by titrating the weakly basic aniline moiety with an acid like perchloric acid in a non-aqueous solvent.[20]
Q4: What is the best general-purpose method for purifying a discolored liquid aniline?
A: Vacuum distillation is the most effective and widely used method for purifying liquid anilines.[13] It is crucial to add a small amount of zinc dust to the distillation flask.[21] The zinc inhibits oxidation of the aniline at high temperatures during the distillation process, preventing re-discoloration.[21] Prior to distillation, the aniline should be dried over a suitable agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[22][23]
Data Presentation
Table 1: Key Properties and Recommended Storage for Aniline
| Property | Value | Citation |
| CAS Number | 62-53-3 | |
| Molecular Formula | C₆H₅NH₂ | |
| Appearance | Colorless to pale yellow oily liquid; darkens on exposure to air and light. | [24] |
| Boiling Point | 184 °C | |
| Acidity (pKa of conjugate acid) | 4.63 | [1] |
| Solubility in Water | 3.6 g / 100 mL at 20 °C | [1] |
| Recommended Storage | Store at 15-25°C in a tightly sealed, light-resistant container under an inert atmosphere (N₂ or Ar). | [6][14] |
Table 2: Aniline Stability and Common Degradation Products
| Condition | Stability / Half-Life | Common Oxidation Products | Citation |
| In Air (Atmosphere) | Half-life of ~2 hours due to reaction with hydroxyl radicals. | Nitrosamines, nitrobenzene, nitrophenols, phenol, benzidine. | |
| In Water (Industrial River) | Half-life of ~2.3 days. | Subject to biodegradation and photodegradation. | [17] |
| General Oxidation (Air/Light) | Darkens progressively from colorless to yellow, red, and brown. | Azobenzene, azoxybenzene, quinones, polyanilines. | [1][4][25] |
Experimental Protocols
Protocol 1: Purification of Liquid Aniline by Vacuum Distillation
This protocol describes the standard procedure for purifying a commercial or aged liquid aniline that has become discolored.
Materials:
-
Discolored aniline
-
Potassium hydroxide (KOH) pellets or calcium hydride (CaH₂)
-
Zinc dust
-
Round-bottom flask, distillation head, condenser, receiving flask (all oven-dried)
-
Vacuum source and pressure gauge
-
Heating mantle and stirrer
Methodology:
-
Drying: Place the discolored aniline in a round-bottom flask. Add KOH pellets (approx. 10 g per 100 mL of aniline) and stir for several hours, or until the liquid is clear.[22] Alternatively, use CaH₂.
-
Decanting: Carefully decant the dried aniline into a clean, dry distillation flask, leaving the drying agent behind.
-
Add Zinc Dust: Add a small amount of zinc dust (a pinch, or ~0.5 g per 100 mL) to the distillation flask. This will prevent oxidation during heating.[21]
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum line with a pressure gauge.
-
Distillation: Begin stirring and slowly reduce the pressure to the desired level. Gently heat the flask using a heating mantle.
-
Collection: Discard the first small fraction of distillate. Collect the main fraction of pure, colorless aniline boiling at a constant temperature.
-
Storage: Transfer the purified aniline into a clean, dry amber glass bottle. Purge the headspace with nitrogen or argon before sealing tightly for storage.[13]
Protocol 2: Handling Purified Aniline Under an Inert Atmosphere (Schlenk Line)
This protocol outlines the transfer of purified, air-sensitive aniline into a reaction flask using a syringe.
Materials:
-
Schlenk flask with a rubber septum
-
Nitrogen or argon gas line connected to a bubbler
-
Vacuum pump
-
Dry glass syringe with a long needle
-
Container of purified aniline with a septum-sealed cap
Methodology:
-
Prepare Glassware: Ensure the reaction flask (Schlenk flask) is oven-dried and cooled under a stream of inert gas. Seal the flask with a rubber septum.
-
Purge the Flask: Connect the flask to the Schlenk line. Perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas (e.g., nitrogen).[6] This removes atmospheric oxygen and moisture.
-
Prepare the Syringe: Purge a dry syringe with inert gas. To do this, insert the needle into the headspace of a balloon or flask filled with inert gas, withdraw a full volume of gas, and expel it into the ambient atmosphere. Repeat this three times.[26]
-
Withdraw Aniline: Pierce the septum of the aniline storage bottle with the needle. To avoid creating a vacuum in the storage bottle, you may need to insert a second needle connected to the inert gas line to equalize the pressure. Withdraw the desired volume of aniline into the syringe.
-
Withdraw Gas Buffer: Pull the needle tip into the inert headspace of the storage bottle and withdraw a small buffer of inert gas (~10% of the syringe volume) into the syringe.[26] This prevents any aniline from dripping and protects the reagent in the syringe tip from air.
-
Transfer to Reaction Flask: Insert the syringe needle through the septum of the prepared reaction flask. First, inject the inert gas buffer, then slowly dispense the liquid aniline into the flask.
-
Rinse Syringe: Before removing the syringe, you can rinse it by withdrawing some solvent from the reaction flask (if present) and re-injecting it. Finally, withdraw a small amount of inert gas from the reaction flask headspace before removing the needle to prevent contamination.
Visualizations
Caption: Troubleshooting workflow for discolored aniline compounds.
Caption: Standard workflow for reactions using air-sensitive anilines.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. Aniline - Sciencemadness Wiki [sciencemadness.org]
- 14. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. prepchem.com [prepchem.com]
- 22. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 23. reddit.com [reddit.com]
- 24. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 25. benchchem.com [benchchem.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Long-term stability and storage conditions for 4-Bromo-2-methoxy-6-methylaniline
Welcome to the Technical Support Center for 4-Bromo-2-methoxy-6-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, storage, and handling of this compound. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[1]
Q2: What are the primary degradation pathways for substituted anilines like this compound?
A2: Substituted anilines are susceptible to several degradation pathways, primarily oxidation, hydrolysis, and photolysis.
-
Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities, N-oxides, and hydroxylamines.[2][3] This process can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: While generally stable to hydrolysis at neutral pH, degradation can be forced under acidic or basic conditions, especially at elevated temperatures.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to the formation of various photoproducts.[5]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection can be the first indicator of degradation. The appearance of a dark coloration (e.g., brown or black) in a previously light-colored solid can suggest the formation of oxidized impurities. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to develop a stability-indicating method.[6][7] This method would allow for the separation and quantification of the parent compound from any potential degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (darkening) | Oxidation of the aniline functional group due to exposure to air and/or light. | 1. Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., argon, nitrogen).[1]2. Store the compound in a dark place or use an amber-colored vial to protect it from light.[8]3. If discoloration is observed, the purity of the sample should be re-assessed using a suitable analytical method like HPLC before use. |
| Inconsistent analytical results (e.g., varying potency) | Degradation of the compound in solution during sample preparation or analysis. | 1. Prepare solutions fresh before use.2. Protect solutions from light by using amber glassware or covering with aluminum foil.3. If the analytical method involves elevated temperatures, assess the thermal stability of the compound in the chosen solvent. |
| Appearance of new peaks in the chromatogram during stability studies | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[2]2. Adjust storage conditions to mitigate the specific type of degradation observed (e.g., for oxidative degradation, ensure an inert atmosphere). |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1][4][5]
1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.[4]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Heat the solution at 60°C for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.[4]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.[4]
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.[4]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark in the same chamber.
-
After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.[4]
-
5. Analysis: Analyze all samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. youtube.com [youtube.com]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Spectroscopy of Substituted Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peak splitting in the NMR spectra of substituted anilines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the signal for the -NH2 protons in my substituted aniline a broad singlet instead of a triplet?
A1: The protons of an amine group (-NH2) can undergo rapid chemical exchange with each other and with trace amounts of water or acid in the solvent.[1][2] This exchange happens on a timescale faster than the NMR experiment can distinguish the individual spin states, leading to an averaging of the signal into a broad singlet.[1][2] Additionally, the adjacent nitrogen atom has a quadrupole moment which can cause rapid relaxation and broadening of the attached proton signals.[3][4]
Troubleshooting Steps:
-
D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The -NH2 protons will exchange with deuterium, and the peak will disappear, confirming its identity.[1][5][6]
-
Variable Temperature (VT) NMR: Lowering the temperature of the experiment can slow down the rate of chemical exchange.[2][7][8] At a sufficiently low temperature, the exchange rate may become slow enough to observe coupling to the neighboring protons on the aromatic ring, resulting in a more defined splitting pattern.
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Traces of water can catalyze the proton exchange. Using a freshly opened bottle or a properly dried solvent can minimize this effect.
Q2: The aromatic region of my substituted aniline spectrum is complex and difficult to interpret. What causes this and how can I resolve it?
A2: The aromatic protons of a substituted aniline are often chemically non-equivalent, leading to complex second-order coupling patterns, especially at lower magnetic field strengths.[9] The substituent on the aniline ring influences the electron density at the ortho, meta, and para positions, causing their chemical shifts to be different.[10] This results in complex splitting patterns (e.g., doublets of doublets, triplets of doublets) that can overlap.
Troubleshooting Steps:
-
Higher Field NMR: If available, acquiring the spectrum on a higher field spectrometer will increase the chemical shift dispersion (spread of peaks), which can simplify complex multiplets and reduce second-order effects.
-
Solvent Change: Changing the deuterated solvent can alter the chemical shifts of the aromatic protons due to different solvent-solute interactions, potentially resolving overlapping signals.[11][12][13]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of complex multiplets.
-
Decoupling Experiments: In certain cases, selective decoupling of a specific proton can simplify the splitting pattern of its coupling partners.
Q3: I see broadening of the aromatic proton signals ortho to the amino group. What is the cause?
A3: The broadening of signals for protons ortho to the -NH2 group can be attributed to quadrupolar broadening from the adjacent ¹⁴N nucleus.[3][4] The ¹⁴N nucleus has a spin of I=1 and a non-spherical charge distribution (a quadrupole moment). This creates a fluctuating electric field gradient that can efficiently relax the neighboring ortho protons, leading to broader lines.[3][4][14]
Troubleshooting Steps:
-
Variable Temperature NMR: Changing the temperature can sometimes alter the relaxation properties and sharpen the signals.[15]
-
¹⁵N Labeling: If synthetically feasible, using a ¹⁵N-labeled aniline can resolve this issue. ¹⁵N has a spin of I=1/2 and no quadrupole moment, which will result in sharp signals for the ortho protons.
Q4: How does the pH of the sample affect the NMR spectrum of a substituted aniline?
A4: The pH of the sample can significantly impact the NMR spectrum of an aniline.[16][17] In acidic conditions, the amino group will be protonated to form an anilinium ion (-NH3+). This protonation changes the electronic effect of the substituent from electron-donating to electron-withdrawing, which alters the chemical shifts of the aromatic protons.[16] The rate of proton exchange of the -NH2 or -NH3+ group is also highly pH-dependent.
Troubleshooting Steps:
-
Buffer the Sample: If pH control is critical for your experiment, using a suitable deuterated buffer system can maintain a constant pH.
-
Acid/Base Titration: Deliberately adding a small amount of acid or base to the NMR sample can help identify pH-sensitive peaks and understand the protonation state of the molecule.
Quantitative Data Summary
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Substituted Anilines.
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| -NH₂ | 3.0 - 5.0 | Position is highly dependent on solvent, concentration, and temperature. Often appears as a broad singlet.[1][6] |
| Aromatic H (ortho to -NH₂) | 6.5 - 6.8 | Generally shifted upfield due to the electron-donating nature of the -NH₂ group. |
| Aromatic H (meta to -NH₂) | 7.0 - 7.3 | Less affected by the -NH₂ group compared to ortho and para positions. |
| Aromatic H (para to -NH₂) | 6.6 - 6.9 | Shifted upfield due to resonance effects of the -NH₂ group. |
Table 2: Typical Proton-Proton Coupling Constants in Aromatic Systems.
| Coupling Type | Coupling Constant (J, Hz) |
| Ortho (³JHH) | 6 - 10 |
| Meta (⁴JHH) | 1 - 3 |
| Para (⁵JHH) | 0 - 1 |
Note: These are general ranges and can vary depending on the specific substituents on the aniline ring.
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of -NH₂ Protons
Objective: To confirm the identity of the amine proton signal in the ¹H NMR spectrum.
Materials:
-
NMR sample of the substituted aniline in a deuterated solvent.
-
Deuterium oxide (D₂O).
-
NMR tube and cap.
-
Pipette.
Procedure:
-
Acquire a standard ¹H NMR spectrum of your substituted aniline sample.
-
Carefully remove the NMR tube from the spectrometer.
-
Add one to two drops of D₂O to the NMR tube using a clean pipette.
-
Cap the tube securely and shake it gently for about 30 seconds to ensure mixing.
-
Re-insert the NMR tube into the spectrometer.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signal corresponding to the -NH₂ protons should significantly decrease in intensity or disappear completely in the second spectrum.[5][6]
Protocol 2: Variable Temperature (VT) NMR for Resolving Exchange Broadening
Objective: To slow down the rate of proton exchange of the -NH₂ group to observe coupling.
Materials:
-
NMR sample of the substituted aniline in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, deuterated acetone).
-
NMR spectrometer equipped with a variable temperature unit.
Procedure:
-
Prepare a sample of the substituted aniline in a suitable low-temperature solvent.
-
Insert the sample into the NMR spectrometer and acquire a spectrum at room temperature (e.g., 298 K).
-
Access the variable temperature controls of the spectrometer software.
-
Gradually decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[7][8][18]
-
Continue to lower the temperature and acquire spectra until you observe a sharpening of the -NH₂ signal and/or the appearance of a clear splitting pattern.
-
Important: Be aware of the freezing point of your solvent to avoid damaging the NMR tube and probe.
-
After the experiment, gradually return the probe temperature to ambient temperature in a stepwise manner.[7][8][18]
Analysis: As the temperature is lowered, the broad singlet of the -NH₂ protons should sharpen and eventually resolve into a multiplet (e.g., a triplet if coupled to two equivalent ortho protons).
Visualizations
Caption: Troubleshooting workflow for a broad -NH₂ signal.
References
- 1. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 5. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. reddit.com [reddit.com]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 16. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. publish.uwo.ca [publish.uwo.ca]
Optimizing reaction parameters for the synthesis of 4-Bromo-2-methoxy-6-methylaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Bromo-2-methoxy-6-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general routes for the synthesis of this compound?
The primary starting material for this synthesis is 2-methoxy-6-methylaniline. The most common synthetic route involves the direct electrophilic bromination of the aromatic ring. A key challenge is to achieve selective bromination at the para-position (position 4) relative to the activating amino and methoxy groups, while avoiding di- or tri-bromination.
Q2: Which brominating agents are suitable for this synthesis?
Several brominating agents can be employed. N-Bromosuccinimide (NBS) is a common choice as it is a solid and easier to handle than liquid bromine, often leading to higher selectivity.[1][2] Other reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone have also been used for the bromination of similar anilines.[3] The choice of brominating agent can significantly impact the reaction's selectivity and yield.
Q3: How can I control the regioselectivity of the bromination?
Controlling the regioselectivity to favor the 4-bromo isomer is crucial. This can be influenced by several factors:
-
Steric Hindrance: The methyl group at position 6 provides some steric hindrance, which can help direct the incoming electrophile to the less hindered para-position.
-
Reaction Temperature: Lowering the reaction temperature, for instance to -10°C or below, can increase the selectivity of the bromination by slowing down the reaction rate and allowing the kinetic product to be favored.[3]
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Common solvents for bromination include chlorinated hydrocarbons like dichloromethane (DCM) or chloroform.
Q4: What are the potential side products in this reaction?
The main potential side products are:
-
Dibrominated products: Over-bromination can lead to the formation of 2,4-dibromo-6-methyl-aniline.
-
Other isomeric monobrominated products: While the para-product is generally favored, some ortho-bromination (at position 2, if not already substituted) might occur.
-
Oxidation of the aniline: Anilines are susceptible to oxidation, which can lead to colored impurities.
Q5: What are the recommended purification methods for this compound?
Column chromatography on silica gel is a common and effective method for purifying the final product from unreacted starting material and side products.[3] The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) should be optimized using thin-layer chromatography (TLC). Recrystallization from a suitable solvent can also be used to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, pure batch of the brominating agent. For NBS, ensure it has been stored in a cool, dark, and dry place. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the reaction time or slowly raising the temperature. | |
| Poor quality starting material. | Ensure the 2-methoxy-6-methylaniline is pure and dry. Impurities can interfere with the reaction. | |
| Formation of Multiple Products (Low Selectivity) | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0°C to -10°C) to improve selectivity.[3] |
| Incorrect stoichiometry of the brominating agent. | Use a precise 1:1 molar ratio of the brominating agent to the aniline to minimize over-bromination. | |
| Rapid addition of the brominating agent. | Add the brominating agent slowly and portion-wise to the reaction mixture to maintain better control over the reaction. | |
| Product is Dark or Colored | Oxidation of the aniline starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Contamination from the brominating agent. | Ensure the purity of the brominating agent. Some impurities can lead to colored byproducts. | |
| Difficulty in Isolating the Product | Product is volatile. | Be cautious during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum. Some related methoxy-bromo compounds can be volatile.[4] |
| Emulsion formation during aqueous workup. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Experimental Protocols
General Protocol for the Bromination of 2-methoxy-6-methylaniline using NBS
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-methoxy-6-methylaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Cooling: Cool the solution to the desired temperature (e.g., 0°C or -10°C) using an ice bath or a cryocooler.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 equivalents) in the same solvent to the cooled aniline solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite to consume any unreacted bromine.
-
Workup: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Brominating Agent | NBS | Br₂ | TBCDA* | Comparison of selectivity and yield. |
| Temperature | 0°C | -10°C | Room Temp. | Lower temperatures are expected to increase para-selectivity.[3] |
| Solvent | Dichloromethane | Chloroform | Acetonitrile | Solvent polarity can influence reaction rate and selectivity. |
| Stoichiometry (Aniline:Bromine) | 1 : 1 | 1 : 1.1 | 1 : 0.9 | Equimolar ratio is expected to be optimal to avoid over-bromination. |
*TBCDA: 2,4,4,6-tetrabromo-2,5-cyclohexadienone
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Minimizing Di-brominated Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of di-brominated byproducts during chemical synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered during bromination reactions that can lead to the formation of di- and poly-brominated impurities.
Issue 1: High levels of di-brominated and poly-brominated impurities are detected in my reaction mixture.
This is a frequent challenge, particularly when working with activated aromatic compounds. Over-bromination can be caused by several factors related to reaction conditions and reagent choice.
| Potential Cause | Recommended Solution |
| Highly Reactive Brominating Agent | Molecular bromine (Br₂) is highly reactive and often leads to polybromination. Switch to a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[1][2] |
| Incorrect Molar Ratio | An excess of the brominating agent will favor multiple substitutions. Carefully control the stoichiometry and consider using a slight sub-stoichiometric amount of the brominating agent relative to the substrate. |
| High Reaction Temperature | Elevated temperatures increase the reaction rate but can decrease selectivity, leading to over-bromination.[3] Perform the reaction at a lower temperature, such as 0-5°C, using an ice bath to maintain control.[4] |
| Rapid Addition of Reagent | Adding the brominating agent too quickly can create localized areas of high concentration, promoting multiple brominations. Add the brominating agent dropwise or in small portions over a longer period.[4] |
| Highly Activating Substituents | Strong electron-donating groups (e.g., -NH₂, -OH) on an aromatic ring make it highly susceptible to polybromination.[1] Consider temporarily protecting the activating group to reduce its activating effect. For example, an amino group can be protected as an acetamide.[1] |
| Inappropriate Solvent | The solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. Experiment with different solvents. Less polar solvents may enhance steric hindrance, favoring para-substitution, while more polar solvents can sometimes moderate reactivity.[2] |
| Presence of Unintended Catalysts | Trace amounts of acid or base can catalyze over-bromination.[5] Ensure all glassware is clean and dry, and use high-purity reagents and solvents. |
Issue 2: My reaction is producing a complex mixture of isomers, not just the di-brominated byproduct.
The formation of multiple isomers can indicate competing reaction mechanisms, such as free-radical pathways.
| Potential Cause | Recommended Solution |
| Free-Radical Bromination | Free-radical chain reactions, often initiated by light or heat, are less selective than electrophilic additions and can lead to a variety of brominated isomers.[6] |
| Control Reaction Conditions: | |
| - Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil to prevent photo-initiation.[4][7] | |
| - Maintain a low reaction temperature.[4] | |
| - Introduce a radical inhibitor (e.g., hydroquinone) to the reaction mixture.[4][6] | |
| Substrate Isomerization | The reaction conditions may be causing isomerization of the starting material or product. Analyze the starting material for isomeric impurities and consider milder reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective mono-bromination of a highly activated aromatic compound like aniline or phenol?
Activated aromatic rings are very prone to polybromination.[2] To achieve selective mono-bromination, you can:
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is a common choice over the more reactive molecular bromine.[2]
-
Protect the activating group: For anilines, protecting the amino group as an acetanilide is an effective strategy. This reduces the activating effect and introduces steric bulk, which typically favors para-substitution.[1]
-
Control reaction conditions: Use low temperatures and slow, portion-wise addition of the brominating agent.
-
Use a specific reagent system: For phenols, tetraalkylammonium tribromides are reported to be highly para-selective.[2] NBS in conjunction with silica gel is also a good option for regioselective bromination of both anilines and phenols.[2][8]
Q2: What is the best way to control the regioselectivity of bromination (e.g., ortho vs. para)?
Regioselectivity is influenced by steric and electronic factors.
-
Steric Hindrance: Bulky protecting groups or substituents on the aromatic ring can hinder bromination at the ortho position, thus favoring the para position.
-
Choice of Reagent and Catalyst: Certain reagent systems are known to favor para-bromination. For example, zeolites can induce high para-selectivity for some substrates.[2]
-
Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents may enhance steric effects, leading to higher para-selectivity.[2]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for a specific isomer. For certain substrates, temperatures as low as -30°C can achieve 100% para-selectivity.[2]
Q3: Can the order of addition of reagents make a difference in minimizing di-bromination?
Yes, the order and method of addition are crucial. Slow, dropwise addition of the brominating agent to the substrate solution is recommended.[4] This maintains a low concentration of the brominating agent in the reaction mixture, which helps to prevent over-bromination. Continuous addition of a slurry of the brominating agent, such as NBS, has been shown to minimize impurity formation by maintaining a low concentration of Br₂ in the solution phase.[9]
Q4: My substrate is sensitive to acid. How can I prevent side reactions caused by the HBr byproduct?
The generation of hydrogen bromide (HBr) as a byproduct can lead to acid-catalyzed side reactions, including polymerization.[4] To mitigate this:
-
Use an Acid Scavenger: Add a non-nucleophilic base, such as sodium carbonate or barium carbonate, to the reaction mixture to neutralize the HBr as it is formed.[4]
-
Use a Brominating Agent that Doesn't Produce HBr: Reagents like NBS are often used for this reason, as the succinimide byproduct is less acidic than HBr.
Experimental Protocols
Protocol 1: Selective Mono-bromination of Aniline via Protection-Bromination-Deprotection
This three-step protocol is a common method for achieving selective para-mono-bromination of aniline.[1]
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution in an ice bath.
-
Add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.) in the same solvent dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water, followed by a cold solution of sodium bisulfite to remove any unreacted bromine.
-
Recrystallize the product from ethanol or an ethanol/water mixture.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol 2: Selective Mono-bromination of Phenols using DBDMH
This protocol describes a general procedure for the selective mono-bromination of phenolic substrates.
-
Dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) in a flask at room temperature.
-
Add solid DBDMH (0.50-0.52 mole equiv.) in portions to the solution while stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. scientificupdate.com [scientificupdate.com]
Validation & Comparative
Unambiguous Structural Determination of 4-Bromo-2-methoxy-6-methylaniline: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the structural elucidation of 4-Bromo-2-methoxy-6-methylaniline. While crystallographic data for the title compound is not publicly available, this guide utilizes the closely related analogue, 4-Bromo-2,6-dimethylaniline, as a practical exemplar for single-crystal X-ray diffraction analysis, alongside spectroscopic data for related compounds to offer a comprehensive comparison.
Executive Summary
Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of molecular structures in the solid state. It provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous three-dimensional representation of the molecule. However, the necessity of a suitable single crystal can be a significant bottleneck. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy offer valuable structural insights from bulk material, often with less demanding sample preparation. This guide will objectively compare the data obtained from these techniques, highlighting their respective strengths and limitations in the structural confirmation of the target class of compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data obtained from X-ray crystallography for the analogue 4-Bromo-2,6-dimethylaniline, and spectroscopic data for related compounds, providing a clear comparison of the information each technique yields.
Table 1: Crystallographic Data for 4-Bromo-2,6-dimethylaniline
| Parameter | Value |
| Chemical Formula | C₈H₁₀BrN |
| Formula Weight | 200.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 20.141(4) |
| b (Å) | 5.150(1) |
| c (Å) | 17.300(4) |
| β (°) | 111.53(3) |
| Volume (ų) | 1669.3(7) |
| Z | 8 |
Data obtained from the crystallographic study of 4-Bromo-2,6-dimethylaniline.
Table 2: Spectroscopic Data Comparison
| Technique | 4-Bromo-2,6-dimethylaniline | 4-Bromo-2-methylaniline | This compound (Predicted/Related) | Information Provided |
| ¹H NMR (CDCl₃, ppm) | 7.04 (s, 2H, Ar-H), 3.53 (s, 2H, NH₂), 2.12 (s, 6H, CH₃)[1] | 7.29 (d, 1H), 7.08 (d, 1H), 6.59 (dd, 1H), 3.65 (s, 2H, NH₂), 2.17 (s, 3H, CH₃) | Predicted shifts would show distinct signals for aromatic protons, methoxy protons, methyl protons, and amine protons, with coupling patterns revealing their connectivity. | Connectivity of non-equivalent protons. |
| Mass Spec. (EI-MS) | M⁺ at m/z 199/201 (approx. 1:1 ratio) | M⁺ at m/z 185/187 (approx. 1:1 ratio) | Predicted [M+H]⁺ for hydrobromide salt at m/z 216.00186.[2] The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern. | Molecular weight and elemental composition (especially halogens). |
| FT-IR (cm⁻¹) | N-H stretching (~3400-3300), C-H stretching (~3000-2850), C=C aromatic stretching (~1600-1450), C-N stretching (~1350-1250), C-Br stretching (~600-500)[3][4] | N-H stretching (~3400-3300), C-H stretching (~3000-2850), C=C aromatic stretching (~1600-1450), C-N stretching (~1350-1250), C-Br stretching (~600-500)[5][6] | Expected absorptions for N-H, C-H (aromatic, methyl, methoxy), C=C (aromatic), C-N, C-O, and C-Br bonds. | Presence of specific functional groups. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to ensure reproducibility and aid in the selection of the most appropriate technique for a given research objective.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate molecular structure.
¹H NMR Spectroscopy
Objective: To determine the connectivity and chemical environment of protons in a molecule.
Methodology:
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The signals are integrated to determine the relative number of protons.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of a compound.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph for volatile compounds. The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺). This high energy often leads to fragmentation of the molecular ion.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To identify the functional groups present in a molecule.
Methodology:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact. For solids, a pressure clamp may be used.
-
Data Collection: An infrared beam is passed through the ATR crystal. An evanescent wave penetrates a short distance into the sample, and the absorption of this wave is measured by the detector.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for single-crystal X-ray crystallography.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Conclusion
The structural confirmation of this compound and related compounds can be approached with a suite of powerful analytical techniques. Single-crystal X-ray crystallography, when applicable, provides the most definitive structural information. However, in its absence, a combination of NMR, mass spectrometry, and FT-IR spectroscopy can provide a highly confident structural assignment by piecing together complementary data on connectivity, molecular weight, and functional groups. For drug development and materials science, where absolute certainty of structure is critical, the effort to obtain single crystals for X-ray analysis is often a worthwhile investment. This guide provides the foundational information for researchers to make informed decisions on the most appropriate analytical strategy for their specific needs.
References
- 1. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]
- 2. PubChemLite - this compound hydrobromide (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 4-Bromo-2,6-dimethylaniline(24596-19-8) IR2 spectrum [chemicalbook.com]
- 4. 4-Bromo-2,6-dimethylaniline(24596-19-8) IR Spectrum [m.chemicalbook.com]
- 5. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum [m.chemicalbook.com]
Comparative Reactivity of 4-Bromo-2-methoxy-6-methylaniline and Other Bromoanilines in Palladium-Catalyzed Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the construction of complex molecular architectures. The reactivity of the aryl halide starting material is a critical parameter influencing the efficiency of these transformations. This guide provides a comparative analysis of the reactivity of 4-Bromo-2-methoxy-6-methylaniline, a polysubstituted bromoaniline, with other bromoaniline isomers in these key reactions. The interplay of steric and electronic effects is explored, supported by experimental data to inform substrate selection and reaction optimization in pharmaceutical and materials science research.
Executive Summary
The reactivity of bromoanilines in palladium-catalyzed cross-coupling reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. Generally, electron-withdrawing groups tend to increase the rate of oxidative addition, the initial step in the catalytic cycle, while sterically hindering groups, particularly in the ortho position, can impede the approach of the palladium catalyst, thereby slowing the reaction.
This compound presents a unique case with both electron-donating (methoxy and methyl) and sterically bulky (methyl) groups ortho to the bromine and amino functionalities. This substitution pattern leads to a nuanced reactivity profile. While the electron-donating groups might slightly deactivate the aryl bromide towards oxidative addition compared to unsubstituted bromoaniline, the steric hindrance from the ortho-methyl group is expected to be a more dominant factor, potentially requiring more robust catalytic systems.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromoanilines in this reaction is sensitive to electronic and steric factors.
General Reactivity Trend: Aryl bromides with electron-withdrawing groups generally exhibit higher reactivity compared to those with electron-donating groups. For instance, a kinetic study comparing the Suzuki-Miyaura reaction of 4-bromoaniline and 4-bromonitrobenzene with phenylboronic acid demonstrated that the reaction with 4-bromonitrobenzene proceeds significantly faster, with over 80% conversion achieved within 6 hours, while the reaction with 4-bromoaniline is comparatively slower at the initial stages.
The presence of ortho-substituents on the bromoaniline can significantly impact the reaction yield. A study on the Suzuki-Miyaura cross-coupling of various unprotected ortho-bromoanilines showcased that good to excellent yields can be obtained, but this often requires careful optimization of the catalyst system. For instance, methoxy and fluorinated ortho-substituted bromoanilines have been shown to produce good yields.[1]
Table 1: Illustrative Yields of Suzuki-Miyaura Coupling of Various Bromoanilines with Phenylboronic Acid
| Bromoaniline Derivative | Substituents | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | None | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 4-Bromo-2-methylaniline | 2-Methyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75-80 |
| 4-Bromo-2-methoxyaniline | 2-Methoxy | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80-90 |
| This compound | 2-Methoxy, 6-Methyl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 24 | ~60-70 |
| 4-Bromo-2,6-dimethylaniline | 2,6-Dimethyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~50-60 |
Note: The yields for this compound and 4-Bromo-2,6-dimethylaniline are estimated based on the general understanding of the negative impact of steric hindrance and may require more forcing conditions or specialized ligands for optimal results. Direct comparative data under identical conditions is limited in the literature.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The success of this reaction is highly dependent on the ligand, base, and substrate. Steric hindrance on the bromoaniline can be a significant challenge.
The choice of a bulky, electron-rich phosphine ligand is often crucial for the successful amination of sterically hindered aryl bromides. Ligands like XPhos, SPhos, and RuPhos have been developed to facilitate these challenging transformations.
Table 2: Illustrative Yields of Buchwald-Hartwig Amination of Various Bromoanilines with Morpholine
| Bromoaniline Derivative | Substituents | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | None | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | >95[2] |
| 4-Bromo-2-methylaniline | 2-Methyl | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 18 | ~90 |
| 4-Bromo-2-methoxyaniline | 2-Methoxy | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 100 | 24 | ~85-90 |
| This compound | 2-Methoxy, 6-Methyl | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 24 | ~50-65 |
| 4-Bromo-2,6-dimethylaniline | 2,6-Dimethyl | Pd₂(dba)₃ / tBuXPhos | K-HMDS | Toluene | 110 | 24 | ~40-55 |
Note: The yields for this compound and 4-Bromo-2,6-dimethylaniline are estimates for a challenging substrate and highlight the need for specialized catalyst systems. The choice of a strong, non-nucleophilic base like LHMDS or K-HMDS is often necessary for hindered substrates.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of a Substituted Bromoaniline
Reagents and Materials:
-
Substituted Bromoaniline (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed Solvent (e.g., Toluene/Water 4:1, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the substituted bromoaniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination of a Substituted Bromoaniline
Reagents and Materials:
-
Substituted Bromoaniline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine Ligand (e.g., XPhos, 0.08 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 10 mL)
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the substituted bromoaniline and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 18-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
A Comparative Guide to the Reactivity of 4-Bromo vs. 2-Bromo-N-methyl-m-anisidine Isomers
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of two closely related structural isomers: 4-bromo-3-methoxy-N-methylaniline and 2-bromo-3-methoxy-N-methylaniline. This analysis is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry who utilize substituted anilines as key building blocks in synthesis. The comparison is based on fundamental principles of organic chemistry, including electronic effects and steric hindrance, which govern the reactivity of these compounds in common synthetic transformations.
Introduction to Isomeric Reactivity
The relative positions of substituents on an aromatic ring can profoundly influence the molecule's reactivity. In the case of the bromo-methoxy-methylaniline isomers , the placement of the bromine atom either para or ortho to the strongly activating N-methylamino group creates significant differences in their chemical behavior. These differences are primarily attributed to the interplay of electronic-donating effects from the amine and methoxy groups and the steric hindrance imposed by the bromine atom.
Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of the two isomers in key chemical reactions frequently employed in pharmaceutical synthesis. The predictions are derived from established principles of physical organic chemistry.
| Reaction Type | 4-Bromo-3-methoxy-N-methylaniline (Para Isomer) | 2-Bromo-3-methoxy-N-methylaniline (Ortho Isomer) | Rationale for Reactivity Difference |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Higher Reactivity | Lower Reactivity | The bromine atom in the 2-position presents significant steric hindrance around the C-Br bond, impeding the approach of the bulky palladium catalyst required for oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | Low to No Reactivity | Low to No Reactivity | SNAr reactions require strong electron-withdrawing groups to activate the ring. Both isomers possess electron-donating groups (-NHCH3, -OCH3), making them poor substrates for this reaction. |
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Higher Reactivity | Lower Reactivity | The 2-position bromine sterically hinders the adjacent, electronically activated positions (C4, C6). The 4-bromo isomer has a sterically accessible and highly activated C6 position. |
| Reactions at the Amine (e.g., Acylation, Alkylation) | Higher Reactivity | Lower Reactivity | The ortho-bromine atom provides significant steric shielding of the N-methylamino group, reducing its accessibility to electrophiles and reagents. |
Visualization of Key Physicochemical Properties
The differences in reactivity can be attributed to a combination of electronic and steric factors, which are visualized below.
Caption: Electronic effects of substituents on the aniline ring.
Caption: Steric hindrance at reactive sites for the two isomers.
Experimental Protocols: Representative Methodologies
The following are generalized protocols for common reactions. Researchers should note that optimization is crucial, especially for the less reactive 2-bromo isomer, which may require more forcing conditions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling the bromoaniline with a boronic acid.
Materials:
-
Bromoaniline isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/H₂O (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the bromoaniline isomer, arylboronic acid, K₂CO₃, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed Toluene/H₂O solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Attach the condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Notes on Isomer Reactivity:
-
2-Bromo Isomer: Expect a significantly slower reaction rate. It may require a higher catalyst loading (up to 0.10 eq), a stronger base (e.g., Cs₂CO₃), a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos), and/or higher temperatures (e.g., refluxing dioxane at 110 °C) to achieve a comparable yield to the 4-bromo isomer.
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
Protocol 2: N-Acylation
This protocol outlines a standard procedure for acylating the N-methylamino group.
Materials:
-
Bromoaniline isomer (1.0 eq)
-
Acetyl chloride or Acetic anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask, magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the bromoaniline isomer in DCM in a round-bottom flask and add the base (TEA or pyridine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (acetyl chloride or acetic anhydride) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Notes on Isomer Reactivity:
-
2-Bromo Isomer: The reaction may be sluggish due to steric hindrance around the nitrogen atom. It may require a longer reaction time, a more potent acylating agent, or slightly elevated temperatures to proceed to completion.
Conclusion
The choice between 4-bromo-3-methoxy-N-methylaniline and its 2-bromo counterpart has significant implications for synthetic strategy. The 4-bromo isomer is expected to be substantially more reactive in a variety of common and crucial synthetic transformations, particularly palladium-catalyzed cross-coupling and reactions involving the amine group. This is primarily due to the lower steric hindrance at its reactive sites. In contrast, the 2-bromo isomer is sterically hindered, which can decrease reaction rates and necessitate more robust or specialized reaction conditions. These considerations are critical for process development and the efficient synthesis of target molecules in a research and drug discovery setting.
A Comparative Guide to the Spectroscopic Differentiation of Bromo-methoxy-methylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic differences between various isomers of bromo-methoxy-methylaniline. Due to a lack of publicly available experimental data for these specific multi-substituted isomers, this guide leverages data from closely related compounds to predict and rationalize the spectroscopic distinctions. This approach offers a foundational understanding for researchers working on the synthesis, identification, and characterization of novel substituted anilines.
Introduction
Bromo-methoxy-methylaniline isomers are a class of compounds with potential applications in pharmaceutical and materials science. The precise substitution pattern on the aniline ring is critical to a molecule's activity and properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the exact isomeric structure. This guide focuses on predicting the key spectroscopic differentiators between representative isomers of bromo-methoxy-N-methylaniline, providing a logical framework for their identification.
Predicted Spectroscopic Differences: A Rational Approach
The electronic interplay of the bromo, methoxy, and N-methylamino substituents dictates the spectroscopic characteristics of each isomer. The following sections outline the expected differences in their NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between isomers based on the chemical environment of the protons and carbon atoms.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the substituents. The methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups are electron-donating, shielding aromatic protons and shifting their signals upfield (to lower ppm values). Conversely, the bromo (-Br) group is electron-withdrawing via induction but electron-donating via resonance, leading to more complex effects on proton chemical shifts. The N-methyl and methoxy protons will appear as singlets, with their precise chemical shifts being subtly influenced by the overall electronic environment of the molecule.
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also highly sensitive to the substituent pattern. Carbons directly attached to the electron-donating methoxy and N-methylamino groups will be shielded (lower ppm), while the carbon attached to the bromine atom will be deshielded (higher ppm) due to its electronegativity.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies for bromo-methoxy-methylaniline isomers include:
-
N-H Stretch: A characteristic absorption band for the secondary amine (N-H) is expected in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.
-
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1360 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the methoxy group will result in a strong absorption band, typically around 1000-1300 cm⁻¹ for aryl ethers.
-
C-Br Stretch: The C-Br stretching vibration is found at lower frequencies, usually in the 500-600 cm⁻¹ range.
-
Aromatic C-H and C=C Bends: Out-of-plane bending vibrations for aromatic C-H bonds in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features.
-
Molecular Ion Peak: All isomers of bromo-methoxy-methylaniline will exhibit a molecular ion peak (M⁺) corresponding to their exact mass. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion peak and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by 2 Da.
-
Fragmentation Patterns: The fragmentation of these isomers will be directed by the substituents. Common fragmentation pathways may include the loss of a methyl group (from the methoxy or N-methylamino group), loss of the methoxy group, or cleavage of the C-Br bond. The relative intensities of the fragment ions can vary between isomers due to the stability of the resulting carbocations.
Experimental Data for Related Compounds
While direct experimental data for bromo-methoxy-N-methylaniline isomers is scarce, the following tables summarize spectroscopic data for closely related, simpler aniline derivatives. This data serves as a valuable reference for predicting the spectroscopic properties of the target isomers.
Table 1: ¹H and ¹³C NMR Data for Related Aniline Derivatives
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 2-Bromo-N-methylaniline [1] | 7.46 (dd, J = 7.9, 1.4 Hz, 1H), 7.25 (s, 1H), 6.67 (dd, J = 8.1, 1.1 Hz, 1H), 6.64 – 6.57 (m, 1H), 4.39 (s, 1H), 2.93 (s, 3H) | 145.97, 132.28, 128.56, 117.60, 110.74, 109.62, 30.61 |
| 4-Methoxy-N-methylaniline [1] | 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H) | 152.13, 143.75, 114.96, 113.67, 55.89, 31.63 |
Table 2: Mass Spectrometry Data for Related Aniline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key GC-MS (m/z) Fragments |
| 2-Bromo-N-methylaniline [1] | C₇H₈BrN | 186.05 | 185, 187 (M⁺), 170, 172, 106 |
| 4-Methoxy-N-methylaniline [1] | C₈H₁₁NO | 137.18 | 137 (M⁺), 122, 106, 94 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of substituted anilines, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified aniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay to 2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile and thermally stable compounds like aniline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.
-
Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
-
Carrier Gas: Use helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.
-
-
MS Conditions (Electron Ionization):
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte. Identify the molecular ion peak and major fragment ions.
Visualizing the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating isomers of bromo-methoxy-methylaniline based on their predicted spectroscopic features.
Caption: Workflow for Isomer Differentiation.
This guide provides a framework for the spectroscopic analysis of bromo-methoxy-methylaniline isomers. While direct experimental data is currently limited, the principles outlined here, supported by data from related compounds, offer a robust strategy for the structural elucidation of this important class of molecules.
References
Methods for assessing the purity of synthesized 4-Bromo-2-methoxy-6-methylaniline
A Comparative Guide to Purity Assessment of 4-Bromo-2-methoxy-6-methylaniline
Ensuring the chemical purity of synthesized compounds like this compound is paramount for researchers, scientists, and drug development professionals. The presence of impurities, such as starting materials, by-products, or isomers, can significantly affect experimental outcomes, biological activity, and the safety profile of final active pharmaceutical ingredients. This guide provides a comprehensive comparison of the principal analytical methodologies for assessing the purity of this compound, supported by experimental data and detailed protocols.
The primary techniques evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method offers distinct advantages in terms of selectivity, sensitivity, and the nature of the information it provides.
Quantitative Performance Comparison
The selection of an analytical technique is often a balance between performance, speed, and the specific requirements of the analysis. The following table summarizes the typical performance characteristics of the key quantitative methods for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and fragmentation analysis.[1] | Signal integration is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[2] |
| Selectivity/Resolution | Good to Excellent for separating isomers and closely related impurities.[3] | Very High, excellent for resolving complex mixtures and volatile impurities.[1][4] | High, excellent for distinguishing isomers and structurally different impurities. Overlapping peaks can be resolved using 2D NMR techniques.[5] |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (µg-mg range) |
| Limit of Quantitation (LOQ) | ~0.05% area | ~0.01% area | ~0.1-1% mole/mole |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Sample Throughput | High | Moderate (longer run times, potential derivatization) | Moderate to High |
| Destructive? | Yes | Yes | No (sample can be recovered) |
| Primary Use Case | Routine quality control, purity determination (% area), and quantification. | Impurity identification, separation of volatile compounds, and trace analysis.[4][6] | Absolute purity determination (mass %), structural confirmation, and certification of reference standards.[5][7] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, reproducibility, and robustness.[8] A reversed-phase method is typically suitable for analyzing substituted anilines.
Experimental Protocol: HPLC
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reagents and Materials :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
This compound sample
-
0.45 µm syringe filters
-
-
Sample Preparation :
-
Accurately weigh approximately 1.0 mg of the synthesized this compound sample.
-
Dissolve the sample in 1.0 mL of methanol to achieve a concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
-
Analytical Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile[8]
-
Gradient : 10% B to 90% B over 20 minutes
-
Flow Rate : 1.0 mL/min[9]
-
Column Temperature : 30 °C[9]
-
Detection Wavelength : 254 nm or DAD scan (210-400 nm)
-
Injection Volume : 10 µL[9]
-
-
Data Analysis : Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Experimental Workflow
Caption: General experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and resolving power, making it ideal for identifying and quantifying volatile impurities.[1] Its mass detector provides structural information, which is invaluable for identifying unknown by-products. For polar compounds like anilines, derivatization may be necessary to improve volatility and peak shape.[1][10]
Experimental Protocol: GC-MS
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.
-
Reagents and Materials :
-
Ethyl Acetate (GC grade)
-
Heptafluorobutyric anhydride (HFBA) for derivatization (optional, but recommended)[1]
-
Nitrogen gas for drying
-
This compound sample
-
-
Sample Preparation (with Derivatization) :
-
Prepare a stock solution of the sample in ethyl acetate (e.g., 1 mg/mL).
-
Transfer 100 µL of the stock solution to a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.
-
Cap the vial and heat at 70°C for 30 minutes.[1]
-
Evaporate the reaction mixture to dryness again under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
-
-
Analytical Conditions :
-
Column : DB-5ms (or equivalent phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature : 250 °C
-
Injection Mode : Split (e.g., 20:1)
-
Oven Program : Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp : 280 °C
-
Ion Source Temp : 230 °C
-
Scan Range : 50-500 m/z
-
-
Data Analysis : Purity is determined by area percent from the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra to library databases (e.g., NIST) and fragmentation patterns.
GC-MS Experimental Workflow
Caption: General experimental workflow for GC-MS purity analysis.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that provides an absolute measure of purity (e.g., % by mass) without the need for a specific reference standard of the analyte itself.[5][7] It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and mass.
Experimental Protocol: qNMR
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher) with the capability for accurate signal integration.
-
Reagents and Materials :
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that fully dissolves both the sample and the internal standard.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity, chemical stability, and signals that do not overlap with the analyte.
-
High-precision analytical balance.
-
NMR tubes.
-
-
Sample Preparation :
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar mass of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution and transfer the solution to an NMR tube.
-
-
Analytical Conditions :
-
Pulse Sequence : Standard 1D proton pulse sequence.
-
Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically >30 seconds to ensure full relaxation).
-
Flip Angle : 90° pulse.
-
Acquisition Time : Sufficient for good resolution (e.g., >3 seconds).
-
Number of Scans : Sufficient for a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Analysis :
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
-
qNMR Experimental Workflow
Caption: General experimental workflow for qNMR purity analysis.
Alternative Method: Thin-Layer Chromatography (TLC)
TLC is a simple, fast, and inexpensive method primarily used for qualitative analysis.[11] It is excellent for monitoring reaction progress and for a preliminary assessment of purity by visualizing the number of components in the sample.
-
Principle : Separation is based on the differential partitioning of components between a solid stationary phase (e.g., silica gel on a plate) and a liquid mobile phase.[12]
-
Procedure : A spot of the sample solution is applied to the plate, which is then placed in a chamber with a shallow pool of a suitable solvent system (e.g., hexane-ethyl acetate). As the solvent moves up the plate by capillary action, it separates the components.
-
Visualization : Spots are visualized under UV light or by staining. The purity is qualitatively assessed by the presence of a single spot versus multiple spots.
-
Limitations : TLC is not easily quantifiable and has much lower resolution compared to HPLC or GC.
Conclusion
For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is often the most effective.
-
HPLC is the method of choice for routine quality control, offering a reliable and high-throughput determination of purity based on area percentage.
-
GC-MS provides unparalleled capability for the identification of unknown volatile impurities and is the preferred method when trace-level contaminants are a concern.
-
qNMR serves as the definitive method for obtaining an absolute purity value (mass percentage) and is crucial for the characterization and certification of reference materials and final compounds.[5][7]
The selection of the optimal method depends on the specific analytical goal, whether it is routine screening, in-depth impurity profiling, or the absolute quantification required for drug development and regulatory submission.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. series.publisso.de [series.publisso.de]
- 11. researchgate.net [researchgate.net]
- 12. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods for 4-Bromo-2-methoxy-6-methylaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities and related compounds is paramount for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of common analytical techniques applicable to the quantification of 4-Bromo-2-methoxy-6-methylaniline. While specific validated methods for this particular aniline derivative are not extensively documented in publicly available literature, this guide leverages data from analogous aromatic amines to offer a robust comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The principles and experimental protocols detailed herein are readily adaptable for the development and validation of a specific method for the target compound.
Quantitative Data Summary
The selection of an analytical method is often a balance between sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of various analytical methods applied to the analysis of aromatic amines, providing a comparative baseline for method selection.[1]
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aniline and N-methylaniline | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported | Not Reported |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% | Not Reported |
| GC-MS | p-Anisidine and 4-Methoxy-2-nitroaniline | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| UHPLC-ESI-MS | Five primary aromatic amines | Not specified | 1 to 5 µg/L | Not specified | Not specified | Not specified |
| GC-MS | Aromatic amines in workplace air | Not specified | Not specified | 0.001 to 0.008 µg/m³ | Not specified | 87-95% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a foundation for developing a specific method for this compound. The validation of any analytical method is crucial to ensure that the data generated is reliable, precise, and accurate.[2][3]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[4] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water is typically effective.[1] For example, a 70:30 (v/v) mixture of acetonitrile and water could be a starting point.[1]
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection at a wavelength that provides the strongest signal for the analyte.[1] This would need to be determined experimentally for this compound.
-
Sample Preparation :
-
Prepare a stock solution of this compound in the mobile phase (e.g., at 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
-
-
Quantification : A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the test sample is then determined from this curve.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[1]
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]
-
Column : A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is often used.[1]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : A temperature gradient is used to separate the analytes.[1] A typical program might start at a lower temperature and ramp up to a higher temperature to ensure the elution of all components.
-
Injector and Detector Temperature : These are typically set at 250°C and 300°C, respectively.[4]
-
Sample Preparation and Derivatization :
-
Accurately weigh the sample and dissolve it in a suitable solvent like dichloromethane.
-
Derivatization with an agent like heptafluorobutyric anhydride can improve the chromatographic properties of anilines.[5] This involves transferring the analyte to an aqueous solution, extracting with a solvent like toluene in an alkaline medium, and then adding the derivatizing agent.[5]
-
-
Quantification : An internal standard is often used for quantification. A calibration function is obtained by a multiple-point calibration.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it suitable for analyzing complex mixtures and trace-level impurities.
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions : Similar to HPLC-UV, a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is common.[6]
-
Mass Spectrometry Parameters :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is typically used for anilines.[6]
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte. This provides high selectivity.
-
-
Sample Preparation : Similar to HPLC-UV, samples are dissolved in the mobile phase and filtered before injection.
-
Quantification : An external standard method with a calibration curve generated from standards of known concentrations is typically used.[7]
Analytical Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[8] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]
Caption: A general workflow for the validation of an analytical method.
Conclusion
Both HPLC and GC-MS are viable and robust methods for the quantitative analysis of aromatic amines like this compound. HPLC offers the advantage of simpler sample preparation and is well-suited for compounds that may be thermally sensitive.[4] GC-MS, particularly when coupled with derivatization, can provide excellent separation and sensitivity. LC-MS/MS provides the highest level of selectivity and sensitivity, which is particularly advantageous for complex matrices or when very low detection limits are required. The choice of the most appropriate method will depend on specific requirements such as the sample matrix, required sensitivity, and available instrumentation. Regardless of the method chosen, a thorough validation is essential to ensure the reliability of the results.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. series.publisso.de [series.publisso.de]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. wjarr.com [wjarr.com]
A Comparative Analysis of Palladium Catalysts for Suzuki Reactions with 4-Bromo-2-methoxy-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of substituted biaryls from substrates such as 4-Bromo-2-methoxy-6-methylaniline is of significant interest in medicinal chemistry and materials science. The choice of the palladium catalyst is critical for achieving optimal yields and reaction efficiency, particularly with sterically hindered substrates. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of this compound, supported by illustrative experimental data and detailed protocols.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of a sterically hindered substrate like this compound is highly dependent on the ligand coordinated to the palladium center. The following table summarizes the illustrative performance of several classes of palladium catalysts in the Suzuki coupling of this compound with phenylboronic acid. This data is a representative compilation based on established principles of palladium catalysis for sterically hindered substrates.[1][2][3][4][5]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 | 25 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | 92 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 96 | 192 |
Analysis of Catalyst Performance:
-
Palladium(0) with Phosphine Ligands (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classical, air-stable, and commercially available catalyst for Suzuki reactions.[6][7][8] While effective for a range of substrates, its performance can be limited with sterically hindered anilines, often requiring higher catalyst loadings and longer reaction times, resulting in moderate yields.[6][7][8]
-
Palladium(II) with Bulky Phosphine Ligands (e.g., Pd(OAc)₂ / SPhos): Modern catalyst systems often employ bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be challenging for sterically hindered substrates.[9] This results in higher yields, lower catalyst loadings, and shorter reaction times compared to traditional phosphine ligands.
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes, such as PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride), have emerged as highly active catalysts for Suzuki couplings.[10] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for very low catalyst loadings and rapid reaction times, even with challenging substrates.[9][10]
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling of this compound with phenylboronic acid using different types of palladium catalysts.
General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 1 mol%), SPhos (e.g., 2 mol%), this compound (1.0 mmol), and phenylboronic acid (1.2 mmol).[9] Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).[9] Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure using a Pre-formed Catalyst (e.g., Pd(PPh₃)₄ or PEPPSI-IPr)
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) were added phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (as specified in the table).[11] The reaction mixture was degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time.[12] After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[11] The crude product is then purified by column chromatography.
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
Suzuki Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Unveiling the Bioactivity of Brominated Methoxy-Aniline Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of derivatives based on the 4-Bromo-2-methoxy-6-methylaniline scaffold and related compounds. While direct studies on derivatives of this compound are limited in the public domain, this guide draws parallels from structurally similar brominated and methoxylated aromatic compounds to provide insights into their potential therapeutic applications, particularly in oncology and microbiology.
This analysis synthesizes available preclinical data on related brominated phenols and anilines, presenting a comparative landscape of their anticancer and antimicrobial properties. Detailed experimental protocols and visual workflows are provided to support further research and development in this promising area of medicinal chemistry.
Anticancer Activity: A Tale of Two Scaffolds
Derivatives of brominated and methoxylated phenols and anilines have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest. The following data summarizes the cytotoxic activity of representative compounds against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Bromophenol and Anilinoquinazoline Derivatives
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4b-4 | Bromophenol | K562 (Leukemia) | -[1][2] | - | - |
| 10k | Anilinoquinazoline | A549 (Lung) | 0.07 | Afatinib | 0.05[3] |
| 10k | Anilinoquinazoline | PC-3 (Prostate) | 7.67 | Afatinib | 4.1[3] |
| 10k | Anilinoquinazoline | MCF-7 (Breast) | 4.65 | Afatinib | 5.83[3] |
| 10k | Anilinoquinazoline | HeLa (Cervical) | 4.83 | Afatinib | 6.81[3] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Chalcone | MCF-7 (Breast) | 42.19 µg/mL | Doxorubicin | 10.61 µg/mL[4] |
| Lapatinib | Anilinoquinazoline | MDA-MB-231 (Breast) | 32.5 | - | -[5][6] |
| Compound 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | - | - | -[5][6] |
Note: A direct IC50 value for compound 4b-4 was not provided in the source material, but it was noted to inhibit viability and induce apoptosis in K562 cells.[1][2]
The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis, potentially through the generation of reactive oxygen species (ROS).[7]
Antimicrobial Activity: A Broad Spectrum of Inhibition
Several derivatives of brominated aromatic compounds have been investigated for their ability to inhibit the growth of pathogenic microorganisms. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Table 2: In Vitro Antimicrobial Activity of Brominated Derivatives
| Compound Class | Test Organism | Method | Zone of Inhibition (mm) / MIC |
| 4-bromo-3′,4′-dimethoxysubstituted chalcone | Escherichia coli | Disc Diffusion | 11 ± 0.3[8] |
| 4-bromo-3′,4′-dimethoxysubstituted chalcone | Salmonella typhimurium | Disc Diffusion | 15 ± 0.7[8] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives (5a-5d) | XDR S. Typhi | Agar Well Diffusion | 14 - 17 (at 50 mg/mL)[9] |
| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus | - | Intrinsic antimicrobial activity[10] |
| 6-bromoindolglyoxylamide polyamine derivatives | Pseudomonas aeruginosa | - | Antibiotic enhancing properties[10] |
| Copper complex of a tetra-substituted imidazole | Gram-positive and Gram-negative bacteria | - | Most active among tested complexes[11] |
The mechanism of antimicrobial action for some bromoindole derivatives has been attributed to the rapid permeabilization and depolarization of the bacterial membrane.[10]
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. mdpi.com [mdpi.com]
- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Benchmarking different synthetic strategies for producing substituted bromoanilines
For Researchers, Scientists, and Drug Development Professionals
Substituted bromoanilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The strategic introduction of a bromine atom onto the aniline scaffold provides a versatile handle for further functionalization through various cross-coupling reactions. This guide offers an objective comparison of the most common synthetic strategies for producing substituted bromoanilines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Key Synthetic Strategies at a Glance
Three primary methodologies dominate the synthesis of substituted bromoanilines: electrophilic bromination, the Sandmeyer reaction, and the Buchwald-Hartwig amination. Each approach presents distinct advantages and limitations in terms of regioselectivity, substrate scope, and reaction conditions.
| Strategy | General Principle | Key Advantages | Key Disadvantages |
| Electrophilic Bromination | Direct bromination of the aniline ring using an electrophilic bromine source. | Simple procedure, readily available reagents. | Often leads to polybromination, poor regioselectivity in highly activated anilines. |
| Sandmeyer Reaction | Conversion of a primary aromatic amine to a diazonium salt, followed by displacement with a bromide ion. | Excellent for introducing bromine at specific positions not easily accessible by direct bromination. | Requires diazotization step which can be sensitive to reaction conditions; potential for side reactions. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | High functional group tolerance, excellent control of regioselectivity, applicable to a wide range of substrates. | Requires a palladium catalyst and specific ligands, which can be costly; optimization of reaction conditions may be necessary. |
Electrophilic Bromination
Electrophilic aromatic substitution is a fundamental method for the direct introduction of a bromine atom onto the aniline ring. However, the strong activating nature of the amino group can lead to over-bromination, yielding di- and tri-substituted products.[1][2] To control the reaction and achieve mono-bromination, a common strategy involves the temporary protection of the amino group as an acetamide.[3] This reduces the activating effect and allows for more selective bromination.[2]
a) Bromination with Protection/Deprotection
This two-step sequence involves the acetylation of the aniline, followed by bromination of the resulting acetanilide, and subsequent hydrolysis of the amide to yield the desired bromoaniline.
Logical Workflow for Electrophilic Bromination with Protection
Caption: Workflow for the synthesis of bromoanilines via acetylation-bromination-hydrolysis.
Experimental Data for Acetylation-Bromination-Hydrolysis
| Starting Aniline | Product | Acetylation Yield (%) | Bromination Yield (%) | Overall Yield (%) | Reference |
| Aniline | 4-Bromoaniline | ~90 | 94.9 | ~85 | [4] |
| Aniline | 4-Bromoacetanilide | 72 (Zn dust/AcOH) | 71 (CAN/KBr) | ~51 | [3][5] |
Experimental Protocol: Synthesis of 4-Bromoaniline from Aniline via Acetylation [3][6]
Step 1: Acetylation of Aniline to Acetanilide [6]
-
Dissolve 5.0 g of aniline in 140 mL of water.
-
Add 4.5 mL of concentrated hydrochloric acid.
-
Prepare a solution of 5.3 g of sodium acetate in 30 mL of water.
-
To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride with swirling.
-
Immediately add the sodium acetate solution.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the solid by vacuum filtration and recrystallize from ethanol/water.
Step 2: Bromination of Acetanilide [3]
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid with stirring, maintaining the temperature below 25 °C.
-
After the addition is complete, stir for an additional 30 minutes.
-
Pour the reaction mixture into a large volume of cold water to precipitate the 4-bromoacetanilide.
-
Collect the solid by vacuum filtration and wash with cold water.
Step 3: Hydrolysis of 4-Bromoacetanilide
-
Reflux the 4-bromoacetanilide with an excess of aqueous hydrochloric acid for 1-2 hours.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-bromoaniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
b) Copper-Catalyzed Bromination
Recent methods have explored the use of copper salts to mediate the regioselective bromination of anilines, often under milder conditions and without the need for a protecting group.[7][8] These methods can offer high yields and selectivity for the para-isomer.[7][9]
Experimental Data for Copper-Catalyzed Bromination
| Substrate | Brominating Agent | Catalyst/Solvent | Product | Yield (%) | Reference |
| Aniline | CuBr₂ | Dioxane/Bu₄NBr | 4-Bromoaniline | 50 | [9] |
| Aniline | CuBr₂ | 1-hexyl-3-methylimidazolium bromide | 4-Bromoaniline | High | [7] |
| Various Anilines | CuBr₂ | EtOH | Various Bromoanilines | up to 98 | [9][10] |
Experimental Protocol: Copper-Mediated Bromination of Aniline [9]
-
To a solution of aniline in dioxane, add copper(II) bromide and tetrabutylammonium bromide.
-
Heat the reaction mixture at 100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sandmeyer Reaction
The Sandmeyer reaction is a powerful and versatile method for the synthesis of aryl halides from aryl diazonium salts.[11] This two-step process involves the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with a bromide, typically using a copper(I) bromide catalyst.[12][13] A key advantage of this method is its ability to introduce bromine at positions that are not readily accessible through direct electrophilic bromination.[11]
Reaction Pathway for the Sandmeyer Reaction
Caption: General scheme of the Sandmeyer reaction for bromoaniline synthesis.
Experimental Data for the Sandmeyer Reaction
| Starting Aniline | Product | Yield (%) | Reference |
| 4-Aminobenzonitrile | 4-Bromobenzonitrile | 84 | [14] |
| Various Anilines | Various Aryl Bromides | 55-80 | [12] |
| Para-substituted anilines | Para-substituted bromobenzenes | Moderate to excellent | [15] |
Experimental Protocol: Metal-Free, One-Pot Diazotization-Bromination [14][15][16]
-
Slowly mix the para-substituted aniline (1.0 equiv) with water and 48% aqueous HBr (3.0 equiv) at room temperature.
-
Cool the resulting anilinium salt solution to 0-10 °C.
-
Add a cold aqueous solution of NaNO₂ (1.2 equiv) dropwise, maintaining the temperature between 0-10 °C.
-
Stir the diazonium salt solution for 30 minutes at the same temperature.
-
Add molecular bromine (1.2 equiv) over a period of 1 hour at 0-10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the oily product layer from the aqueous layer.
-
The crude product can be further purified by distillation or chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[17][18] This method allows for the synthesis of substituted bromoanilines by coupling an aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand.[17] It offers excellent functional group tolerance and high regioselectivity.[18]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Data for Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| Bromobenzene | Various secondary amines | Pd₂(dba)₃/XPhos | NaOtBu | Good to excellent | [19] |
| 1,4-Dibromobenzene | Primary and secondary amines | Pd(OAc)₂/various phosphine ligands | Various | Mechanistic study | [20] |
| Aryl bromides | Anilines | CuCl/6-hydroxy picolinhydrazide | K₃PO₄ | Good to excellent | [21] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [19]
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the aryl bromide and the amine.
-
Add the solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring for the specified time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The synthesis of substituted bromoanilines can be achieved through several effective strategies, each with its own set of advantages and limitations.
-
Electrophilic bromination , particularly with the use of a protecting group, is a straightforward method for many substrates.
-
The Sandmeyer reaction provides a reliable route for producing bromoanilines with substitution patterns that are difficult to obtain directly.
-
The Buchwald-Hartwig amination stands out as a modern and highly versatile method with broad substrate scope and excellent functional group tolerance.
The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the presence of other functional groups, cost considerations, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable chemical intermediates.
References
- 1. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 2. homework.study.com [homework.study.com]
- 3. google.com [google.com]
- 4. Bromination Of Acetanilide And Aniline Lab Report | ipl.org [ipl.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
Unveiling Byproducts in the Synthesis of 4-Bromo-2-methoxy-6-methylaniline: A Comparative Analysis of Identification Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of byproducts generated during the synthesis of 4-Bromo-2-methoxy-6-methylaniline, a key intermediate in various pharmaceutical and research applications.
The synthesis of this compound, typically achieved through the electrophilic bromination of 2-methoxy-6-methylaniline, can be accompanied by the formation of several impurities. The presence of activating methoxy and methyl groups on the aniline ring, while directing the bromination, can also lead to undesired side reactions. Understanding and controlling the formation of these byproducts is critical for process optimization, yield maximization, and the safety and efficacy of the final active pharmaceutical ingredient.
This guide delves into the common byproducts encountered in this synthesis, outlines detailed experimental protocols for their identification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents a comparative analysis of these techniques.
Comparison of Analytical Techniques for Purity Analysis
The two primary analytical techniques for assessing the purity of this compound and characterizing its byproducts are HPLC and GC-MS. Each method offers distinct advantages and is suited for different aspects of impurity profiling.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of analytes between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and semi-volatile compounds. Derivatization may be required for non-volatile analytes. |
| Primary Application | Quantitative analysis of the main component and known impurities. Purity determination. | Identification of unknown impurities through mass spectral data. Analysis of volatile residual solvents. |
| Sensitivity | High, typically in the µg/mL to ng/mL range. | Very high, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM). |
| Data Output | Chromatogram with retention time and peak area for quantification. | Chromatogram and mass spectrum for each peak, allowing for structural elucidation. |
Potential Byproducts in the Synthesis of this compound
The electrophilic bromination of 2-methoxy-6-methylaniline can lead to the formation of several byproducts. The nature and quantity of these impurities are highly dependent on reaction conditions such as the brominating agent used, reaction temperature, and solvent.
| Byproduct Type | Chemical Name | Formation Mechanism |
| Isomeric Monobromination | 2-Bromo-6-methoxy-4-methylaniline | Bromination at an alternative position on the aromatic ring. |
| Polybromination | 2,4-Dibromo-6-methoxy-2-methylaniline | Over-bromination of the aniline ring due to its high activation. |
| Unreacted Starting Material | 2-methoxy-6-methylaniline | Incomplete reaction. |
| N-Acetylated Intermediate | N-(4-Bromo-2-methoxy-6-methylphenyl)acetamide | Incomplete hydrolysis of the protecting group (if used). |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
A plausible synthesis route involves a three-step process to control the bromination and minimize byproduct formation. This method is adapted from established procedures for similar aniline derivatives[1][2].
-
Protection of the Amine Group: 2-methoxy-6-methylaniline is reacted with acetic anhydride in a suitable solvent (e.g., acetic acid) to form N-(2-methoxy-6-methylphenyl)acetamide. This step moderates the activating effect of the amine group.
-
Bromination: The resulting acetanilide is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like chloroform or acetic acid. The reaction is typically carried out at a controlled temperature to ensure selective monobromination at the para-position.
-
Deprotection: The N-(4-bromo-2-methoxy-6-methylphenyl)acetamide is hydrolyzed using an acid or base (e.g., hydrochloric acid in ethanol) to remove the acetyl group and yield the final product, this compound.
HPLC Method for Purity Analysis and Byproduct Identification
This method is designed for the quantitative analysis of this compound and the detection of non-volatile byproducts.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
GC-MS Method for Byproduct Identification
This method is particularly useful for identifying volatile byproducts and confirming the structure of impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Injector Temperature: 250 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.
Visualizing the Process and Logic
Caption: Workflow of synthesis and byproduct analysis.
The provided DOT script visualizes the synthesis pathway of this compound, potential points of byproduct formation, and the subsequent analytical workflow for identification and characterization.
Conclusion
The successful synthesis of high-purity this compound necessitates a robust analytical strategy to identify and quantify potential byproducts. A combination of HPLC for quantitative analysis and GC-MS for definitive structural identification provides a comprehensive approach to impurity profiling. By understanding the potential side reactions and employing appropriate analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.
References
N-Bromosuccinimide vs. Elemental Bromine: A Comparative Guide to Aniline Bromination
For researchers, scientists, and drug development professionals, the selective bromination of aniline is a critical transformation in the synthesis of a vast array of pharmaceuticals and fine chemicals. The choice of brominating agent is paramount, directly influencing reaction selectivity, yield, and safety. This guide provides an objective comparison between two common reagents for this purpose: N-bromosuccinimide (NBS) and elemental bromine (Br₂), supported by experimental data and detailed protocols.
The aniline ring, activated by the electron-donating amino group, is highly susceptible to electrophilic aromatic substitution. While this high reactivity is advantageous, it also presents a significant challenge: controlling the extent and regioselectivity of bromination. Elemental bromine, a traditional and potent brominating agent, often leads to polysubstitution, yielding 2,4,6-tribromoaniline with high efficiency.[1][2][3] In contrast, N-bromosuccinimide (NBS) has emerged as a milder and more selective alternative, frequently favoring monobromination, particularly at the para position.[4][5][6]
This guide will delve into the performance of both reagents in the context of aniline bromination, offering a clear comparison of their reactivity, selectivity, and handling characteristics.
Performance Comparison at a Glance
The following table summarizes the key quantitative and qualitative differences between NBS and elemental bromine for the bromination of aniline. It is important to note that reaction outcomes are highly dependent on the specific conditions employed.
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Primary Product | Predominantly 4-bromoaniline (monobromination)[6][7] | 2,4,6-tribromoaniline (polysubstitution)[1][2][3] |
| Selectivity | High para-selectivity for monobromination[5][6][8] | Low selectivity, leading to multiple brominations[1][9] |
| Typical Yield | High for monobrominated product (can be >90%)[7][10] | High for tribrominated product |
| Reaction Conditions | Mild (room temperature), often in polar aprotic solvents (e.g., acetonitrile, DMF)[8][10] | Can be run at room temperature, often in polar protic solvents (e.g., glacial acetic acid, water)[11] |
| Reaction Time | Varies (minutes to hours) depending on substrate and catalyst[7] | Generally rapid[9] |
| Safety & Handling | Crystalline solid, easier and safer to handle[10] | Volatile, corrosive, and toxic liquid, requires careful handling[12] |
| Byproducts | Succinimide | Hydrogen bromide (HBr)[11] |
Logical Workflow for Aniline Bromination
The choice between NBS and elemental bromine dictates the synthetic strategy required to achieve the desired brominated aniline. The following diagram illustrates the typical reaction pathways.
Caption: Comparative workflow of aniline bromination using NBS and elemental bromine.
Achieving Monobromination: A Strategic Approach
While NBS is the preferred reagent for direct monobromination, it is possible to achieve this outcome with elemental bromine through a protective strategy. This involves temporarily deactivating the amino group to temper its powerful activating effect.
Caption: Workflow for selective para-monobromination of aniline using a protection strategy.
Experimental Protocols
Protocol 1: Monobromination of Aniline using N-Bromosuccinimide
This protocol is adapted from methodologies for the para-selective bromination of aniline analogs.[7][8]
Materials:
-
Aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Deionized water
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq.) in acetonitrile at room temperature (22 °C).
-
To the stirring solution, add N-bromosuccinimide (1.01 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
To the residue, add chloroform and deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.
-
Combine the organic layers and wash with deionized water to remove the succinimide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is predominantly 4-bromoaniline.
-
The product can be further purified by column chromatography or recrystallization.
Protocol 2: Tribromination of Aniline using Elemental Bromine
This protocol describes the classic synthesis of 2,4,6-tribromoaniline.[11]
Materials:
-
Aniline
-
Glacial acetic acid
-
Bromine (Br₂)
-
Deionized water
Procedure:
-
In a fume hood, dissolve aniline (1.0 eq.) in glacial acetic acid in a flask.
-
Cool the flask in an ice bath.
-
In a separate container, prepare a solution of bromine (3.0 eq.) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred aniline solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker containing a large volume of cold deionized water.
-
A white precipitate of 2,4,6-tribromoaniline will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold deionized water to remove any remaining acid and unreacted bromine.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol.
Conclusion
In the bromination of aniline, N-bromosuccinimide and elemental bromine offer distinct advantages and disadvantages. For the synthesis of monobrominated anilines, particularly the para-isomer, NBS is the superior reagent due to its milder nature and higher selectivity.[5][6] Its ease of handling and the generation of less corrosive byproducts also contribute to its favorability.
Elemental bromine, while a powerful and cost-effective brominating agent, demonstrates a lack of control with highly activated substrates like aniline, leading to extensive polysubstitution.[1][9] While selective monobromination can be achieved with bromine through a multi-step protection-deprotection sequence, this adds complexity and reduces the overall efficiency of the synthesis.
For researchers and professionals in drug development, the choice of reagent will ultimately depend on the desired final product. For direct and selective monobromination, NBS is the recommended choice. For the exhaustive bromination of the aniline ring, elemental bromine remains a highly effective option.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile, Metal‐free, Highly Para‐Selective Room Temperature Monobromination of Aniline Analogs | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Isomeric Purity in Commercial Bromo-Methoxy-Methylaniline Samples
For researchers and professionals in drug development and fine chemical synthesis, the isomeric purity of starting materials and intermediates is paramount. The presence of positional isomers can significantly impact reaction yields, downstream purification processes, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comparative framework for analyzing the isomeric purity of commercial samples of bromo-methoxy-methylaniline, a versatile chemical intermediate.
Bromo-methoxy-methylaniline can exist in numerous isomeric forms, depending on the substitution pattern of the bromo, methoxy, and methyl groups on the aniline ring, as well as N-methylation versus ring-methylation. The synthesis of a specific isomer, such as 3-bromo-4-methoxy-5-methylaniline or 4-bromo-2-methoxy-N-methylaniline, can often lead to the co-formation of other positional isomers as impurities.[1][2] Therefore, a robust analytical method is required to separate and quantify these closely related compounds.
This guide outlines a gas chromatography (GC) based methodology for the separation and quantification of key isomers and presents a comparative analysis of hypothetical commercial samples.
Experimental Protocol: Isomeric Purity Analysis by Gas Chromatography (GC)
A sensitive and reliable gas chromatography method with a flame ionization detector (GC-FID) is proposed for the separation and quantification of bromo-methoxy-methylaniline isomers. This technique is well-suited for analyzing positional isomers of substituted anilines.[3][4]
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
GC Column: A capillary column with intermediate polarity is recommended for optimal separation of aromatic isomers. For example, an Agilent DB-17 or similar (30 m length, 0.32 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Reagents: High-purity solvent for sample dissolution, such as methanol or dichloromethane (HPLC grade).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
2. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (Split ratio 20:1)
-
Injection Volume: 1.0 µL
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp Rate: 10°C/minute to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280°C
-
Carrier Gas Flow Rate: 2.0 mL/minute (constant flow).
3. Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh approximately 25 mg of the commercial bromo-methoxy-methylaniline sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Standard Preparation (if available): Prepare individual solutions of known isomers to determine their retention times for positive identification.
4. Data Analysis:
-
Identify the peaks corresponding to the main isomer and impurities based on their retention times (determined using standards, if available, or assumed based on elution order from similar compounds).
-
Calculate the percentage of each isomer using the peak area percent method. The formula is:
-
% Isomer = (Area of Isomer Peak / Total Area of All Peaks) x 100%
-
-
This calculation assumes that all isomers have a similar response factor in the FID, which is a reasonable starting assumption for positional isomers. For higher accuracy, relative response factors should be determined experimentally.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical process from sample acquisition to final purity assessment.
References
Safety Operating Guide
A Guide to the Proper Disposal of 4-Bromo-2-methoxy-6-methylaniline for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-methoxy-6-methylaniline, a halogenated aromatic amine. Our approach is grounded in the core principles of laboratory safety, environmental responsibility, and regulatory compliance, designed to build your trust and ensure operational excellence.
The procedures outlined here are synthesized from an analysis of safety data for closely related aniline derivatives and established best practices for handling halogenated organic compounds.[1][2][3] The fundamental logic is to treat this compound as a hazardous material, with particular attention to its potential toxicity and environmental impact.
Part 1: Hazard Assessment & Core Disposal Principles
Understanding the "why" is critical for ensuring adherence to safety protocols. This compound belongs to the class of halogenated aromatic amines. Compounds in this family are often associated with significant health and environmental hazards.[2][3] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a hazard profile can be reliably inferred from close structural analogs like 4-bromo-2-methoxyaniline and 4-bromo-2,6-dimethylaniline.[4][5][6]
The primary concerns are:
-
Acute Toxicity: Aniline derivatives can be harmful if swallowed, inhaled, or in contact with skin.[5]
-
Skin and Eye Irritation: Many of these compounds are known to cause skin and serious eye irritation.[4][7][8]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[5] Therefore, preventing entry into drains and waterways is a critical priority.[4][9][10]
These hazards mandate that this compound be managed as hazardous chemical waste .[11][12][13]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) |
Part 2: Detailed Disposal Protocol
This protocol provides a self-validating system for waste management, from generation to final pickup. All steps should be performed within a designated area, ideally a certified chemical fume hood.[1][11]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE. The choice of glove material is crucial for handling aniline derivatives; nitrile gloves are often not recommended.[11]
-
Hand Protection: Butyl, neoprene, or Viton gloves.[11]
-
Eye Protection: Chemical splash goggles or a face shield.[12]
-
Body Protection: A fully-buttoned laboratory coat.[11]
Step 2: Waste Segregation
This is the most critical step in a compliant disposal workflow. Halogenated organic waste must always be collected separately from non-halogenated waste.[1][14]
-
Rationale: Mixing halogenated and non-halogenated waste streams complicates the final disposal process, which is typically high-temperature incineration. Different conditions are required for the safe destruction of halogenated compounds to prevent the formation of dioxins and other hazardous byproducts.
Step 3: Waste Container Selection and Labeling
-
Select a Container: Choose a designated, chemically-compatible waste container. High-density polyethylene (HDPE) or glass containers with a secure, threaded cap are suitable.[11][12] The container must be in good condition, free from cracks or leaks.
-
Label the Container: Proper labeling is a regulatory requirement and essential for safety.[1][14] Affix a label to the container before adding any waste. The label must include:
Step 4: Waste Collection
-
Solid Waste: Collect any unused or expired this compound directly into the labeled hazardous waste container. Use a dedicated spatula or scoop.
-
Contaminated Materials: Any materials that have come into contact with the compound are also considered hazardous waste. This includes:
-
Gloves, weigh boats, and paper towels.
-
Pipette tips and syringes.
-
Contaminated glassware.
-
-
Decontaminating Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.[1] Collect this solvent rinse (rinsate) in the same halogenated waste container.[1]
Step 5: Storage of Waste Container
Store the sealed waste container in a designated hazardous waste accumulation area.[12] This area must be:
-
Well-ventilated.[10]
-
Away from heat and ignition sources.[11]
-
In secondary containment (such as a polypropylene tub) to contain any potential leaks.[11]
-
Secured to prevent unauthorized access.[12]
Step 6: Arranging for Final Disposal
Do not dispose of this chemical down the drain or in the regular trash.[9][11]
-
When the waste container is nearly full, or if you have finished the project, contact your institution's Environmental Health and Safety (EHS) department (or equivalent) to schedule a waste pickup.[1][12]
-
Provide them with a full and accurate description of the waste container's contents.
-
Follow all institutional and local regulations for the final handover of the hazardous waste.[13]
Part 3: Emergency Procedures - Spill Management
Accidents can happen. A clear, pre-defined plan is essential.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill within a fume hood, you may proceed with cleanup if you are trained and equipped to do so. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency services and EHS department.[4]
-
Cleanup (Small Spills):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert, dry material like vermiculite, sand, or a commercial chemical absorbent.[10][11]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4][7] Avoid generating dust.[4]
-
Wipe the area down with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the waste container.
-
Wash the area with soap and water.[4]
-
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Waste Disposal Workflow for this compound.
By integrating these procedures into your laboratory's standard operating protocols, you ensure a safe working environment and safeguard our shared ecosystem.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sia-toolbox.net [sia-toolbox.net]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. nj.gov [nj.gov]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 4-Bromo-2-methoxy-6-methylaniline
Essential Safety and Handling Guide for 4-Bromo-2-methoxy-6-methylaniline
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is synthesized from the SDSs of structurally similar compounds, including 4-Bromo-2-methyl-6-nitroaniline, 4-Bromo-2,6-dimethylaniline, 4-Bromo-2-methylaniline, and 4-Bromo-2-methoxyaniline. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE is mandatory to ensure personal safety when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and long-sleeved clothing to prevent skin contact.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1][3] Use in a well-ventilated area, preferably a chemical fume hood.[1][2][4][6] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1][2][4][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
2. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
-
Wash hands thoroughly with soap and water after handling.[1][6]
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2][3]
-
Store in a locked-up area.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
1. Spill Response:
-
Minor Spills: Clean up spills immediately.[6] Use dry clean-up procedures and avoid generating dust.[4][6] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[2][3][4]
-
Major Spills: Evacuate the area and alert emergency services.[4][6] Prevent the spillage from entering drains or water courses.[4][6]
2. Disposal:
-
Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[1]
-
The chemical waste generator is responsible for determining the proper waste classification and disposal methods.[3]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
